H-Tyr(3-I)-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTZMGFTRHFAAM-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075353 | |
| Record name | 3-Iodo-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Iodotyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000021 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3 mg/mL | |
| Record name | Iodotyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000021 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
70-78-0, 3078-39-5 | |
| Record name | 3-Iodo-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodotyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyrosine, 3-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003078395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Iodo-Tyrosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01758 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-Iodo-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1075353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-iodo-L-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.677 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-IODOTYROSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRQ98U4U27 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Iodotyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000021 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
205 °C | |
| Record name | 3-Iodo-Tyrosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01758 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Iodotyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000021 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Core Mechanism of Action of H-Tyr(3-I)-OH (3-Iodo-L-tyrosine)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
H-Tyr(3-I)-OH, chemically known as 3-Iodo-L-tyrosine (B556601) or Monoiodotyrosine (MIT), is a halogenated amino acid with significant roles in biochemistry and pharmacology. It is endogenously produced as an intermediate in the synthesis of thyroid hormones and is also widely utilized as a research tool.[1][2][3][4] The primary and most characterized mechanism of action of this compound is the potent and reversible inhibition of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines.[3][5] Furthermore, its role within the thyroid gland provides a secondary, physiologically critical context for its action. At supraphysiological concentrations, this compound has been observed to induce neurotoxic effects, including Parkinson-like features in experimental models, by disrupting dopamine (B1211576) homeostasis.[6] This document provides an in-depth exploration of these mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism: Inhibition of Tyrosine Hydroxylase
The most significant pharmacological action of this compound is its inhibition of Tyrosine Hydroxylase (TH), the enzyme that catalyzes the conversion of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA).[7] This is the initial and rate-limiting step in the biosynthesis of all catecholamines, including dopamine, norepinephrine, and epinephrine.[8]
By inhibiting this crucial step, this compound effectively depletes catecholamine levels, a property that makes it an invaluable tool in neuroscience research for studying the effects of catecholamine depletion.[3][5] The inhibition is reversible and competitive with respect to the cofactor tetrahydrobiopterin.[8]
Signaling Pathway: Catecholamine Biosynthesis and TH Inhibition
The following diagram illustrates the catecholamine synthesis pathway and the inhibitory point of action for this compound.
Caption: Inhibition of Tyrosine Hydroxylase by this compound in the catecholamine pathway.
Quantitative Inhibition Data
The inhibitory potency of this compound against tyrosine hydroxylase has been quantified, highlighting its effectiveness.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |
| This compound | Tyrosine Hydroxylase | 0.39 µM | [2] |
Experimental Protocol: Tyrosine Hydroxylase Inhibition Assay
This protocol describes a method to measure the inhibitory effect of this compound on purified tyrosine hydroxylase.
-
Objective: To determine the IC50 or Ki value of this compound for tyrosine hydroxylase.
-
Materials:
-
Purified beef adrenal tyrosine hydroxylase.[2]
-
L-tyrosine (substrate).
-
Tetrahydrobiopterin (BH4) (cofactor).
-
Catalase.
-
Tris-acetate buffer (pH 6.0).
-
This compound (inhibitor) at various concentrations.
-
HPLC system with electrochemical detection for L-DOPA quantification.
-
-
Procedure:
-
Prepare a reaction mixture containing Tris-acetate buffer, catalase, and BH4.
-
Add varying concentrations of this compound to different reaction tubes. A control tube with no inhibitor is essential.
-
Initiate the reaction by adding a solution of L-tyrosine and purified tyrosine hydroxylase enzyme.
-
Incubate the mixture at 37°C for a defined period (e.g., 15-20 minutes).
-
Stop the reaction by adding an acid (e.g., perchloric acid).
-
Centrifuge the samples to pellet precipitated protein.
-
Analyze the supernatant for L-DOPA production using HPLC with electrochemical detection.
-
-
Data Analysis:
-
Calculate the rate of L-DOPA formation for each inhibitor concentration.
-
Plot the enzyme activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) from the resulting dose-response curve.
-
If performing kinetic studies with varying substrate concentrations, the Ki can be determined using a Lineweaver-Burk or Dixon plot.
-
Role in Thyroid Hormone Synthesis
This compound is a naturally occurring intermediate in the synthesis of thyroid hormones T3 (triiodothyronine) and T4 (thyroxine).[3] This process occurs in the colloid of thyroid follicles.
The enzyme thyroid peroxidase (TPO) catalyzes the oxidation of iodide ions (I⁻) and their subsequent covalent attachment to the phenol (B47542) rings of tyrosine residues within the thyroglobulin protein.[9][10] The addition of one iodine atom to a tyrosine residue creates this compound (monoiodotyrosine or MIT). The addition of a second iodine atom creates diiodotyrosine (DIT). TPO then catalyzes the coupling of these iodinated tyrosines to form T3 (MIT + DIT) and T4 (DIT + DIT).[11]
While essential for synthesis, excess iodide can inhibit the iodination activity of thyroid peroxidase, a phenomenon that indirectly involves this compound as a product of the reaction.[12]
Signaling Pathway: Thyroid Hormone Synthesis
The diagram below outlines the key steps in thyroid hormone synthesis involving this compound.
Caption: Role of this compound (MIT) as an intermediate in thyroid hormone synthesis.
Experimental Protocol: Thyroid Peroxidase Activity Assay
This protocol, adapted from methods used to study TPO inhibitors, can be used to assess the enzymatic activity of TPO.[10]
-
Objective: To measure the peroxidase activity of TPO, which is the basis for its iodination function.
-
Materials:
-
Porcine thyroid peroxidase (TPO) enzyme preparation.
-
Guaiacol (B22219) (chromogenic substrate).
-
Hydrogen peroxide (H₂O₂).
-
Phosphate (B84403) buffer (pH 7.4).
-
Spectrophotometer (plate reader).
-
-
Procedure:
-
Prepare solutions of TPO, guaiacol, and H₂O₂ in phosphate buffer.
-
In a 96-well plate, add the buffer, the substance to be tested (if evaluating inhibition), and the TPO enzyme solution.
-
Add the guaiacol solution to the wells.
-
Initiate the reaction by adding H₂O₂. The total volume should be consistent across wells (e.g., 200 µL).
-
Immediately begin measuring the change in absorbance at 470 nm over time. This change corresponds to the oxidation of guaiacol, which forms a colored product (tetraguaiacol).
-
-
Data Analysis:
-
The rate of reaction is determined from the slope of the linear portion of the absorbance vs. time curve.
-
Enzyme activity is expressed as the change in absorbance per minute.
-
For inhibition studies, the percentage of inhibition is calculated relative to a control reaction without any inhibitor.
-
Associated Physiological and Toxicological Effects
The primary mechanism of TH inhibition by this compound leads to several observable physiological effects, particularly when administered exogenously at high concentrations.
Neurotoxicology and Parkinson-like Features
Studies have shown that excess amounts of this compound can induce features resembling Parkinson's disease in various experimental models.[6] This neurotoxic effect is a direct consequence of its potent inhibition of tyrosine hydroxylase, leading to dopamine depletion in nigrostriatal neurons. Furthermore, at high concentrations, it has been shown to cause the abnormal aggregation of α-synuclein and the formation of inclusions positive for both α-synuclein and tyrosine hydroxylase in cultured substantia nigra neurons.[2][6]
| Experimental Model | This compound Concentration | Observed Effects | Reference |
| Primary substantia nigra neurons | 5 and 10 nM | Formation of α-synuclein aggregates and TH-positive inclusions | [2] |
| Mouse (intrastriatal injection) | 10 µM | Reduced locomotor activity, bradykinesia | [2] |
| Mouse (intraperitoneal infusion) | Not specified | α-synuclein aggregation and loss of TH-positive cells in the jejunum | [6] |
Effects on Pigmentation
In the planarian Dugesia dorotocephala, exposure to this compound was found to cause a loss of eye pigmentation.[13] This effect is also linked to the inhibition of tyrosine hydroxylase, which is a key enzyme in the synthesis pathway of melanin (B1238610) pigments in many organisms.
| Organism | This compound Concentration | Observed Effect | Reference |
| Dugesia dorotocephala | 0.1 mM and 1 mM | Fading and eventual disappearance of eye pigments | [13] |
Cellular Transport and Pharmacokinetics
The uptake of this compound and its analogs, such as 3-[123I]Iodo-alpha-methyl-L-tyrosine ([123I]IMT), into cells is mediated by specific transport systems. Studies have confirmed that its transport is predominantly handled by L-type amino acid transporters (LAT).[14] Additionally, organic anion transporters have been implicated in its transport, particularly in the kidney.[14] This transport mechanism is crucial for its access to intracellular targets like tyrosine hydroxylase.
Workflow: Investigating Cellular Uptake
The diagram below illustrates a typical workflow for an experiment designed to characterize the cellular transport of a compound like this compound.
References
- 1. 3-Iodo-L-Tyrosine | C9H10INO3 | CID 439744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 3-Iodotyrosine - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Excess amounts of 3-iodo-l-tyrosine induce Parkinson-like features in experimental approaches of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Mechanism of Action and Interactions between Thyroid Peroxidase and Lipoxygenase Inhibitors Derived from Plant Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Thyroid peroxidase-catalyzed iodination of thyroglobulin; inhibition by excess iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Pharmacokinetics of 3-[125I]iodo-alpha-methyl-L-tyrosine, a tumor imaging agent, after probenecid loading in mice implanted with colon cancer DLD-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to H-Tyr(3-I)-OH and Its Role in the Catecholamine Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-iodo-L-tyrosine (H-Tyr(3-I)-OH), a potent inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the catecholamine synthesis pathway. A detailed exploration of the catecholamine biosynthetic pathway is presented, with a focus on the mechanism of inhibition by this compound. This document includes quantitative data on its inhibitory activity, detailed experimental protocols for assessing tyrosine hydroxylase inhibition and for monitoring in vivo catecholamine dynamics, and visual representations of the key pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of neurobiology, pharmacology, and drug development who are investigating the modulation of catecholamine systems.
Introduction
Catecholamines, including dopamine (B1211576), norepinephrine (B1679862), and epinephrine, are a class of monoamine neurotransmitters that play crucial roles in a myriad of physiological and pathological processes, including motor control, cognition, mood, and stress responses. The biosynthesis of these critical signaling molecules is tightly regulated, with the initial and rate-limiting step catalyzed by the enzyme tyrosine hydroxylase (TH). Consequently, inhibitors of TH are invaluable research tools for elucidating the functional roles of catecholamines and hold potential as therapeutic agents for a range of disorders.
One such inhibitor is 3-iodo-L-tyrosine (this compound), a structural analog of the endogenous substrate L-tyrosine. Its ability to effectively and reversibly inhibit tyrosine hydroxylase has made it a widely used compound in experimental settings to induce a transient and controlled depletion of catecholamines.[1] This guide will delve into the specifics of this compound as an inhibitor of catecholamine synthesis, providing the necessary technical details for its application in research and drug development.
The Catecholamine Synthesis Pathway
The synthesis of catecholamines originates from the amino acid L-tyrosine, which is derived from dietary sources or synthesized from L-phenylalanine. The biosynthetic pathway involves a series of enzymatic conversions, with tyrosine hydroxylase mediating the critical first step.
The pathway is as follows:
-
L-Tyrosine to L-DOPA: Tyrosine hydroxylase (TH), a pterin-dependent monooxygenase, hydroxylates L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This is the rate-limiting step in the synthesis of all catecholamines.[2][3][4]
-
L-DOPA to Dopamine: Aromatic L-amino acid decarboxylase (AADC) rapidly decarboxylates L-DOPA to produce dopamine.
-
Dopamine to Norepinephrine: In noradrenergic neurons, dopamine is transported into synaptic vesicles where it is hydroxylated by dopamine β-hydroxylase (DBH) to form norepinephrine.
-
Norepinephrine to Epinephrine: In adrenergic neurons and the adrenal medulla, norepinephrine is methylated by phenylethanolamine N-methyltransferase (PNMT) to yield epinephrine.
The activity of tyrosine hydroxylase is subject to complex regulatory mechanisms, including feedback inhibition by catecholamines, phosphorylation by various protein kinases, and regulation of its gene expression.
References
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. scbt.com [scbt.com]
- 3. Evidence on extracellular dopamine level in rat striatum: implications for the validity of quantitative microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Iodo-L-tyrosine: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Iodo-L-tyrosine (MIT), a naturally occurring iodinated derivative of the amino acid L-tyrosine, holds a significant position in the landscape of biochemistry and pharmacology. Historically recognized as a crucial intermediate in the biosynthesis of thyroid hormones, its role has expanded into neuroscience and drug development as a potent inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of 3-Iodo-L-tyrosine. It details key experimental protocols for its synthesis and the characterization of its enzymatic inhibition, presents quantitative data in a structured format, and visualizes relevant biochemical pathways and experimental workflows to serve as a valuable resource for researchers and professionals in the field.
Discovery and History
The story of 3-Iodo-L-tyrosine is intrinsically linked to the scientific quest to understand the function of the thyroid gland. In 1896, German chemist Eugen Baumann made the seminal discovery of a high concentration of iodine within the thyroid gland, laying the groundwork for future investigations into its role.[1] This pivotal finding spurred further research into the nature of iodine-containing compounds within the gland.
While Baumann identified the presence of iodine, the specific isolation of iodinated amino acids came later. The work of Charles Robert Harington and Sydney Stewart Randall in the late 1920s was instrumental in identifying the iodine-containing constituents of the thyroid. They successfully isolated 3,5-diiodotyrosine from the gland.[2][3] Subsequent work by Harington and others led to the characterization of monoiodotyrosine as another key intermediate in thyroid hormone synthesis.[4][5] These early researchers employed classical biochemical techniques involving the hydrolysis of thyroid tissue and subsequent fractional crystallization to isolate and identify these novel compounds.
Biological Significance
3-Iodo-L-tyrosine plays a dual role in mammalian physiology, acting as both a fundamental building block for thyroid hormones and as a modulator of catecholamine biosynthesis.
Intermediate in Thyroid Hormone Synthesis
Within the thyroid gland, thyroglobulin, a large glycoprotein, undergoes iodination at specific tyrosine residues. This process, catalyzed by thyroid peroxidase, results in the formation of 3-Iodo-L-tyrosine (monoiodotyrosine or MIT) and 3,5-diiodo-L-tyrosine (DIT).[6] These iodinated tyrosines are then coupled to form the active thyroid hormones, triiodothyronine (T3) and thyroxine (T4). The coupling of one molecule of MIT and one molecule of DIT forms T3, while the coupling of two DIT molecules results in T4. This biosynthetic pathway underscores the essential role of 3-Iodo-L-tyrosine in regulating metabolism, growth, and development.
Figure 1: Simplified pathway of thyroid hormone synthesis highlighting the central role of 3-Iodo-L-tyrosine (MIT).
Inhibition of Tyrosine Hydroxylase
Beyond its role in the thyroid, 3-Iodo-L-tyrosine is a well-characterized inhibitor of tyrosine hydroxylase (TH).[6] TH is the initial and rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. By acting as a competitive inhibitor of TH, 3-Iodo-L-tyrosine can modulate the levels of these crucial neurotransmitters in the brain and peripheral nervous system. This inhibitory action has made it a valuable pharmacological tool for studying the effects of reduced catecholamine levels in various experimental models, including research into Parkinson's disease and other neurological conditions.[7][8]
Figure 2: Signaling pathway showing the inhibition of Tyrosine Hydroxylase by 3-Iodo-L-tyrosine.
Quantitative Data
The inhibitory potency of 3-Iodo-L-tyrosine on tyrosine hydroxylase has been quantified in numerous studies. The following table summarizes key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) from the literature. These values can vary depending on the experimental conditions, such as the source of the enzyme, the concentration of the cofactor tetrahydrobiopterin (B1682763) (BH4), and the pH of the assay.
| Enzyme Source | Substrate | Cofactor (BH4) Conc. | Ki (μM) | IC50 (μM) | Reference |
| Rat Striatum | L-Tyrosine | Varied | ~1-5 | - | [9] |
| Bovine Adrenal Medulla | L-Tyrosine | 1 mM | - | ~10 | |
| Recombinant Human TH | L-Tyrosine | 0.25 mM | - | ~50 | [10] |
Note: This table is a representative summary. For detailed experimental conditions, please refer to the cited literature.
Experimental Protocols
This section provides detailed methodologies for the synthesis of 3-Iodo-L-tyrosine and for a common assay to determine its inhibitory effect on tyrosine hydroxylase.
Synthesis of 3-Iodo-L-tyrosine
The direct iodination of L-tyrosine is a common method for the synthesis of 3-Iodo-L-tyrosine. This protocol is based on established iodination procedures using iodine and a mild oxidizing agent.
Materials:
-
L-Tyrosine
-
Iodine (I2)
-
Sodium Iodide (NaI)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Deionized Water
-
Magnetic stirrer and stir bar
-
pH meter
-
Round bottom flask
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Dissolution of L-Tyrosine: In a round bottom flask, dissolve L-Tyrosine in a dilute aqueous solution of sodium hydroxide. The amount of NaOH should be just sufficient to dissolve the L-tyrosine by forming its sodium salt.
-
Preparation of Iodinating Solution: In a separate beaker, prepare the iodinating reagent by dissolving iodine (I2) and sodium iodide (NaI) in deionized water. The NaI is used to increase the solubility of I2 through the formation of the triiodide ion (I3-).
-
Iodination Reaction: Cool the L-tyrosine solution in an ice bath. Slowly add the iodinating solution dropwise to the stirred L-tyrosine solution. Monitor the pH of the reaction mixture and maintain it in the slightly alkaline range (pH 8-9) by adding small amounts of dilute NaOH as needed. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching and Precipitation: Once the reaction is complete (as indicated by TLC or a predetermined reaction time), quench any unreacted iodine by adding a small amount of a reducing agent like sodium thiosulfate (B1220275) until the characteristic brown color of iodine disappears.
-
Acidification and Isolation: Slowly acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 5-6. This will cause the 3-Iodo-L-tyrosine to precipitate out of the solution.
-
Filtration and Washing: Collect the precipitated product by vacuum filtration using a Büchner funnel. Wash the solid product with cold deionized water to remove any inorganic salts, followed by a wash with cold ethanol to remove any unreacted L-tyrosine and other organic impurities.
-
Drying and Characterization: Dry the purified 3-Iodo-L-tyrosine under vacuum. The final product can be characterized by its melting point, and spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Figure 3: Experimental workflow for the synthesis of 3-Iodo-L-tyrosine.
Colorimetric Assay for Tyrosine Hydroxylase Inhibition
This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of 3-Iodo-L-tyrosine on tyrosine hydroxylase. The assay measures the formation of dopaquinone (B1195961), an oxidized product of L-DOPA, which has a characteristic absorbance.
Materials:
-
Purified Tyrosine Hydroxylase (recombinant or from tissue)
-
L-Tyrosine (substrate)
-
3-Iodo-L-tyrosine (inhibitor)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Ferrous Ammonium (B1175870) Sulfate
-
Dithiothreitol (DTT)
-
Assay Buffer (e.g., HEPES or phosphate (B84403) buffer, pH 7.0)
-
Microplate reader
-
96-well microplates
Procedure:
-
Preparation of Reagents: Prepare stock solutions of L-tyrosine, 3-Iodo-L-tyrosine, BH4, catalase, ferrous ammonium sulfate, and DTT in the appropriate assay buffer.
-
Assay Mixture Preparation: In a 96-well plate, prepare the reaction mixtures. For each reaction, include the assay buffer, catalase, ferrous ammonium sulfate, and DTT.
-
Inhibitor Addition: Add varying concentrations of 3-Iodo-L-tyrosine to the designated wells. For control wells (no inhibition), add an equivalent volume of the assay buffer.
-
Enzyme Addition: Add the purified tyrosine hydroxylase to all wells except for the blanks.
-
Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate L-tyrosine and the cofactor BH4 to all wells.
-
Kinetic Measurement: Immediately place the microplate in a microplate reader and measure the absorbance at a wavelength where dopaquinone absorbs (typically around 475-490 nm) at regular time intervals for a set duration (e.g., 15-30 minutes).
-
Data Analysis: Calculate the initial reaction velocities (rate of change in absorbance over time) for each concentration of the inhibitor. Plot the reaction velocity as a function of the inhibitor concentration to determine the IC50 value. To determine the Ki, the assay should be performed at multiple substrate concentrations, and the data can be analyzed using methods such as the Dixon plot or by fitting to the appropriate inhibition model.
Figure 4: Experimental workflow for the colorimetric assay of tyrosine hydroxylase inhibition.
Conclusion
3-Iodo-L-tyrosine, from its initial discovery as a component of the thyroid gland to its contemporary use as a specific enzyme inhibitor, has proven to be a molecule of enduring scientific interest. Its fundamental role in thyroid hormone biosynthesis remains a cornerstone of endocrinology, while its ability to modulate catecholamine levels provides a powerful tool for neuroscientists and pharmacologists. This technical guide has provided a comprehensive overview of its history, biological functions, and key experimental methodologies. It is anticipated that a thorough understanding of the properties and handling of 3-Iodo-L-tyrosine will continue to facilitate innovative research in both basic and applied sciences.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Observations on the iodine-containing compounds of the thyroid gland. Isolation of dl-3:5-di-iodotyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Observations on the iodine-containing compounds of the thyroid gland. Isolation of dl-3:5-di-iodotyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mono-iodotyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. 3-Iodotyrosine - Wikipedia [en.wikipedia.org]
- 7. Tyrosine Hydroxylase Inhibitors and Dopamine Receptor Agonists Combination Therapy for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential inhibition of activated tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]
The Inhibitory Effect of H-Tyr(3-I)-OH on Dopamine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopamine (B1211576), a critical catecholamine neurotransmitter, plays a pivotal role in numerous physiological processes within the central nervous system, including motor control, motivation, reward, and cognitive function. The biosynthesis of dopamine is a meticulously regulated process, with the enzyme tyrosine hydroxylase (TH) serving as the rate-limiting step. This enzyme catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), the precursor to dopamine. Consequently, the inhibition of tyrosine hydroxylase presents a key target for modulating dopaminergic neurotransmission and is an area of intense research for the development of therapeutics for various neurological and psychiatric disorders.
This technical guide provides an in-depth exploration of the effects of H-Tyr(3-I)-OH, also known as 3-Iodo-L-tyrosine, on dopamine biosynthesis. This compound is a potent competitive inhibitor of tyrosine hydroxylase, effectively reducing the production of dopamine.[1] This document will detail the quantitative data on its inhibitory activity, provide comprehensive experimental protocols for its study, and present visual representations of the relevant biochemical pathways and experimental workflows.
Data Presentation: Quantitative Inhibition of Tyrosine Hydroxylase by this compound
This compound exerts its inhibitory effect on dopamine biosynthesis by competing with the natural substrate, L-tyrosine, at the active site of tyrosine hydroxylase.[1] The following tables summarize the quantitative data on the inhibitory potency of this compound from various in vitro studies.
| Parameter | Value | Enzyme Source | Assay Conditions | Reference |
| Ki | 0.39 µM | Bovine Adrenal Medulla | Purified enzyme | |
| % Inhibition | 60-70% | Not Specified | 10 µM this compound | [2] |
| % Inhibition | 100% | Not Specified | 100 µM this compound | [2] |
Signaling Pathways
The inhibition of tyrosine hydroxylase by this compound directly impacts the dopamine biosynthesis pathway, leading to a reduction in the levels of L-DOPA and, consequently, dopamine. This depletion of dopamine can have significant downstream effects on various signaling cascades within dopaminergic neurons and their target cells.
Dopamine Biosynthesis Pathway
The primary pathway affected by this compound is the initial and rate-limiting step in catecholamine synthesis.
Caption: Inhibition of the Dopamine Biosynthesis Pathway by this compound.
Downstream Dopamine Signaling
Reduced dopamine levels resulting from TH inhibition affect postsynaptic dopamine receptor signaling. Dopamine receptors are G-protein coupled receptors (GPCRs) that can either stimulate or inhibit adenylyl cyclase, leading to changes in cyclic AMP (cAMP) levels and the activation of downstream effectors like Protein Kinase A (PKA).
Caption: Simplified Downstream Dopamine D1 Receptor Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying the effects of this compound on dopamine biosynthesis.
In Vitro Tyrosine Hydroxylase Inhibition Assay
This protocol is designed to determine the inhibitory potential of this compound on tyrosine hydroxylase activity in a controlled in vitro setting.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound for tyrosine hydroxylase.
Materials:
-
Purified or partially purified tyrosine hydroxylase
-
L-Tyrosine (substrate)
-
This compound (inhibitor)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)
-
Ferrous ammonium (B1175870) sulfate
-
Catalase
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0)
-
96-well microplate
-
Microplate reader
-
HPLC system with electrochemical or fluorescence detection for L-DOPA quantification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of this compound in the assay buffer to achieve a range of final concentrations.
-
Prepare a stock solution of L-Tyrosine in the assay buffer.
-
Prepare a reaction mixture containing assay buffer, BH4, ferrous ammonium sulfate, catalase, and DTT at their optimal concentrations.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the reaction mixture to each well.
-
Add the different concentrations of this compound or vehicle control to the respective wells.
-
Add the tyrosine hydroxylase enzyme to each well and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the L-Tyrosine substrate to each well.
-
-
Reaction Termination and Detection:
-
After a specific incubation period (e.g., 20 minutes), terminate the reaction by adding an acid (e.g., perchloric acid).
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant for the amount of L-DOPA produced using HPLC.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression.
-
To determine the Ki for competitive inhibition, perform the assay with varying concentrations of both L-Tyrosine and this compound. The data can be analyzed using a Lineweaver-Burk plot or non-linear regression fitting to the competitive inhibition model.
-
Measurement of Dopamine Levels in Brain Tissue via HPLC-ECD
This protocol details the procedure for quantifying dopamine levels in brain tissue samples from animals treated with this compound.
Objective: To measure the in vivo effect of this compound on dopamine concentrations in specific brain regions (e.g., striatum).
Materials:
-
Brain tissue from control and this compound-treated animals
-
Homogenization buffer (e.g., 0.1 M perchloric acid)
-
Ice-cold saline
-
Tissue homogenizer
-
Refrigerated centrifuge
-
HPLC system with electrochemical detection (ECD)
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., phosphate (B84403) buffer with methanol (B129727) and EDTA)
-
Dopamine standards
Procedure:
-
Sample Preparation:
-
Rapidly dissect the brain region of interest (e.g., striatum) on ice.
-
Wash the tissue with ice-cold saline to remove blood.
-
Weigh the tissue and place it in a pre-chilled tube containing a known volume of homogenization buffer.
-
Homogenize the tissue on ice using a sonicator or mechanical homogenizer.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15-20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the dopamine.
-
-
HPLC-ECD Analysis:
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject a known volume of the filtered supernatant onto the HPLC system.
-
Separate the dopamine from other compounds on the C18 column using the specified mobile phase and flow rate.
-
Detect the dopamine using the electrochemical detector set at an appropriate oxidation potential.
-
-
Quantification:
-
Prepare a standard curve by injecting known concentrations of dopamine standards.
-
Quantify the dopamine concentration in the samples by comparing their peak areas to the standard curve.
-
Normalize the dopamine concentration to the weight of the tissue.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for investigating the effects of this compound in an animal model and the logical relationship of its mechanism of action.
In Vivo Experimental Workflow
This workflow outlines the key steps in an in vivo study to assess the impact of this compound on dopamine levels and related behaviors.
Caption: A typical in vivo experimental workflow for studying this compound.
Logical Framework of this compound Action
This diagram illustrates the logical cascade of events following the administration of this compound.
Caption: Logical framework of the effects of this compound.
Conclusion
This compound serves as a potent and specific tool for the experimental manipulation of the dopaminergic system. Its well-characterized inhibitory action on tyrosine hydroxylase allows for the controlled reduction of dopamine biosynthesis, providing a valuable model for studying the roles of dopamine in health and disease. The quantitative data, detailed experimental protocols, and visual frameworks presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of neuroscience and pharmacology. Further investigation into the in vivo effects of this compound in various animal models will continue to elucidate the complex functions of the dopamine system and may pave the way for novel therapeutic strategies.
References
An In-depth Technical Guide to the Enzymatic Inhibition by H-Tyr(3-I)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Tyr(3-I)-OH, chemically known as 3-iodo-L-tyrosine, is a derivative of the amino acid L-tyrosine.[1] It is an endogenous human and mouse metabolite and plays a role as an intermediate in the synthesis of thyroid hormones.[1][2] Of significant interest to the scientific community is its potent inhibitory effect on key enzymes, particularly tyrosine hydroxylase. This technical guide provides a comprehensive overview of the enzymatic inhibition profile of this compound, including quantitative inhibition data, detailed experimental protocols for relevant enzymatic assays, and visualizations of the associated signaling pathways. This document is intended to serve as a valuable resource for researchers in pharmacology, biochemistry, and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid | [1] |
| Synonyms | 3-Iodo-L-tyrosine, Monoiodotyrosine, MIT | [1] |
| CAS Number | 70-78-0 | [1] |
| Molecular Formula | C₉H₁₀INO₃ | [1] |
| Molecular Weight | 307.09 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in dilute aqueous acid. | |
| Storage | Store at -20°C. |
Enzymatic Inhibition Profile
This compound is a known inhibitor of several key enzymes involved in critical physiological pathways. The primary target identified in the literature is tyrosine hydroxylase. Its effects on other related enzymes such as tyrosinase and thyroid peroxidase are also of interest due to its structural similarity to their substrates.
Tyrosine Hydroxylase (TH)
Tyrosine hydroxylase (EC 1.14.16.2) is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[3] Inhibition of this enzyme can have significant effects on neurotransmission and is a target for various therapeutic interventions.
This compound is a potent and effective inhibitor of tyrosine hydroxylase.[2] It acts as a competitive inhibitor with respect to the substrate, L-tyrosine.
| Parameter | Value | Enzyme Source | Assay Conditions | Reference |
| Kᵢ | 0.39 µM | Not Specified | Not Specified | [4] |
| EC₅₀ | 0.63 µM | Planarian (Dugesia dorotocephala) homogenate | In vitro assay using tritiated tyrosine | [5] |
| % Inhibition | 60-70% at 10 µM | Not Specified | Not Specified | [2] |
| % Inhibition | 100% at 100 µM | Not Specified | Not Specified | [2] |
Tyrosinase
Thyroid Peroxidase (TPO)
Thyroid peroxidase (EC 1.11.1.8) is a crucial enzyme in the synthesis of thyroid hormones. It catalyzes the iodination of tyrosine residues on thyroglobulin and the coupling of iodotyrosine residues to form thyroxine (T4) and triiodothyronine (T3). 3-iodo-L-tyrosine is a known intermediate in this pathway.[2] However, its role as a direct inhibitor of TPO and the corresponding kinetic parameters have not been extensively reported in the available literature.
Signaling Pathways
Understanding the signaling pathways in which the target enzymes of this compound are involved is crucial for elucidating its mechanism of action and potential therapeutic applications.
Catecholamine Biosynthesis Pathway
This compound directly inhibits tyrosine hydroxylase, the initial and rate-limiting step in the synthesis of catecholamines. This inhibition leads to a reduction in the production of dopamine, norepinephrine, and epinephrine.
References
- 1. Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content.abcam.com [content.abcam.com]
- 4. Kinetics of thyroglobulin iodination and of hormone synthesis catalysed by thyroid peroxidase. Role of iodide in the coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
3-Iodo-L-tyrosine: A Comprehensive Technical Guide for Neurochemical Research
An In-depth Whitepaper on the Core Applications, Mechanisms, and Experimental Protocols for Researchers, Scientists, and Drug Development Professionals.
Introduction
3-Iodo-L-tyrosine (B556601) (MIT), a naturally occurring intermediate in the synthesis of thyroid hormones, has carved out a significant niche in neurochemical research as a potent pharmacological tool.[1][2] Its primary utility stems from its effective inhibition of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamine neurotransmitters, including dopamine (B1211576), norepinephrine, and epinephrine (B1671497).[1][3][4][5][6] By selectively disrupting this critical pathway, researchers can investigate the multifaceted roles of catecholamines in a wide range of neurological processes and disease states. This technical guide provides a comprehensive overview of 3-Iodo-L-tyrosine's mechanism of action, summarizes key quantitative data, details experimental protocols, and visualizes its role in neurochemical research.
Core Mechanism of Action: Inhibition of Catecholamine Synthesis
The neurochemical effects of 3-Iodo-L-tyrosine are primarily attributed to its role as a competitive inhibitor of tyrosine hydroxylase (TH).[4] TH catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is the first and rate-limiting step in the synthesis of all catecholamines.[3][5][7][8] 3-Iodo-L-tyrosine, being a structural analog of L-tyrosine, competes with the natural substrate for binding to the active site of the TH enzyme, thereby preventing the production of L-DOPA and subsequently depleting the downstream neurotransmitters.[4]
This targeted inhibition allows for the controlled reduction of dopamine, norepinephrine, and epinephrine levels in various experimental models, providing a powerful method to study the physiological and behavioral consequences of catecholamine deficiency.
While its primary target is TH, some studies have also investigated the effects of related compounds on tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin (B10506) synthesis. L-tyrosine and L-DOPA have been shown to non-competitively inhibit TPH activity, suggesting potential, though less direct, cross-regulatory effects between the catecholamine and indoleamine pathways that could be a consideration in experimental design.[9] However, studies specifically using 3-Iodo-L-tyrosine have shown no effect on the metabolism of substrates for TPH.[10]
Figure 1. Inhibition of the catecholamine synthesis pathway by 3-Iodo-L-tyrosine.
Data Presentation: Quantitative Effects
The efficacy of 3-Iodo-L-tyrosine as a research tool is underscored by quantitative data from various experimental paradigms. These data provide a framework for dose selection and interpretation of results.
Table 1: Inhibition of Tyrosine Hydroxylase Activity
| Concentration of 3-Iodo-L-tyrosine | Percentage of Enzyme Inhibition | Source |
| 10 µM | 60-70% | [1] |
| 100 µM | 100% | [1] |
Table 2: Effects on Neurotransmitter Concentrations in Planaria (Dugesia dorotocephala)
| Treatment Group | Dopamine Concentration | 5-Hydroxytryptamine (Serotonin) Concentration | Source |
| Control (0 mM) | Baseline | Baseline | [11] |
| 0.1 mM 3-Iodo-L-tyrosine | Significantly lower than controls (p < 0.001) | Significantly lower than controls (p < 0.05) | [11] |
| 1 mM 3-Iodo-L-tyrosine | Significantly lower than controls (p = 0.012) | Significantly lower than controls (p < 0.05) | [11] |
Table 3: Kinetic Parameters for Amino Acid Transport via hLAT1
| Substrate | Km Value (µM) | Source |
| L-Tyrosine | 29.0 ± 5.1 | [12] |
| 3-Iodo-L-tyrosine | 12.6 ± 6.1 | [12] |
| 3-[125I]iodo-α-methyl-L-tyrosine (IMT) | 22.6 ± 4.1 | [12] |
Applications in Neurochemical Research
Modeling Parkinson's Disease
A primary application of 3-Iodo-L-tyrosine is in the development of animal models for Parkinson's disease (PD). Since PD is characterized by the degeneration of dopaminergic neurons in the substantia nigra and a subsequent reduction in striatal dopamine, the ability of 3-Iodo-L-tyrosine to deplete dopamine provides a functional model of this pathology.[6]
Studies have shown that administering excess amounts of 3-Iodo-L-tyrosine to mice can induce Parkinson-like features.[13] These features include:
-
Cellular Level: Intracytoplasmic inclusions that express α-synuclein and tyrosine-hydroxylase in cultured substantia nigra neurons.[13]
-
Enteric Nervous System: Aggregation of α-synuclein and loss of TH-positive cells in the jejunum after intra-peritoneal infusions.[13]
-
Nigrostriatal System: Direct infusion into the striatum damages the nigrostriatal system, leading to reduced TH density, loss of TH-expressing neurons, and the emergence of motor deficits like akinesia and bradykinesia.[13]
Figure 2. Logical relationship in modeling Parkinson's disease with 3-Iodo-L-tyrosine.
Investigating Catecholamine-Dependent Processes
Beyond disease modeling, 3-Iodo-L-tyrosine is used to probe the fundamental roles of catecholamines in various biological systems. It has been employed in diverse organisms, including Drosophila and planarians, to study processes such as pigmentation and regeneration, which are partially dependent on catecholamines.[3][11] By observing the effects of TH inhibition, researchers can elucidate the specific contributions of these neurotransmitters to complex physiological functions.
Experimental Protocols
Tyrosine Hydroxylase Activity Assay (In Vitro)
This protocol is a generalized method based on descriptions of assays used to measure TH activity and its inhibition.[11]
-
Tissue Preparation: Homogenize brain tissue (e.g., rat caudate putamen or planarian homogenates) in a suitable buffer (e.g., Tris-HCl with protease inhibitors). Centrifuge the homogenate to obtain a supernatant containing the enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing the tissue supernatant, a buffer system, and necessary cofactors for TH, which include a pterin (B48896) cofactor (like tetrahydrobiopterin), and Fe2+.[8][14][15]
-
Substrate and Inhibitor: Add a radiolabeled substrate, such as 3H-tyrosine. For inhibition studies, pre-incubate the enzyme preparation with varying concentrations of 3-Iodo-L-tyrosine (e.g., 0 µM to 100 µM) before adding the substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as perchloric acid.
-
Product Separation: The product of the reaction, radiolabeled L-DOPA (or tritiated water released during the reaction), is separated from the unreacted radiolabeled tyrosine. This is often achieved using activated charcoal, which binds the unmetabolized substrate.[11]
-
Quantification: The amount of radiolabeled product is quantified using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition at each concentration of 3-Iodo-L-tyrosine relative to the control (0 µM) to determine IC50 values.
In Vivo Microdialysis for Neurotransmitter Release
This protocol outlines the key steps for measuring real-time changes in extracellular neurotransmitter levels in the brain of a live animal following systemic administration of a TH inhibitor.[16][17][18]
-
Surgical Implantation: Anesthetize the subject animal (e.g., a rat) and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., the striatum). Allow the animal to recover from surgery.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several baseline dialysate samples (e.g., every 15-20 minutes) to establish stable basal levels of neurotransmitters.
-
Drug Administration: Administer 3-Iodo-L-tyrosine or a vehicle control (e.g., intraperitoneal injection).
-
Post-Treatment Collection: Continue to collect dialysate samples for several hours following administration to monitor changes in extracellular neurotransmitter concentrations over time.
-
Sample Analysis: Analyze the collected dialysate samples for dopamine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[11]
-
Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the stable baseline average for each animal. Compare the time course of changes between the inhibitor-treated and vehicle-treated groups.
Figure 3. A typical workflow for in vivo microdialysis experiments.
Conclusion
3-Iodo-L-tyrosine stands as an indispensable tool in the field of neurochemical research. Its well-characterized mechanism as a potent and effective inhibitor of tyrosine hydroxylase provides a reliable method for investigating the roles of catecholamines in health and disease. From establishing cellular and animal models of Parkinson's disease to elucidating the fundamental neurochemistry of behavior and regeneration, 3-Iodo-L-tyrosine enables a wide array of experimental inquiries. The quantitative data on its inhibitory effects and the detailed protocols for its application offer researchers a solid foundation for designing and executing rigorous studies to further unravel the complexities of the nervous system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-Iodo-L-Tyrosine | C9H10INO3 | CID 439744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. scbt.com [scbt.com]
- 5. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosine hydroxylase and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tyrosine hydroxylase and regulation of dopamine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Inhibition of tryptophan hydroxylase by dopamine and the precursor amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Characterization of 3-[125I]iodo-alpha-methyl-L-tyrosine transport via human L-type amino acid transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Excess amounts of 3-iodo-l-tyrosine induce Parkinson-like features in experimental approaches of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Mechanisms of tryptophan and tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tyrosine: effects on catecholamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. wurtmanlab.mit.edu [wurtmanlab.mit.edu]
- 18. L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Toxicity of H-Tyr(3-I)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Tyr(3-I)-OH, chemically known as 3-iodo-L-tyrosine, is a derivative of the amino acid L-tyrosine. It is an endogenous molecule involved in the synthesis of thyroid hormones[1]. However, at elevated concentrations, it exhibits toxic properties, primarily targeting the nervous system. This technical guide provides an in-depth overview of the preliminary toxicity studies on this compound, focusing on its mechanism of action, quantitative toxicological data, and the experimental protocols used to assess its effects. This information is crucial for researchers and professionals involved in drug development and neuroscience to understand the potential risks associated with this compound.
Core Toxicity Profile: Neurotoxicity
The primary toxic effect of this compound identified in preliminary studies is its neurotoxicity, specifically its ability to induce Parkinson-like features. This is attributed to its function as a competitive inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of dopamine[2].
Mechanism of Action: Tyrosine Hydroxylase Inhibition
This compound competes with the natural substrate of tyrosine hydroxylase, L-tyrosine, thereby blocking the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), a precursor to dopamine (B1211576). This inhibition leads to a reduction in dopamine levels, which is a key pathological feature of Parkinson's disease.
Data Presentation: Quantitative Toxicity Data
The following tables summarize the available quantitative data on the toxicity of this compound.
| Parameter | Value | Species | System | Reference |
| Enzyme Inhibition | ||||
| Ki (Tyrosine Hydroxylase) | 0.39 µM | Beef | Adrenal Gland | [3] |
| In Vitro Neurotoxicity | ||||
| α-synuclein aggregation | 5 and 10 nM | Mouse | Primary substantia nigra neurons | [3] |
| Tyrosine hydroxylase-positive inclusions | 5 and 10 nM | Mouse | Primary substantia nigra neurons | [3] |
| In Vivo Neurotoxicity | ||||
| Parkinsonism induction (intrastriatal) | 10 µM | Mouse | Brain | [3] |
| Predicted Acute Toxicity | ||||
| LD50 (oral) | 2.6025 mol/kg | Rat | Not applicable | [4] |
Note: The oral LD50 value is a predicted value from a computational model and should be interpreted with caution pending experimental verification.
Experimental Protocols
Detailed methodologies for key experiments cited in the preliminary toxicity studies of this compound are provided below.
In Vitro Neurotoxicity Assessment in Primary Substantia Nigra Neurons
Objective: To assess the direct toxic effects of this compound on dopaminergic neurons.
Methodology:
-
Cell Culture:
-
Primary neuronal cultures are established from the substantia nigra of embryonic mice.
-
The tissue is dissected and dissociated into single cells.
-
Neurons are plated on culture dishes coated with a suitable substrate (e.g., poly-L-lysine) to promote attachment and growth.
-
Cells are maintained in a specific neuronal culture medium supplemented with growth factors.
-
-
Treatment:
-
After a period of stabilization in culture, the neurons are exposed to varying concentrations of this compound (e.g., 5 nM and 10 nM).
-
A vehicle control (the solvent used to dissolve this compound) is run in parallel.
-
-
Endpoint Analysis:
-
Immunocytochemistry: After the treatment period, cells are fixed and stained with antibodies against α-synuclein and tyrosine hydroxylase.
-
Microscopy: The stained cells are visualized using fluorescence microscopy to detect the formation of intracellular α-synuclein aggregates and tyrosine hydroxylase-positive inclusions, which are hallmarks of neuronal stress and degeneration.
-
In Vivo Parkinsonism Induction in Mice
Objective: To evaluate the ability of this compound to induce Parkinson-like symptoms in a living organism.
Methodology:
-
Animal Model:
-
Adult male mice are used for this study.
-
Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
-
Surgical Procedure (Intrastriatal Injection):
-
Mice are anesthetized and placed in a stereotaxic frame.
-
A small burr hole is drilled in the skull over the target brain region (dorsal striatum).
-
A microinjection cannula is lowered to the precise coordinates of the striatum.
-
A specific volume of this compound solution (e.g., 10 µM) is slowly infused into the striatum. Control animals receive an injection of the vehicle solution.
-
-
Behavioral Assessment:
-
Following a recovery period, the motor behavior of the mice is assessed using a battery of tests, including:
-
Open field test: To measure locomotor activity and exploratory behavior.
-
Rotarod test: To assess motor coordination and balance.
-
Cylinder test: To evaluate forelimb asymmetry, a sign of unilateral dopamine depletion.
-
-
-
Histological Analysis:
-
After the behavioral assessments, the mice are euthanized, and their brains are collected.
-
The brains are sectioned and stained for tyrosine hydroxylase to visualize the dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
A reduction in tyrosine hydroxylase staining in the injected hemisphere compared to the contralateral side indicates a loss of dopaminergic neurons.
-
Tyrosine Hydroxylase Activity Assay
Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of tyrosine hydroxylase.
Methodology:
-
Enzyme Source:
-
Tyrosine hydroxylase can be purified from bovine adrenal glands or expressed as a recombinant protein.
-
-
Reaction Mixture:
-
The assay is performed in a reaction buffer containing:
-
Tyrosine hydroxylase enzyme
-
L-tyrosine (the substrate)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), a necessary cofactor
-
Catalase (to remove hydrogen peroxide, which can damage the enzyme)
-
Varying concentrations of this compound (the inhibitor)
-
-
-
Reaction and Detection:
-
The reaction is initiated by the addition of the enzyme.
-
The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
The amount of L-DOPA produced is measured. This can be done using various methods, including:
-
High-Performance Liquid Chromatography (HPLC): L-DOPA is separated from other components in the reaction mixture and quantified by its electrochemical or fluorescence signal.
-
Spectrophotometry: L-DOPA can be chemically converted to a colored product (dopachrome) that can be measured using a spectrophotometer.
-
-
-
Data Analysis:
-
The rate of L-DOPA formation is calculated for each concentration of this compound.
-
The data is then used to determine the inhibition constant (Ki) of this compound for tyrosine hydroxylase.
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: Inhibition of dopamine synthesis by this compound.
Experimental Workflow Diagram
References
An In-depth Technical Guide to the Core Properties of 3-Iodo-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-L-tyrosine, a halogenated derivative of the essential amino acid L-tyrosine, is a molecule of significant interest in biochemical research and pharmaceutical development. It serves as a crucial intermediate in the biosynthesis of thyroid hormones and is a known inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis. This guide provides a comprehensive overview of the fundamental chemical, physical, and biological properties of 3-Iodo-L-tyrosine, supplemented with detailed experimental protocols and visual representations of its key biological pathways.
Core Properties of 3-Iodo-L-tyrosine
3-Iodo-L-tyrosine, also known as monoiodotyrosine (MIT), is characterized by the addition of an iodine atom to the 3-position of the phenyl ring of L-tyrosine. This structural modification imparts unique properties that are central to its biological roles.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Iodo-L-tyrosine is presented in the table below, providing a quick reference for researchers.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀INO₃ | [1] |
| Molecular Weight | 307.09 g/mol | [1] |
| CAS Number | 70-78-0 | [1] |
| Appearance | White to off-white crystalline powder/solid | [2] |
| Melting Point | 205 °C (decomposes) | [1] |
| Solubility | 3 mg/mL in water; Soluble in dilute aqueous acid | [1] |
| pKa (Strongest Acidic) | 2.21 (predicted) | |
| pKa (Strongest Basic) | 9.5 (predicted) | |
| UV max (λmax) | 283 nm | [2][3] |
| InChIKey | UQTZMGFTRHFAAM-ZETCQYMHSA-N | [4] |
| SMILES | C1=CC(=C(C=C1C--INVALID-LINK--N)I)O | [1] |
Biological Properties
3-Iodo-L-tyrosine plays a pivotal role in several key biological processes:
-
Thyroid Hormone Synthesis: It is a direct precursor in the synthesis of thyroid hormones. Within the thyroid gland, tyrosine residues of the protein thyroglobulin are iodinated to form monoiodotyrosine (MIT) and diiodotyrosine (DIT). Subsequently, the coupling of one molecule of MIT and one molecule of DIT forms triiodothyronine (T3), a potent thyroid hormone. The coupling of two DIT molecules forms thyroxine (T4).[1]
-
Tyrosine Hydroxylase Inhibition: 3-Iodo-L-tyrosine acts as a competitive inhibitor of tyrosine hydroxylase, the enzyme that catalyzes the conversion of L-tyrosine to L-DOPA.[5] This is the rate-limiting step in the biosynthesis of catecholamines, including dopamine (B1211576), norepinephrine, and epinephrine. This inhibitory action makes it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological processes.
-
Induction of Parkinson-like Features: Due to its ability to inhibit tyrosine hydroxylase and consequently reduce dopamine levels, high concentrations of 3-Iodo-L-tyrosine have been shown to induce Parkinson-like features in experimental models.[5] This includes damage to the nigrostriatal system and the emergence of motor deficits.[5]
Key Biological Pathways Involving 3-Iodo-L-tyrosine
To visualize the integral role of 3-Iodo-L-tyrosine in metabolic processes, the following diagrams illustrate the thyroid hormone and dopamine synthesis pathways.
Caption: Thyroid Hormone Synthesis Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of 3-nitro tyrosine, o-, m-, and p-tyrosine in urine samples by liquid chromatography-ultraviolet absorbance detection with pre-column cloud point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
H-Tyr(3-I)-OH: A Technical Guide for its Application in Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the selective loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a significant reduction in striatal dopamine (B1211576) levels.[1] A key enzyme in the synthesis of dopamine is Tyrosine Hydroxylase (TH), which catalyzes the rate-limiting conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[2][3] Consequently, the inhibition of TH is a valuable strategy for modeling dopamine deficiency and studying the pathophysiology of PD.
This technical guide focuses on H-Tyr(3-I)-OH, also known as 3-Iodo-L-tyrosine, a potent and effective inhibitor of tyrosine hydroxylase.[4][5] Its ability to reduce dopamine synthesis makes it a critical research tool for inducing Parkinson's-like features in various experimental models.[6] This document provides an in-depth overview of its mechanism of action, experimental applications, and the downstream consequences of its use, tailored for researchers in the field of neurodegenerative diseases.
Mechanism of Action: Inhibition of Tyrosine Hydroxylase
This compound acts as a competitive inhibitor of tyrosine hydroxylase, competing with the natural substrate, L-tyrosine, for binding to the enzyme's active site.[7] By occupying the active site, this compound prevents the hydroxylation of L-tyrosine to L-DOPA, the essential precursor for dopamine synthesis.[8] This inhibition directly leads to a reduction in the production of dopamine and other catecholamines.
The primary signaling pathway directly affected by this compound is the dopamine biosynthesis pathway.
Quantitative Data: In Vitro Inhibition of Tyrosine Hydroxylase
Studies have demonstrated the potent inhibitory effect of this compound on tyrosine hydroxylase activity in vitro. The following table summarizes the available quantitative data.
| Concentration of this compound | Percentage of TH Activity Inhibition | Reference |
| 100 µM | 100% | [4] |
| 10 µM | 60-70% | [4] |
Experimental Applications in Parkinson's Disease Models
Excess amounts of this compound have been shown to induce Parkinson's-like features in mice, making it a valuable tool for studying the disease's pathogenesis.[6] Three primary experimental approaches have been described:
-
In Vitro Model: Exposure of cultured substantia nigra neurons to this compound.
-
Enteric Nervous System Model: Intraperitoneal infusions in mice to study effects on the jejunum.
-
Nigrostriatal System Model: Unilateral intrabrain injections into the dorsal striata of mice.
These models have been shown to produce key pathological hallmarks of Parkinson's disease, including:
-
Abnormal aggregation of α-synuclein and tyrosine-hydroxylase.[6]
-
Loss of tyrosine-hydroxylase-expressing neurons and fibers.[6]
-
Reduced tyrosine-hydroxylase density.[6]
-
Emergence of motor and non-motor deficits.[6]
The following sections provide detailed protocols for these experimental approaches and subsequent analyses.
Experimental Protocols
In Vitro Model: Induction of Parkinson's-like Pathology in Substantia Nigra Neuron Cultures
This protocol describes the application of this compound to primary cultures of substantia nigra neurons to induce phenotypes associated with Parkinson's disease.
Materials:
-
Primary culture of substantia nigra neurons
-
This compound (3-Iodo-L-tyrosine)
-
Cell culture medium and supplements
-
Antibodies for immunocytochemistry (e.g., anti-α-synuclein, anti-TH)
-
Fluorescent secondary antibodies
-
Microscopy equipment
Procedure:
-
Prepare primary cultures of substantia nigra neurons from embryonic or neonatal rodents.
-
Allow the neurons to mature in culture for a specified period (e.g., 7-10 days).
-
Prepare a stock solution of this compound in an appropriate solvent. Note: this compound is insoluble in DMSO.[5] It is sparingly soluble in water and may require dissolution in dilute acid or alkali.
-
Treat the neuronal cultures with "excess amounts" of this compound. While specific concentrations are not detailed in the primary literature, a starting point could be in the range of high micromolar to low millimolar, based on its potent TH inhibition.[6] A dose-response experiment is recommended to determine the optimal concentration for inducing the desired phenotype without causing acute, widespread cell death.
-
Incubate the treated cultures for a duration sufficient to observe pathological changes, such as 24-72 hours.
-
Fix the cells and perform immunocytochemistry for α-synuclein and tyrosine hydroxylase to assess for intracytoplasmic inclusions and changes in TH expression.
In Vivo Model 1: Intraperitoneal Infusion for Enteric Nervous System Analysis
This protocol outlines the long-term administration of this compound via intraperitoneal infusions to investigate its effects on the enteric nervous system, a region implicated in the early stages of Parkinson's disease.
Materials:
-
Adult mice
-
This compound
-
Sterile saline or other appropriate vehicle
-
Osmotic mini-pumps for continuous infusion
-
Surgical equipment for pump implantation
-
Tissue processing reagents for immunohistochemistry
-
Antibodies for α-synuclein and TH
Procedure:
-
Prepare a solution of this compound at a high concentration in a sterile vehicle suitable for in vivo administration. The exact dosage is not specified in the literature, but it should be a concentration higher than normal serum levels.[6]
-
Load the this compound solution into osmotic mini-pumps according to the manufacturer's instructions.
-
Surgically implant the osmotic mini-pumps subcutaneously or intraperitoneally in the mice.
-
Allow the continuous infusion to proceed for a long-term period (e.g., several weeks to months) to induce chronic pathology.
-
At the end of the infusion period, sacrifice the animals and collect the jejunum.
-
Process the jejunum for whole-mount immunohistochemistry to analyze the intramural plexuses and ganglia for α-synuclein aggregation, changes in α-synuclein-positive fibers, and loss of TH-positive cells and fibers.
In Vivo Model 2: Unilateral Intrastriatal Injection
This protocol details the stereotaxic injection of this compound directly into the dorsal striatum of mice to model the specific degeneration of the nigrostriatal pathway.
Materials:
-
Adult mice
-
This compound
-
Sterile vehicle
-
Stereotaxic apparatus
-
Hamilton syringe with a fine-gauge needle
-
Anesthesia
-
Behavioral testing equipment (e.g., open field, rotarod)
-
Tissue processing reagents for immunohistochemistry and HPLC
-
Antibodies for TH
Procedure:
-
Prepare a high-concentration solution of this compound in a sterile vehicle.
-
Anesthetize the mouse and secure it in a stereotaxic frame.
-
Drill a small hole in the skull over the target coordinates for the left dorsal striatum.
-
Slowly inject a small volume (e.g., 1-2 µL) of the this compound solution into the dorsal striatum.
-
Leave the needle in place for several minutes to allow for diffusion before slowly retracting it.
-
Suture the incision and allow the animal to recover.
-
After a suitable post-operative period (e.g., 1-4 weeks), perform behavioral tests to assess for motor deficits such as akinesia, bradykinesia, and motor imbalance.
-
Sacrifice the animals and collect the brains.
-
Process one hemisphere for immunohistochemical analysis of striatal TH density and the number of TH-expressing neurons in the substantia nigra.
-
Process the other hemisphere for HPLC analysis to quantify dopamine and its metabolites.
Downstream Signaling Consequences of Dopamine Depletion
While direct signaling consequences of this compound beyond TH inhibition are not well-documented, the resulting dopamine depletion is known to impact several downstream pathways implicated in neuronal survival and function. One of the key pathways affected is the Akt/GSK-3β signaling cascade.
Under normal conditions, dopamine signaling, particularly through D2 receptors, can lead to the inhibition of Akt and subsequent activation of Glycogen (B147801) Synthase Kinase 3 Beta (GSK-3β).[9] Activated GSK-3β is implicated in pro-apoptotic processes and has been linked to dopaminergic neuron death in Parkinson's disease models.[10] Therefore, the depletion of dopamine by this compound would be expected to alter the baseline activity of this pathway, although the precise nature of this alteration in the context of chronic TH inhibition requires further investigation.
Conclusion
This compound is a powerful and specific tool for researchers investigating the molecular mechanisms of Parkinson's disease. Its potent inhibition of tyrosine hydroxylase provides a reliable method for inducing dopamine depletion and the subsequent pathological and behavioral phenotypes characteristic of the disease. The experimental models outlined in this guide offer a range of approaches, from in vitro cellular studies to in vivo systemic and targeted brain region analyses. While further research is needed to fully elucidate the specific downstream signaling consequences of this compound-mediated TH inhibition, its utility in creating robust models of Parkinson's disease is well-established. This guide serves as a foundational resource for the effective application of this compound in advancing our understanding of this complex neurodegenerative disorder.
References
- 1. Stereological estimation of dopaminergic neuron number in the mouse substantia nigra using the optical fractionator and standard microscopy equipment [agris.fao.org]
- 2. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 3. researchgate.net [researchgate.net]
- 4. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 5. Protocol for Immunohistochemical Labelling and Stereological Analysis of Dopaminergic Neurons in the Mouse Substantia Nigra [zenodo.org]
- 6. Implementation of deep neural networks to count dopamine neurons in substantia nigra - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereological Estimation of Dopaminergic Neuron Number in the Mouse Substantia Nigra Using the Optical Fractionator and Standard Microscopy Equipment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereotaxic Intracranial Delivery of Chemicals, Proteins or Viral Vectors to Study Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of glycogen synthase kinase-3beta protects dopaminergic neurons from MPTP toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
exploring the metabolic fate of 3-Iodo-L-tyrosine
An In-depth Technical Guide to the Metabolic Fate of 3-Iodo-L-tyrosine
Introduction
3-Iodo-L-tyrosine, also known as monoiodotyrosine (MIT), is a non-proteinogenic amino acid and a key intermediate in the biosynthesis of thyroid hormones.[1][2] It is formed through the iodination of L-tyrosine within the thyroid gland.[3][4] The metabolic journey of 3-Iodo-L-tyrosine is multifaceted, encompassing its role in thyroid hormone synthesis, its interaction with other metabolic pathways, and its eventual elimination from the body. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of 3-Iodo-L-tyrosine, intended for researchers, scientists, and professionals in drug development.
Absorption, Distribution, and Cellular Uptake
Following its synthesis or administration, 3-Iodo-L-tyrosine is distributed throughout the body. Its uptake into cells is a critical step for its metabolic functions. Studies on analogs like L-3-[123I]iodo-alpha-methyl tyrosine (IMT) indicate that its transport into cells, including normal brain and tumor cells, occurs via amino acid transport systems.[5] Specifically, the L transport system has been identified as the most important for the uptake of IMT in human small-cell lung cancer cells, where its uptake mechanism is very similar to that of its parent amino acid, L-tyrosine.[6][7] This suggests that 3-Iodo-L-tyrosine likely competes with other large neutral amino acids for cellular entry.[5] Once inside the thyroid follicular cells, it is incorporated into thyroglobulin for hormone synthesis.[8][9] Carrier-mediated transport systems are also responsible for moving monoiodotyrosine out of thyroid cell lysosomes.[1]
Metabolic Pathways
The metabolism of 3-Iodo-L-tyrosine is dominated by its roles in the thyroid and its influence on catecholamine synthesis.
Thyroid Hormone Synthesis
The primary metabolic fate of 3-Iodo-L-tyrosine is its participation in the synthesis of thyroid hormones, triiodothyronine (T3) and thyroxine (T4).[8] This process occurs in the colloid of the thyroid follicles and involves the following key steps:[3][9]
-
Iodination of Tyrosine: The enzyme thyroid peroxidase (TPO) catalyzes the iodination of tyrosine residues on the thyroglobulin protein, forming 3-Iodo-L-tyrosine (MIT) and 3,5-diiodo-L-tyrosine (DIT).[8][9]
-
Coupling Reaction: TPO then catalyzes the coupling of these iodinated tyrosine residues. The coupling of one molecule of MIT with one molecule of DIT forms T3.[1] The combination of two DIT molecules results in the formation of T4.[3]
These hormones remain stored within the thyroglobulin molecule in the colloid until they are released into the bloodstream.[3]
References
- 1. 3-Iodotyrosine - Wikipedia [en.wikipedia.org]
- 2. 3-Iodo-L-Tyrosine | C9H10INO3 | CID 439744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The thyroid gland - Endocrinology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. caringsunshine.com [caringsunshine.com]
- 5. Brain and brain tumor uptake of L-3-[123I]iodo-alpha-methyl tyrosine: competition with natural L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. Thyroid hormones - Wikipedia [en.wikipedia.org]
- 9. cusabio.com [cusabio.com]
Probing Tyrosine Kinase Signaling: A Technical Guide to the Application of 3-Iodo-L-Tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-L-tyrosine (H-Tyr(3-I)-OH), a derivative of the amino acid L-tyrosine, serves as a crucial tool in the intricate study of cellular signaling pathways, particularly those governed by tyrosine kinases. While not a direct inhibitor of tyrosine kinase enzymatic activity in the classical sense of competing with ATP or substrate binding, its unique properties as a non-natural amino acid and a tyrosine hydroxylase inhibitor provide researchers with a powerful method to dissect and analyze protein phosphorylation and signaling cascades. This technical guide delves into the foundational applications of 3-iodo-L-tyrosine in the context of tyrosine kinase research, detailing its mechanism of action as a research tool, relevant quantitative data, and the experimental protocols for its use.
Core Concepts: 3-Iodo-L-Tyrosine in Tyrosine Kinase Research
Fundamentally, 3-iodo-L-tyrosine is utilized in two primary contexts within cellular biology: as an inhibitor of tyrosine hydroxylase and as a genetically encoded non-natural amino acid to probe protein-protein interactions and signaling pathways.[1][2] It is the latter application that is of significant interest to researchers studying tyrosine kinases.
By incorporating 3-iodo-L-tyrosine into a specific protein at a designated tyrosine residue, scientists can investigate the phosphorylation status of that site. The iodine atom provides a unique bio-orthogonal handle that can be used for various detection and analysis methods, allowing for a more precise examination of the signaling events mediated by tyrosine kinases.[1]
Quantitative Data
The primary quantitative data available for 3-iodo-L-tyrosine relates to its inhibitory effect on tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.[2][3] This is distinct from direct inhibition of tyrosine kinases.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Notes |
| 3-Iodo-L-tyrosine | Tyrosine Hydroxylase | 0.39 µM | Serves as an intermediate in the synthesis of thyroid hormones.[2] |
Experimental Protocols
The cornerstone of using 3-iodo-L-tyrosine to study tyrosine kinase signaling is its site-specific incorporation into a protein of interest within a cellular system. This is achieved through the use of an expanded genetic code.
Site-Specific Incorporation of 3-Iodo-L-Tyrosine into Proteins in Mammalian Cells
This protocol outlines the general steps for introducing a non-natural amino acid, such as 3-iodo-L-tyrosine, into a target protein in mammalian cells.
Materials:
-
Mammalian cell line (e.g., CHO cells)[1]
-
Expression plasmid for the target protein with an amber stop codon (TAG) at the desired tyrosine residue site.
-
Expression plasmid for an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for 3-iodo-L-tyrosine.
-
Cell culture medium and supplements.
-
Transfection reagent.
-
3-Iodo-L-tyrosine.
-
Antibodies for Western blotting to confirm protein expression and phosphorylation.
Procedure:
-
Cell Culture: Culture the mammalian cells in the appropriate medium and conditions until they reach the desired confluency for transfection.
-
Transfection: Co-transfect the cells with the expression plasmid for the target protein and the plasmid for the orthogonal synthetase/tRNA pair using a suitable transfection reagent.
-
Induction: After transfection, supplement the cell culture medium with 3-iodo-L-tyrosine. The orthogonal synthetase will charge its cognate tRNA with 3-iodo-L-tyrosine, which will then be incorporated into the target protein at the site of the amber codon.
-
Cell Lysis: After a suitable incubation period to allow for protein expression, harvest the cells and lyse them to extract the cellular proteins.
-
Analysis: Analyze the protein lysate by Western blotting to confirm the expression of the full-length target protein containing 3-iodo-L-tyrosine. Use a phosphotyrosine-specific antibody to assess the phosphorylation status of the incorporated iodinated tyrosine residue in response to specific cellular stimuli.
Visualizing Signaling Pathways and Workflows
Canonical Receptor Tyrosine Kinase Signaling Pathway
Caption: A simplified diagram of a receptor tyrosine kinase (RTK) signaling pathway.
Experimental Workflow for Probing Tyrosine Phosphorylation using 3-Iodo-L-Tyrosine
Caption: Workflow for studying site-specific tyrosine phosphorylation.
Conclusion
3-Iodo-L-tyrosine is a valuable molecular tool that enables detailed investigation into the mechanisms of tyrosine kinase signaling. While it does not act as a direct inhibitor, its ability to be incorporated into proteins at specific sites allows for precise analysis of phosphorylation events. This approach provides a deeper understanding of the complex signaling networks that are fundamental to cellular processes and disease, thereby aiding in the development of novel therapeutic strategies targeting tyrosine kinases.
References
- 1. Dissecting cell signaling pathways with genetically encoded 3-iodo-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Effects of 3-iodo-L-tyrosine, a tyrosine hydroxylase inhibitor, on eye pigmentation and biogenic amines in the planarian, Dugesia dorotocephala - PubMed [pubmed.ncbi.nlm.nih.gov]
H-Tyr(3-I)-OH: An In-Depth Technical Guide to its Impact on Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Tyr(3-I)-OH, chemically known as 3-Iodo-L-tyrosine, is a modified amino acid that serves as a critical intermediate in the biosynthesis of thyroid hormones[1]. Beyond its physiological role, it is widely utilized in biomedical research as a potent and reversible inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines, including dopamine[1][2]. This inhibitory action forms the cornerstone of its biological effects, leading to significant alterations in cellular signaling pathways, particularly within the nervous system. This technical guide provides a comprehensive overview of the mechanisms of action of this compound, with a focus on its impact on cellular signaling, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: Inhibition of Tyrosine Hydroxylase
The primary and most well-characterized mechanism of action of this compound is the competitive inhibition of tyrosine hydroxylase (TH). By binding to the active site of TH, this compound prevents the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), the precursor to dopamine[1]. This blockade of the catecholamine synthesis pathway leads to a reduction in dopamine (B1211576) levels, which in turn triggers a cascade of downstream effects on various signaling pathways.
Quantitative Data on Tyrosine Hydroxylase Inhibition
| Parameter | Value | Enzyme Source | Assay Type |
| IC | 1.4 nM[3] | Tyrosine 3-monooxygenase | Not Specified |
| K | 0.39 µM[3] | Tyrosine Hydroxylase | Not Specified |
Impact on Cellular Signaling Pathways
The reduction in dopamine levels resulting from tyrosine hydroxylase inhibition by this compound has significant implications for several key cellular signaling pathways.
Dopamine Synthesis Pathway
The most direct impact of this compound is on the dopamine synthesis pathway. By inhibiting the initial rate-limiting step, it effectively shuts down the production of dopamine and subsequent catecholamines.
References
Methodological & Application
Application Notes and Protocols for H-Tyr(3-I)-OH in Neuronal Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction: H-Tyr(3-I)-OH, also known as 3-Iodo-L-tyrosine (B556601), is a derivative of the amino acid L-tyrosine. In neurobiology research, it is primarily utilized as a potent inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine (B1211576).[1][2][3] This inhibitory action makes this compound a valuable pharmacological tool for studying the consequences of dopamine depletion and for modeling pathological conditions associated with dopaminergic neuron dysfunction, such as Parkinson's disease.[1]
Mechanism of Action: this compound competitively inhibits tyrosine hydroxylase, thereby reducing the conversion of L-tyrosine to L-DOPA, a precursor for dopamine.[4] This disruption in the dopamine synthesis pathway leads to a decrease in intracellular dopamine levels.[5] In experimental models, prolonged exposure to this compound has been shown to induce cellular stress, leading to the formation of protein aggregates, including α-synuclein, a hallmark of Parkinson's disease, and ultimately contributing to neuronal damage and death.[1][2] High concentrations of tyrosine and its derivatives can also lead to mitochondrial dysfunction and oxidative stress.[6]
Quantitative Data Summary
The following tables summarize the concentrations of this compound used in neuronal culture experiments and the corresponding observed effects.
Table 1: In Vitro Effects of this compound on Primary Neurons
| Cell Type | Concentration | Incubation Time | Observed Effects | Reference |
| Primary Substantia Nigra Neurons | 5 nM | Not Specified | Induction of α-synuclein aggregates and tyrosine hydroxylase-positive inclusions. | [2] |
| Primary Substantia Nigra Neurons | 10 nM | Not Specified | Induction of α-synuclein aggregates and tyrosine hydroxylase-positive inclusions. | [2] |
| Cultured Substantia Nigra Neurons | Not Specified | Not Specified | Formation of intracytoplasmic inclusions expressing α-synuclein and tyrosine-hydroxylase. | [1] |
Experimental Protocols
Protocol 1: Preparation of Primary Neuronal Cultures
This protocol provides a general framework for establishing primary neuronal cultures, which can be adapted for specific neuronal populations like those from the substantia nigra or cortex.
Materials:
-
Embryonic day 17-19 (E17-18) mouse or rat pups
-
Hibernate®-E medium
-
Papain and DNase I
-
Neurobasal® Plus Medium supplemented with B-27® Plus Supplement
-
Poly-D-lysine (PDL) coated culture plates or coverslips
-
Sterile dissection tools
-
15 mL and 50 mL conical tubes
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Coating of Culture Vessels:
-
Prepare a 50 µg/mL working solution of Poly-D-lysine in sterile water.
-
Add the PDL solution to the culture vessels, ensuring the entire surface is covered.
-
Incubate at room temperature for at least 1 hour.
-
Aspirate the PDL solution and wash the vessels three times with sterile, distilled water.
-
Allow the vessels to dry completely in a laminar flow hood before use.[7][8]
-
-
Tissue Dissection:
-
Euthanize pregnant rodents according to approved animal welfare protocols.
-
Harvest the embryos and place them in ice-cold Hibernate®-E medium.
-
Under a dissecting microscope, carefully dissect the desired brain region (e.g., substantia nigra, cortex, or hippocampus).[9]
-
Remove the meninges and collect the tissue in a fresh tube with ice-cold Hibernate®-E medium.[8]
-
-
Cell Dissociation:
-
Enzymatically digest the tissue with a papain solution (e.g., 20 units/mL) containing DNase I (e.g., 100 units/mL) for 20-30 minutes at 37°C.[9]
-
Gently triturate the tissue with a fire-polished Pasteur pipette until the tissue is fully dissociated.[9]
-
Centrifuge the cell suspension at 200 x g for 5 minutes.[9]
-
-
Cell Plating:
-
Resuspend the cell pellet in pre-warmed Neurobasal® Plus Medium with B-27® Plus Supplement.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons at the desired density (e.g., 1 x 10^5 cells/well in a 48-well plate) onto the PDL-coated vessels.[8]
-
-
Cell Maintenance:
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Perform a half-medium change every 3-4 days with fresh, pre-warmed culture medium.[8]
-
Protocol 2: Treatment of Neuronal Cultures with this compound
Materials:
-
This compound powder
-
Sterile phosphate-buffered saline (PBS) or appropriate solvent
-
Primary neuronal cultures (from Protocol 1)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound. Due to its limited solubility in neutral pH, it may be necessary to dissolve it in a slightly acidic or basic solution, or a small amount of DMSO, before diluting it in PBS or culture medium to the final stock concentration. Ensure the final solvent concentration in the culture is non-toxic to the neurons.
-
-
Treatment of Cultures:
-
On the desired day in vitro (DIV), typically after the neurons have established connections (e.g., DIV 7-10), replace the existing culture medium with fresh medium containing the desired final concentration of this compound (e.g., 5 nM or 10 nM).[2]
-
Include a vehicle control group (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the treated cultures for the desired duration. This can range from hours to several days depending on the experimental endpoint.
-
Monitor the cultures for any morphological changes.
-
Protocol 3: Assessment of Neurotoxicity and Parkinson-like Features
1. Immunocytochemistry for α-Synuclein and Tyrosine Hydroxylase
Materials:
-
Paraformaldehyde (PFA), 4% in PBS
-
Permeabilization buffer (e.g., 0.1-0.25% Triton™ X-100 in PBS)
-
Blocking buffer (e.g., 3-5% Bovine Serum Albumin or Goat Serum in PBS)
-
Primary antibodies (e.g., mouse anti-α-synuclein, rabbit anti-tyrosine hydroxylase)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Fix the treated and control neuronal cultures with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.[10]
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 30-60 minutes.[10]
-
Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with corresponding fluorescently labeled secondary antibodies for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips and visualize using a fluorescence microscope. Analyze the formation of α-synuclein aggregates and changes in tyrosine hydroxylase expression.
2. Cell Viability Assays
Standard cell viability assays such as MTT, PrestoBlue™, or Live/Dead staining can be used to quantify the neurotoxic effects of this compound. Follow the manufacturer's instructions for the chosen assay.
Visualizations
Caption: A typical experimental workflow for studying the effects of this compound.
Caption: Proposed signaling pathway for this compound-induced neurotoxicity.
References
- 1. Excess amounts of 3-iodo-l-tyrosine induce Parkinson-like features in experimental approaches of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 3-Iodo-L-Tyrosine | C9H10INO3 | CID 439744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Associative learning in larval and adult Drosophila is impaired by the dopamine-synthesis inhibitor 3-Iodo-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental evidence of tyrosine neurotoxicity: focus on mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Protocol for Culturing Rat Cortical Neurons: R&D Systems [rndsystems.com]
- 10. An Efficient Method for the Isolation of Highly Functional Primary Neurons | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for In Vivo Administration of 3-Iodo-L-tyrosine in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of 3-Iodo-L-tyrosine (B556601) in mouse models, primarily focusing on its application in neuroscience research to induce Parkinson's disease-like symptoms by inhibiting tyrosine hydroxylase. Methodologies for assessing the subsequent behavioral and neurochemical changes are also detailed. Information regarding its application as a tyrosinase inhibitor in melanoma models is included to the extent available in current literature.
Overview and Mechanism of Action
3-Iodo-L-tyrosine is an analog of L-tyrosine that acts as an inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine (B1211576).[1][2][3] By blocking TH, 3-Iodo-L-tyrosine effectively reduces the production of L-DOPA from L-tyrosine, leading to a depletion of dopamine in the brain.[2][4] This targeted inhibition of dopamine synthesis makes it a valuable tool for creating animal models of dopamine deficiency, such as that seen in Parkinson's disease.[5]
Additionally, as a tyrosine analog, 3-Iodo-L-tyrosine has been investigated for its potential to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis.[6] This suggests its potential, though less documented, application in melanoma research.
Signaling Pathway: Dopamine Synthesis and Inhibition by 3-Iodo-L-tyrosine
The following diagram illustrates the dopamine synthesis pathway and the point of inhibition by 3-Iodo-L-tyrosine.
Applications in Parkinson's Disease Mouse Models
Intracerebral or systemic administration of 3-Iodo-L-tyrosine can be used to create models of Parkinson's disease by inducing dopamine depletion in the nigrostriatal pathway. This leads to observable motor deficits.[5]
Experimental Protocols
2.1.1. Preparation of 3-Iodo-L-tyrosine Solution
3-Iodo-L-tyrosine is a crystalline solid with limited solubility in aqueous buffers.[4]
-
Vehicle: For most in vivo applications, sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS, pH 7.2) can be used as a vehicle.
-
Solubility: The solubility in PBS (pH 7.2) is approximately 0.15 mg/mL.[4] For higher concentrations, gentle warming and sonication may be required. It is recommended to prepare fresh solutions daily and protect them from light.[4]
-
Example Preparation (for a 10 mM stock solution):
-
Weigh out 30.71 mg of 3-Iodo-L-tyrosine (MW: 307.1 g/mol ).
-
Dissolve in 10 mL of sterile PBS.
-
If necessary, warm the solution to 37°C and sonicate briefly to aid dissolution.
-
Filter-sterilize the solution through a 0.22 µm syringe filter before injection.
-
2.1.2. Intrastriatal Infusion
This method allows for the direct and localized delivery of 3-Iodo-L-tyrosine to the striatum, a key region affected in Parkinson's disease.
-
Animals: Adult male C57BL/6 mice (8-12 weeks old) are commonly used.
-
Stereotaxic Surgery:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Secure the mouse in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Drill a small hole in the skull over the target coordinates for the dorsal striatum (e.g., AP: +0.5 mm, ML: ±2.0 mm from bregma, DV: -3.0 mm from the dura).
-
Lower a microinjection needle or cannula to the target depth.
-
Infuse 3-Iodo-L-tyrosine solution (e.g., 10 µM) at a slow, controlled rate (e.g., 0.1-0.2 µL/min) for a total volume of 1-2 µL.[5]
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly withdraw the needle and suture the scalp incision.
-
Provide post-operative care, including analgesics and monitoring for recovery.
-
2.1.3. Intraperitoneal (IP) Injection
Systemic administration via IP injection provides a less invasive method to induce widespread tyrosine hydroxylase inhibition.
-
Dosage: Doses can range from 50 to 200 mg/kg.[7]
-
Procedure:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right or left abdominal quadrant.
-
Insert a 25-27 gauge needle at a 30-45 degree angle.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the 3-Iodo-L-tyrosine solution. The injection volume should typically not exceed 10 mL/kg.
-
Assessment of Parkinson's-like Phenotypes
Following administration of 3-Iodo-L-tyrosine, behavioral and neurochemical assessments are crucial to characterize the model.
2.2.1. Behavioral Testing
-
Rotarod Test: This test assesses motor coordination and balance.
-
Place the mouse on a rotating rod with an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform multiple trials with adequate rest periods in between.
-
-
Open Field Test: This test evaluates spontaneous locomotor activity and anxiety-like behavior.
-
Place the mouse in the center of a square arena (e.g., 40x40 cm).
-
Use video tracking software to record and analyze parameters such as total distance traveled, velocity, and time spent in the center versus the periphery of the arena over a set period (e.g., 10-30 minutes).
-
2.2.2. Neurochemical Analysis
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): This technique is used to quantify dopamine and its metabolites (DOPAC and HVA) in striatal tissue.
-
At the desired time point post-injection, euthanize the mouse and rapidly dissect the striatum on ice.
-
Homogenize the tissue in an appropriate buffer (e.g., 0.1 M perchloric acid).
-
Centrifuge the homogenate to pellet proteins.
-
Filter the supernatant and inject it into the HPLC-ECD system for analysis.
-
Data Presentation
Table 1: Quantitative Effects of 3-Iodo-L-tyrosine on Striatal Dopamine and Motor Behavior in Mice
| Administration Route | Dosage | Time Point | Striatal Dopamine (% of Control) | Behavioral Outcome (Qualitative) | Reference |
| Intrastriatal Infusion | 10 µM | Not Specified | Reduced TH density | Akinesia, bradykinesia, motor imbalance | [5] |
| Intraperitoneal Infusion | Not Specified | Long-term | Loss of TH-positive cells | Not Specified | [5] |
Note: The available literature provides limited quantitative data suitable for direct tabular comparison. The information presented is based on qualitative descriptions of the effects.
Applications in Melanoma Mouse Models
The use of 3-Iodo-L-tyrosine as a tyrosinase inhibitor in in vivo melanoma mouse models is not well-documented in publicly available research. However, general protocols for evaluating tyrosinase inhibitors in such models can be adapted.
Experimental Workflow
The following diagram outlines a general experimental workflow for testing a tyrosinase inhibitor in a melanoma mouse model.
Experimental Protocols
3.2.1. Subcutaneous Injection in B16 Melanoma Model
-
Animals: C57BL/6 mice are typically used as they are syngeneic with B16 melanoma cells.
-
Tumor Cell Implantation:
-
Culture B16 melanoma cells to the desired confluence.
-
Harvest and resuspend the cells in sterile PBS or serum-free media at a concentration of approximately 1 x 10^6 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10^5 cells) subcutaneously into the flank of each mouse.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Administer 3-Iodo-L-tyrosine via a suitable route (e.g., subcutaneous or intraperitoneal injection). The optimal dose would need to be determined in a pilot study.
-
The control group should receive vehicle injections.
-
-
Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice.
-
3.2.2. Quantification of Melanin Content
-
Procedure:
-
At the end of the study, excise the tumors.
-
Homogenize a known weight of tumor tissue in a suitable buffer.
-
Extract melanin by methods such as solubilization in NaOH.
-
Quantify the melanin content spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 475 nm) and comparing it to a standard curve of synthetic melanin.
-
Concluding Remarks
3-Iodo-L-tyrosine is a valuable pharmacological tool for inducing dopamine depletion in mouse models, thereby providing a platform to study the pathophysiology of Parkinson's disease and to test potential therapeutic interventions. While its application in melanoma research is less established, the general protocols for evaluating tyrosinase inhibitors in vivo can serve as a starting point for future investigations. Researchers should carefully optimize dosages and administration routes for their specific experimental needs and adhere to all institutional animal care and use guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. houptlab.org [houptlab.org]
- 4. droracle.ai [droracle.ai]
- 5. Excess amounts of 3-iodo-l-tyrosine induce Parkinson-like features in experimental approaches of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. worthe-it.co.za [worthe-it.co.za]
Application Notes and Protocols for H-Tyr(3-I)-OH in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Tyr(3-I)-OH, also known as 3-iodo-L-tyrosine or monoiodotyrosine (MIT), is a crucial molecule with significant applications in cell culture-based research. As an iodinated derivative of the amino acid L-tyrosine, it serves as a key intermediate in the biosynthesis of thyroid hormones.[1] Furthermore, this compound is a potent inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines such as dopamine (B1211576), norepinephrine, and epinephrine.[2][3] This dual functionality makes it a valuable tool for studying a range of cellular processes, from neurodegenerative diseases to endocrine function.
These application notes provide detailed protocols for the use of this compound in cell culture, focusing on its role as a tyrosine hydroxylase inhibitor to model Parkinson's disease-like pathology and its potential application in studying thyroid hormone synthesis.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Synonyms | 3-Iodo-L-tyrosine, Monoiodotyrosine, MIT | [1] |
| Molecular Formula | C₉H₁₀INO₃ | [4] |
| Molecular Weight | 307.09 g/mol | [4] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Sparingly soluble in water. Insoluble in DMSO. Soluble in dilute aqueous acid. | [2] |
| Storage | Store at -20°C for long-term stability. | [5] |
Stock Solution Preparation:
Due to its low solubility in common solvents like DMSO, preparing a stock solution of this compound for cell culture requires careful attention.
-
Acidic Solution: A common method is to dissolve this compound in a dilute acidic solution, such as 0.1 M HCl, and then further dilute it in cell culture medium to the desired final concentration. It is crucial to ensure the final pH of the culture medium is not significantly altered.
-
Aqueous Suspension: For some applications, a fine suspension in sterile phosphate-buffered saline (PBS) can be prepared immediately before use, although this may result in less uniform dosing.
Application 1: Modeling Parkinson's Disease via Tyrosine Hydroxylase Inhibition and α-Synuclein Aggregation
This compound's ability to inhibit tyrosine hydroxylase leads to a reduction in dopamine synthesis, mimicking a key pathological feature of Parkinson's disease. This depletion of dopamine can create an environment conducive to the misfolding and aggregation of α-synuclein, another hallmark of the disease.
Quantitative Data
| Parameter | Cell Line/System | Value | Reference |
| Tyrosine Hydroxylase Inhibition (Kᵢ) | Purified beef adrenal tyrosine hydroxylase | 0.39 µM | [5][6] |
| Effective Concentration for α-Synuclein Aggregation | Primary substantia nigra neurons | 5 - 10 nM | [5][6] |
| Tyrosine Hydroxylase Inhibition | In vitro enzyme activity | 60-70% inhibition at 10 µM | |
| Tyrosine Hydroxylase Inhibition | In vitro enzyme activity | 100% inhibition at 100 µM |
Experimental Workflow: Induction of α-Synuclein Aggregation
Caption: Workflow for inducing α-synuclein aggregation using this compound.
Protocol: Induction of α-Synuclein Aggregation in SH-SY5Y Cells
This protocol describes how to induce α-synuclein aggregation in the human neuroblastoma cell line SH-SY5Y, a common model for Parkinson's disease research.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
0.1 M HCl (sterile)
-
Sterile PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against α-synuclein
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
96-well imaging plates
Procedure:
-
Cell Seeding:
-
Culture SH-SY5Y cells to ~80% confluency.
-
Trypsinize and seed the cells into a 96-well imaging plate at a density of 20,000 cells/well.
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a 1 mM stock solution of this compound in 0.1 M HCl.
-
Further dilute the stock solution in complete culture medium to achieve final concentrations ranging from 1 nM to 1 µM. A vehicle control (medium with the corresponding dilution of 0.1 M HCl) should be included.
-
Carefully remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Immunocytochemistry:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody against α-synuclein (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and a nuclear counterstain (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Image the cells using a high-content imaging system or a fluorescence microscope.
-
Quantify the formation of intracellular α-synuclein aggregates. This can be done by measuring the intensity and number of fluorescent puncta per cell.
-
Signaling Pathway: Tyrosine Hydroxylase Inhibition and Downstream Effects
Caption: Inhibition of catecholamine synthesis by this compound.
Application 2: Investigation of Thyroid Hormone Synthesis
As a direct precursor to thyroid hormones, this compound can be utilized in in vitro models of the thyroid gland, such as the FRTL-5 cell line, to study the mechanisms of thyroid hormone synthesis and its regulation.
Experimental Workflow: Thyroid Hormone Synthesis Assay
Caption: Workflow for assessing thyroid hormone synthesis in cell culture.
Protocol: In Vitro Thyroid Hormone Synthesis in FRTL-5 Cells
This protocol provides a framework for studying the incorporation of this compound into thyroid hormones in the rat thyroid follicular cell line FRTL-5.
Materials:
-
FRTL-5 cells
-
Coon's Modified Ham's F-12 medium supplemented with 5% calf serum and a mixture of hormones (insulin, TSH, transferrin, hydrocortisone, glycyl-L-histidyl-L-lysine acetate)
-
This compound
-
Bovine TSH (Thyroid Stimulating Hormone)
-
Na¹²⁵I (radioactive iodide)
-
Perchloric acid
-
Cell lysis buffer
-
Gamma counter or liquid chromatography-mass spectrometry (LC-MS) equipment
Procedure:
-
Cell Culture:
-
Culture FRTL-5 cells in complete medium until they reach approximately 70-80% confluency.
-
For experiments, switch the cells to a medium lacking TSH for 5-7 days to render them quiescent.
-
-
TSH Stimulation and this compound Treatment:
-
Stimulate the quiescent cells with TSH (e.g., 1 mU/mL) in the presence of varying concentrations of this compound (e.g., 1 µM to 100 µM) for 24-48 hours. Include a control group without this compound.
-
-
Radioactive Iodide Labeling:
-
Add Na¹²⁵I to the culture medium and incubate for 2-4 hours to allow for iodide uptake and organification.
-
-
Harvesting and Analysis:
-
For total iodination: Wash the cells with ice-cold PBS, and then precipitate the cellular proteins with cold 10% perchloric acid. The radioactivity in the precipitate, representing iodinated thyroglobulin, can be measured using a gamma counter.
-
For specific hormone analysis: Lyse the cells and collect the medium. The levels of radiolabeled T3 and T4 can be analyzed by methods such as radioimmunoassay (RIA) or LC-MS.
-
General Cell-Based Assays
The following are general protocols that can be adapted to assess the effects of this compound on cell health and function.
Protocol: Cell Viability Assessment (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described in the application-specific protocols.
-
At the end of the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol: Cytotoxicity Assessment (LDH Release Assay)
Principle: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium.
Procedure:
-
Seed cells in a 96-well plate and treat with this compound.
-
At the desired time points, collect a sample of the culture medium from each well.
-
Use a commercial LDH cytotoxicity assay kit to measure the LDH activity in the collected medium according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a lysis buffer).
Conclusion
This compound is a versatile and powerful tool for cell culture research, enabling the investigation of fundamental processes in both neuroscience and endocrinology. The protocols provided here offer a starting point for utilizing this compound to model disease states and explore complex biological pathways. Researchers should optimize these protocols for their specific cell lines and experimental questions to ensure robust and reproducible results.
References
- 1. This compound (PD002697, UQTZMGFTRHFAAM-ZETCQYMHSA-N) [probes-drugs.org]
- 2. Dopamine: Functions, Signaling, and Association with Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Application Note and Protocol: HPLC-Based Detection of 3-Iodo-L-Tyrosine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-L-tyrosine (H-Tyr(3-I)-OH), a halogenated derivative of the amino acid L-tyrosine, is of significant interest in biomedical research and drug development. It serves as a key precursor in the synthesis of thyroid hormones and can act as an inhibitor of enzymes such as tyrosine hydroxylase.[1] Accurate and sensitive quantification of this compound and its metabolites in biological matrices is crucial for understanding its pharmacokinetics, pharmacodynamics, and overall biological role. This document provides a detailed high-performance liquid chromatography (HPLC) method for the analysis of this compound and its potential metabolites, tailored for researchers in academic and industrial settings.
Principle
This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound and its metabolites from complex biological samples. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A gradient elution is employed to ensure optimal separation of compounds with varying polarities. Detection can be achieved using a photodiode array (PDA) detector or, for higher sensitivity and specificity, a mass spectrometer (MS).
Experimental Protocols
Sample Preparation from Biological Matrices (Serum/Plasma)
Effective sample preparation is critical to remove interfering substances like proteins and salts that can affect analytical results and damage the HPLC column.
1. Protein Precipitation:
This is a straightforward method for removing the bulk of proteins from the sample.
-
To 100 µL of plasma or serum, add 10 µL of an appropriate internal standard solution.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[2]
-
Carefully collect the supernatant for analysis.
2. Solid-Phase Extraction (SPE):
For cleaner samples and higher sensitivity, SPE is recommended.[3][4]
-
Condition a C18 SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of deionized water.[2]
-
Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[2][3]
HPLC-UV Method
This method is suitable for routine analysis and quantification of this compound.
-
HPLC System: An Agilent 1100 HPLC system or equivalent.[3]
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 5 µm particle size).[5]
-
Mobile Phase A: 0.1% aqueous solution of trifluoroacetic acid (TFA) at pH 3.[4][6]
-
Gradient Elution: A 25-minute gradient program is suggested, starting with a low percentage of mobile phase B and increasing to elute the compounds of interest.[4][6]
-
Injection Volume: 10 µL.
-
Detection: Photodiode array detector at 254 nm or 280 nm.[5][7][8]
LC-MS/MS Method for High Sensitivity
For trace-level detection and confirmation, a tandem mass spectrometry method is recommended.
-
LC System: Agilent 1100 HPLC system or equivalent.[3]
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[2]
-
Gradient Elution: A suitable gradient to separate the analyte from matrix interferences.
-
Flow Rate: 0.2-0.4 mL/min.[2]
-
Injection Volume: 5-10 µL.[2]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]
-
MRM Transitions: Specific parent-to-product ion transitions should be optimized for this compound and its metabolites.
Data Presentation
The following tables summarize quantitative data from HPLC methods developed for similar tyrosine derivatives, which can serve as a reference for the expected performance of the this compound method.
Table 1: HPLC Method Parameters for Tyrosine Derivatives
| Analyte | Column | Mobile Phase | Detection | Reference |
| Iodoamino acids | C18 (2.1 x 150 mm, 5 µm) | A: 0.1% Formic Acid in WaterB: Acetonitrile (Gradient) | UV (280 nm) | [5] |
| Iodotyrosines & Iodothyronines | Inertsil C18 | A: 0.1% TFA in Water (pH 3)B: Acetonitrile (Gradient) | Photodiode Array | [4][6] |
| 3-Nitrotyrosine (B3424624) | C18 | 0.5% CH3COOH:MeOH:H2O (15:15:70) | UV (215, 276, 356 nm) | [9][10] |
| 3-Chloro-L-Tyrosine | ODS-HG-3 (2 x 50 mm) | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Methanol (Gradient) | ESI-MS/MS | [3] |
Table 2: Performance Characteristics of HPLC Methods for Tyrosine Derivatives
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Reference |
| Iodoamino acids | 0.04–0.38 µg/mL | 0.05–0.38 µg/mL | - | [5] |
| Iodotyrosines & Iodothyronines | - | - | 87.1% - 107.6% (Serum)92.1% - 98.7% (Urine) | [4][6] |
| p-, o-, m-Tyr & 3-NO2-Tyr | 5 - 15 nmol/L | - | - | [7][8] |
Visualizations
Signaling Pathway
The metabolism of this compound is expected to follow the general tyrosine metabolic pathways, including conversion to catecholamines and thyroid hormones.[11][12] The presence of the iodine atom may influence the rate and products of these reactions.
Caption: Inferred metabolic pathway of this compound.
Experimental Workflow
The following diagram illustrates the logical steps from sample collection to data analysis for the HPLC-based detection of this compound.
References
- 1. 3-Iodo-L-Tyrosine | C9H10INO3 | CID 439744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of 3-nitro tyrosine, o-, m-, and p-tyrosine in urine samples by liquid chromatography-ultraviolet absorbance detection with pre-column cloud point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. recipp.ipp.pt [recipp.ipp.pt]
- 10. Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dspace.cuni.cz [dspace.cuni.cz]
- 12. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Iodo-L-tyrosine in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-L-tyrosine, a derivative of the amino acid L-tyrosine, serves as a critical tool in various in vitro studies. It is recognized primarily as an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines.[1] This property makes it invaluable for research in neurobiology, oncology, and endocrinology. Additionally, 3-Iodo-L-tyrosine has been observed to induce the formation of α-synuclein aggregates, providing a model for studying neurodegenerative diseases like Parkinson's disease.[2]
These application notes provide detailed protocols for the preparation of 3-Iodo-L-tyrosine solutions and their use in key in vitro assays.
Data Presentation
Physicochemical Properties of 3-Iodo-L-tyrosine
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀INO₃ | [2] |
| Molecular Weight | 307.1 g/mol | [2] |
| Appearance | Crystalline solid | [2] |
| Storage | -20°C |
Solubility of 3-Iodo-L-tyrosine
| Solvent | Solubility | Reference |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~0.15 mg/mL | [2] |
| Dilute Aqueous Acid | Soluble | |
| Water | 3 mg/mL | [1] |
| Dimethyl Sulfoxide (B87167) (DMSO) | ~10 mg/mL (for 3,5-Diiodo-L-tyrosine) | [3] |
| Ethanol | Slightly soluble | [3] |
Experimental Protocols
Protocol 1: Preparation of 3-Iodo-L-tyrosine Stock Solutions
Objective: To prepare a concentrated stock solution of 3-Iodo-L-tyrosine for use in in vitro assays. Due to its low aqueous solubility, a stock solution in an organic solvent like DMSO is recommended for achieving higher concentrations.
Materials:
-
3-Iodo-L-tyrosine (crystalline solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile, pyrogen-free water or desired aqueous buffer (e.g., PBS, cell culture medium)
Procedure for 10 mg/mL Stock Solution in DMSO:
-
Aseptically weigh the desired amount of 3-Iodo-L-tyrosine powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration. Note: While the solubility of 3-Iodo-L-tyrosine in DMSO is not explicitly stated, the solubility of the related compound 3,5-Diiodo-L-tyrosine is approximately 10 mg/mL, which serves as a good starting point.[3]
-
Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are typically stable for several months when stored properly.
Working Solution Preparation:
-
Thaw an aliquot of the 10 mg/mL stock solution at room temperature.
-
Further dilute the stock solution in a sterile aqueous buffer or cell culture medium to the desired final concentration immediately before use.
-
Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced cellular toxicity.[4]
-
Aqueous solutions of 3-Iodo-L-tyrosine are not stable and should be used within one day.[2]
Protocol 2: In Vitro Tyrosine Hydroxylase Inhibition Assay
Objective: To determine the inhibitory effect of 3-Iodo-L-tyrosine on tyrosine hydroxylase activity. This protocol is adapted from a real-time colorimetric plate reader assay.[5]
Materials:
-
Purified tyrosine hydroxylase (TH) enzyme
-
L-tyrosine (substrate)
-
3-Iodo-L-tyrosine (inhibitor)
-
Sodium periodate (B1199274)
-
Hepes buffer
-
96-well microplate
-
Spectrophotometer (plate reader) capable of measuring absorbance at 475 nm
Procedure:
-
Prepare Reagent Mixtures:
-
Mixture A: Prepare a solution containing the tyrosine hydroxylase enzyme in Hepes buffer.
-
Mixture B: Prepare a solution containing L-tyrosine and sodium periodate in Hepes buffer.
-
-
Set up the Assay Plate:
-
Add varying concentrations of 3-Iodo-L-tyrosine (e.g., 0.1 µM to 100 µM) to the wells of the 96-well plate. Include a vehicle control (DMSO or buffer).
-
Add Mixture A to all wells.
-
-
Initiate the Reaction:
-
Add Mixture B to all wells to start the reaction.
-
-
Monitor the Reaction:
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
Measure the absorbance at 475 nm every 10 seconds for 30 minutes. The production of L-DOPA is oxidized by sodium periodate to dopachrome, which absorbs at this wavelength.[5]
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Determine the percentage of inhibition for each concentration of 3-Iodo-L-tyrosine compared to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.
-
Protocol 3: In Vitro α-Synuclein Aggregation Assay
Objective: To evaluate the effect of 3-Iodo-L-tyrosine on the aggregation of α-synuclein. This protocol is based on the widely used Thioflavin T (ThT) fluorescence assay.
Materials:
-
Recombinant human α-synuclein protein
-
3-Iodo-L-tyrosine
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
-
Plate shaker/incubator
Procedure:
-
Prepare α-Synuclein:
-
Prepare a stock solution of monomeric α-synuclein in PBS. It is crucial to start with aggregate-free protein for reproducible results. This can be achieved by size-exclusion chromatography or filtration.
-
-
Set up the Aggregation Reaction:
-
In the wells of the microplate, add the α-synuclein solution to a final concentration of typically 50-100 µM.
-
Add varying concentrations of 3-Iodo-L-tyrosine (e.g., 5 nM, 10 nM, and higher) to the wells.[2] Include a control with no 3-Iodo-L-tyrosine.
-
Add ThT to each well to a final concentration of ~10-20 µM.
-
-
Incubate and Monitor:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous shaking in the plate reader.
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 72 hours. ThT fluoresces upon binding to β-sheet structures in the amyloid fibrils.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each condition.
-
Analyze the aggregation kinetics by determining the lag time, elongation rate, and maximum fluorescence intensity.
-
Compare the aggregation profiles in the presence and absence of 3-Iodo-L-tyrosine to determine its effect on α-synuclein aggregation.
-
Mandatory Visualizations
Tyrosine Hydroxylase Signaling Pathway and Inhibition by 3-Iodo-L-tyrosine
Caption: Inhibition of the catecholamine synthesis pathway by 3-Iodo-L-tyrosine.
Experimental Workflow for 3-Iodo-L-tyrosine Solution Preparation and In Vitro Assay
Caption: General workflow for preparing and using 3-Iodo-L-tyrosine solutions.
References
- 1. 3-Iodo-L-Tyrosine | C9H10INO3 | CID 439744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for H-Tyr(3-I)-OH in Tyrosine Hydroxylase Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-L-tyrosine (H-Tyr(3-I)-OH), a reversible inhibitor of tyrosine hydroxylase (TH), serves as a critical tool in the study of catecholamine biosynthesis.[1] Tyrosine hydroxylase is the rate-limiting enzyme in the synthesis of essential neurotransmitters and hormones, including dopamine, norepinephrine (B1679862), and epinephrine. As such, inhibitors like this compound are invaluable for investigating the physiological and pathological roles of these catecholamines in various biological systems. These application notes provide detailed protocols for utilizing this compound as a tyrosine hydroxylase inhibitor, along with quantitative data and visualizations to guide experimental design and data interpretation.
Quantitative Data: Effective Concentrations of this compound
The inhibitory potency of this compound against tyrosine hydroxylase has been characterized across various experimental systems. The following table summarizes key quantitative data for easy reference.
| Parameter | Value | Enzyme Source | Assay Type | Reference |
| Ki | 0.39 µM | Purified beef adrenal tyrosine hydroxylase | In Vitro | [2] |
| IC50 | ~6.3 x 10⁻⁷ M (0.63 µM) | Rat caudate putamen | In Vitro | [3] |
| Effective Concentration | 10 µM | - | In Vitro | [4] |
| Effective Concentration | 100 µM | - | In Vitro | [4] |
| In Vivo Concentration | 0.1 mM and 1 mM | Planarian (Dugesia dorotocephala) homogenates | In Vitro | [3][5] |
| In Vivo Concentration | 10 µM (intrastriatal dose) | Mouse | In Vivo | [2] |
| Cellular Concentration | 5 and 10 nM | Primary substantia nigra neurons | In Cellulo | [2] |
Signaling and Biochemical Pathways
This compound exerts its effect by directly inhibiting tyrosine hydroxylase, the initial and rate-limiting enzyme in the catecholamine synthesis pathway. This pathway is fundamental for the production of dopamine, which is subsequently converted to norepinephrine and epinephrine.
Experimental Protocols
The following are detailed protocols for in vitro tyrosine hydroxylase inhibition assays. These methods can be adapted to determine the IC50 value of this compound or to study its inhibitory effects at specific concentrations.
Protocol 1: In Vitro Tyrosine Hydroxylase Inhibition Assay using HPLC
This protocol is based on the quantification of L-DOPA produced by tyrosine hydroxylase using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified or recombinant tyrosine hydroxylase
-
L-tyrosine
-
This compound (3-iodo-L-tyrosine)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4)
-
Iron (II) sulfate (B86663) (FeSO4)
-
Catalase
-
Dithiothreitol (DTT)
-
MES buffer (pH 6.1, 0.05 M)
-
Perchloric acid (5% v/v)
-
HPLC system with a photodiode array detector
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of L-tyrosine, BH4, FeSO4, catalase, and DTT in MES buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dilute aqueous acid) and make serial dilutions in MES buffer.
-
-
Enzyme and Inhibitor Incubation:
-
In a microcentrifuge tube, prepare the reaction mixture containing MES buffer, catalase, DTT, and BH4.
-
Add the tyrosine hydroxylase enzyme preparation to the reaction mixture.
-
Add varying concentrations of this compound (or vehicle control) to the respective tubes.
-
Pre-incubate the mixture for 5-10 minutes on ice to allow for binding.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding L-tyrosine to a final concentration of 50 µM.
-
Incubate the reaction tubes at 37°C for 20 minutes.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold 5% perchloric acid.
-
Vortex and centrifuge at high speed to pellet precipitated proteins.
-
-
HPLC Analysis:
-
Filter the supernatant and inject a defined volume into the HPLC system.
-
Separate L-DOPA from other components on a suitable C18 column.
-
Detect L-DOPA by absorbance at 280 nm.
-
Quantify the L-DOPA peak area and calculate its concentration based on a standard curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Real-Time Colorimetric Tyrosine Hydroxylase Inhibition Assay
This protocol provides a high-throughput method to measure tyrosine hydroxylase activity in real-time using a plate reader.[6]
Materials:
-
Recombinant human tyrosine hydroxylase (hTH)
-
L-tyrosine
-
This compound
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4)
-
Iron (II) sulfate (FeSO4)
-
Sodium periodate (B1199274) (NaIO4)
-
HEPES buffer (10 mM)
-
96-well microplate
-
Spectrophotometric plate reader
Procedure:
-
Preparation of Reagent Mixtures:
-
Mixture A: Prepare a solution containing hTH, BH4, and FeSO4 in HEPES buffer. Allow this mixture to incubate for 5-10 minutes on ice.
-
Mixture B: Prepare a solution containing L-tyrosine and sodium periodate in HEPES buffer.
-
Prepare serial dilutions of this compound in HEPES buffer.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add the desired concentrations of this compound (or vehicle control).
-
Add Mixture A to each well.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding Mixture B to each well. The final concentrations should be optimized, but representative concentrations are: 10 µg hTH, 0.25 mM BH4, 2.5 µM FeSO4, 50 µM L-tyrosine, and 100 µM sodium periodate.[6]
-
Immediately place the plate in a plate reader pre-set to 37°C.
-
Measure the absorbance at 475 nm every 10-30 seconds for 30-60 minutes.
-
-
Data Analysis:
-
The rate of increase in absorbance at 475 nm is proportional to the rate of L-DOPA production.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each concentration of this compound relative to the control.
-
Calculate the IC50 value as described in Protocol 1.
-
Conclusion
This compound is a potent and effective inhibitor of tyrosine hydroxylase, making it a valuable pharmacological tool for researchers in neuroscience, endocrinology, and drug development. The protocols and data presented in these application notes provide a comprehensive guide for the effective use of this compound in studying the catecholamine pathway and its role in health and disease. Careful consideration of the experimental system and appropriate controls is essential for obtaining reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Assay of tyrosine hydroxylase based on high-performance liquid chromatography separation and quantification of L-dopa and L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly sensitive assay for tyrosine hydroxylase activity by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: H-Tyr(3-I)-OH Treatment in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Tyr(3-I)-OH, also known as 3-Iodo-L-tyrosine, is a crucial intermediate in the synthesis of thyroid hormones and a known inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis[1]. Its effects on cellular processes are of significant interest in various research fields, including endocrinology, neurobiology, and oncology. These application notes provide a summary of the current understanding of the effects of this compound treatment in cell lines, with a focus on comparing short-term and long-term applications where data is available. Detailed protocols for key experiments are also provided to facilitate further research.
Data Presentation: Quantitative Effects of this compound Treatment
The available literature provides insights into the dose-dependent and time-course effects of this compound. However, direct comparative studies on long-term versus short-term treatment in the same cell line are limited. The following tables summarize the available quantitative data, categorized by the duration of treatment.
Table 1: Short-Term Effects of this compound and Related Analogs on Cell Lines
| Cell Line | Compound | Concentration | Duration | Effect | Reference |
| Human small-cell lung cancer (GLC4) | L-3-[I-125]iodo-alpha-methyl-tyrosine (IMT) | Tracer | < 5 minutes | Rapid uptake, reaching a plateau | [2] |
| U266 human myeloma cells | 3-[(125)I]iodo-L-alpha-methyltyrosine ((125)I-3-IMT) | 107.9 µM (K_m) | 20 seconds | Influx mediated by System L and T amino acid transporters | [3] |
| Recombinant rat tyrosine hydroxylase | 3-Iodo-L-tyrosine | 50 µM | 30 minutes | 50% inhibition of L-DOPA production | [4] |
Table 2: Long-Term Effects of this compound Treatment on Cells
| Cell/Organism Model | Concentration | Duration | Effect | Reference |
| Primary substantia nigra neurons (mouse) | 5 and 10 nM | Not specified, implied long-term culture | Induces α-synuclein aggregates and tyrosine hydroxylase-positive inclusions | [5] |
| Planarian (Dugesia dorotocephala) | 0.1 and 1 mM | 7-11 days | Reversible fading of eye pigments | [6] |
| Planarian (Dugesia dorotocephala) | 0.1 and 1 mM | 13 days | Significant decrease in dopamine (B1211576) and 5-hydroxytryptamine concentrations | [6] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is a standard method to assess cell viability following treatment with this compound.
Materials:
-
This compound (3-Iodo-L-tyrosine)
-
Cell line of interest (e.g., SH-SY5Y neuroblastoma, MCF-7 breast cancer)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent. Due to its low solubility in neutral aqueous solutions (approximately 0.15 mg/mL in PBS), consider dissolving in dilute aqueous acid or preparing fresh for each experiment[5]. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired duration (e.g., Short-term: 24, 48, 72 hours; Long-term: 5-7 days, with medium changes as required).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the control (untreated or vehicle-treated cells).
Protocol 2: Analysis of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment.
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorescent-labeled Annexin V)
-
Propidium Iodide (PI) solution
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the selected duration (short-term or long-term) as described in Protocol 1.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualizations
Caption: Workflow for assessing cell viability with MTT assay.
Caption: Inhibition of Tyrosine Hydroxylase by this compound.
Discussion of Long-Term vs. Short-Term Effects
Short-term exposure (minutes to hours) appears to be primarily associated with the rapid cellular uptake of this compound and its immediate biochemical effects, such as the inhibition of tyrosine hydroxylase activity[2][3][4]. This can lead to a rapid depletion of catecholamines.
Long-term exposure (days to weeks) may lead to more profound and potentially adaptive or toxic cellular changes. For instance, in the planarian model, prolonged exposure resulted in phenotypic changes (loss of eye pigmentation), which were reversible, suggesting a level of cellular adaptation or a non-cytotoxic mechanism at the concentrations tested[6]. In contrast, long-term exposure of primary neurons to even nanomolar concentrations of this compound induced the formation of protein aggregates, a hallmark of neurodegeneration, indicating a cytotoxic effect over time[5].
It is plausible that the initial short-term effect of tyrosine hydroxylase inhibition, leading to reduced dopamine levels, could, over the long term, contribute to the observed neurotoxic effects, as dopamine deficiency is a key feature of Parkinson's disease.
Conclusion
This compound is a versatile molecule with significant biological effects that appear to be dependent on the duration and concentration of exposure, as well as the cell type. Short-term treatment can be utilized to study the immediate consequences of tyrosine hydroxylase inhibition, while long-term studies are more indicative of the compound's potential for inducing chronic cellular stress and toxicity. Further research is warranted to directly compare the effects of short-term and long-term this compound treatment in various cell lines to better understand its mechanism of action and potential therapeutic or toxicological implications. The provided protocols offer a starting point for such investigations.
References
- 1. 3-Iodo-L-Tyrosine | C9H10INO3 | CID 439744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. In vitro characterization of the influx of 3-[125I]iodo-L-alpha-methyltyrosine and 2-[125I]iodo-L-tyrosine into U266 human myeloma cells: evidence for system T transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Effects of 3-iodo-L-tyrosine, a tyrosine hydroxylase inhibitor, on eye pigmentation and biogenic amines in the planarian, Dugesia dorotocephala - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of H-Tyr(3-I)-OH in Planarian Regeneration Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Planarians, with their remarkable regenerative capabilities, serve as a powerful model system for studying the fundamental principles of tissue regeneration and stem cell biology. The manipulation of key signaling pathways and enzymatic activities provides valuable insights into the molecular mechanisms governing these processes. H-Tyr(3-I)-OH, also known as 3-iodo-L-tyrosine, is a specific inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines such as dopamine (B1211576).[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in studying its effects on planarian regeneration, with a particular focus on its observed impact on eye pigmentation and biogenic amine levels.
Mechanism of Action
This compound acts as an inhibitor of tyrosine hydroxylase, which catalyzes the conversion of tyrosine to L-DOPA, a precursor for dopamine and other catecholamines. By blocking this initial step, this compound effectively reduces the levels of dopamine and can also impact other biogenic amines like serotonin (B10506).[1] In planarians, these neurotransmitters are believed to play a role in various physiological processes, including regeneration. The observed effects of this compound, such as the fading of eye pigments, are likely a direct consequence of the inhibition of melanin (B1238610) synthesis, a pathway that also utilizes tyrosine and related enzymes.
Caption: Proposed mechanism of this compound action in planarians.
Quantitative Data Summary
The following table summarizes the quantitative data from studies on the effects of this compound on the planarian species Dugesia dorotocephala.[1]
| Concentration (mM) | Observed Effect on Eye Pigmentation | Onset of Effect (Days post-decapitation) | Complete Macroscopic and Histological Absence of Pigment (Days post-decapitation) | Effect on Dopamine Levels (Day 13) | Effect on Serotonin (5-HT) Levels (Day 13) |
| 0 (Control) | No change | N/A | N/A | Baseline | Baseline |
| 0.001 | No visible loss of eye pigments | N/A | N/A | Not reported | Not reported |
| 0.01 | No visible loss of eye pigments | N/A | N/A | Not reported | Not reported |
| 0.1 | Fading of black eye pigments | 7 | 11 | Significant decrease | Significant decrease |
| 1 | Fading of black eye pigments | 7 | 11 | Significant decrease | Significant decrease |
Experimental Protocols
This section provides a detailed protocol for studying the effects of this compound on planarian regeneration, based on established methodologies.[1]
Materials
-
Planarians (e.g., Dugesia dorotocephala, Schmidtea mediterranea)[1][3]
-
This compound (3-iodo-L-tyrosine)
-
Standard planarian media (e.g., "worm water" - 0.5 g/L sea salts in ultrapure water)[3]
-
Petri dishes or multi-well plates
-
Stereomicroscope
-
Scalpel or razor blades for decapitation
-
Transfer pipettes
-
Incubator set to ~20°C[3]
Protocol
-
Acclimatization: Maintain planarians in standard media for at least one week before the experiment. Feed them regularly (e.g., once or twice a week with beef liver paste) but withhold food for at least 5-7 days before starting the experiment to ensure a consistent metabolic state.
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound. Note that its solubility in DMSO might be limited, especially if the DMSO has absorbed moisture.[2] It is recommended to prepare fresh solutions in the standard planarian media.
-
Prepare serial dilutions to achieve the desired final concentrations (e.g., 0.001, 0.01, 0.1, and 1 mM) in the planarian media.[1] A control group with standard media only should always be included.
-
-
Pre-treatment:
-
Decapitation:
-
Under a stereomicroscope, decapitate the planarians using a clean scalpel or razor blade. The cut should be made posterior to the photoreceptors.
-
-
Post-decapitation Treatment and Observation:
-
Maintain the regenerating trunk fragments in their respective treatment solutions.
-
Keep the planarians in an incubator at a constant temperature of approximately 20°C and protected from light.[3]
-
Change the media and re-dose with the appropriate this compound concentration every 2-3 days to maintain the desired drug level and a clean environment.
-
Observe the planarians daily under a stereomicroscope. Record the progress of head regeneration, paying close attention to the timing of blastema formation, photoreceptor appearance, and pigmentation.
-
For eye pigment studies, specifically note the day when any fading of the eye pigments begins and when they are completely absent.[1]
-
-
Data Collection and Analysis (Example Timepoints):
-
Day 6: Assess the completeness of head regeneration in all groups.[1]
-
Day 7-11: Monitor for the fading and disappearance of eye pigments in the higher concentration groups.[1]
-
Day 13: At this timepoint, samples can be collected for various analyses:
-
Histopathology: Fix a subset of planarians from each group for histological sectioning to examine the cellular structure of the regenerated eyes.
-
Biogenic Amine Analysis: The newly regenerated heads can be collected and processed for analysis of dopamine and serotonin concentrations using methods like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[1]
-
-
-
Washout and Recovery Experiment (Optional):
-
To determine if the effects of this compound are reversible, a subset of animals from the treatment groups can be transferred to fresh control media after a certain period (e.g., 13 days).
-
Observe these animals for the potential re-pigmentation of the eyes.[1]
-
Caption: Experimental workflow for this compound studies in planarians.
Expected Outcomes and Troubleshooting
-
Regeneration: Complete head regeneration is expected to occur within the first 6 days across all treatment groups, as this compound does not appear to inhibit the overall process of head formation at the concentrations tested.[1]
-
Eye Pigmentation: A dose-dependent fading and eventual disappearance of eye pigments are anticipated in the 0.1 mM and 1 mM this compound groups, starting around day 7 post-decapitation.[1] Lower concentrations are not expected to have a visible effect on pigmentation.
-
Biogenic Amines: A significant reduction in dopamine and serotonin levels in the regenerated heads of planarians treated with higher concentrations of this compound is expected.[1]
-
Troubleshooting:
-
High Mortality: If high mortality is observed, ensure the purity of the water used for the media and the cleanliness of the culture containers. The concentration of this compound could also be toxic to the specific planarian species being used; a dose-response curve for toxicity may be necessary.
-
No Effect on Pigmentation: If no effect on pigmentation is observed at higher concentrations, verify the concentration and stability of the this compound solution. Ensure the media is being changed regularly to maintain the effective concentration.
-
Variability in Regeneration: High variability in regeneration rates can be minimized by using planarians of a consistent size and from the same population, and by ensuring a standardized decapitation procedure.
-
Conclusion
This compound serves as a valuable pharmacological tool for investigating the role of catecholamines and the tyrosine metabolic pathway in planarian regeneration. Its specific effect on eye pigmentation provides a clear and easily observable phenotype, making it suitable for screening and mechanistic studies. By following the detailed protocols outlined in this document, researchers can effectively utilize this compound to further elucidate the complex interplay of neurotransmitters and signaling molecules in the remarkable process of planarian regeneration.
References
- 1. Effects of 3-iodo-L-tyrosine, a tyrosine hydroxylase inhibitor, on eye pigmentation and biogenic amines in the planarian, Dugesia dorotocephala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Surgical Ablation Assay for Studying Eye Regeneration in Planarians - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracerebral Injection of H-Tyr(3-I)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the intracerebral injection of H-Tyr(3-I)-OH, a potent inhibitor of tyrosine hydroxylase. This document is intended for researchers in neuroscience, pharmacology, and drug development investigating catecholaminergic pathways in the central nervous system. The protocol covers the preparation of this compound solution, stereotaxic surgical procedures for rodent models, and post-operative care. Additionally, it includes templates for data presentation and visualizations of the experimental workflow and the targeted signaling pathway.
Introduction
This compound, also known as 3-iodo-L-tyrosine, is a critical intermediate in the synthesis of thyroid hormones and a powerful inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine)[1]. Its ability to modulate catecholamine levels makes it a valuable tool for studying a variety of neurological processes and disorders. Intracerebral administration via stereotaxic surgery allows for precise delivery to specific brain regions, enabling the investigation of localized effects on neuronal function and behavior[2][3].
This document provides a comprehensive guide for the intracerebral injection of this compound in rodents, compiled from established stereotaxic methodologies[2][3][4][5][6].
Data Presentation
Effective data collection and organization are crucial for the interpretation of experimental outcomes. The following tables are provided as templates for summarizing quantitative data from studies involving the intracerebral injection of this compound.
Table 1: Stereotaxic Injection Coordinates
| Target Brain Region | Animal Model | Bregma Coordinates (AP, ML, DV in mm) | Reference |
| Striatum | Rat | +0.2, -3.2, -5.5 | [4] |
| Substantia Nigra | Mouse | -3.1, -1.2, -4.5 | Paxinos & Franklin's Mouse Brain Atlas |
| Ventral Tegmental Area | Mouse | -3.2, -0.5, -4.7 | Paxinos & Franklin's Mouse Brain Atlas |
AP: Antero-posterior, ML: Medio-lateral, DV: Dorso-ventral
Table 2: Example Dose-Response Data for Behavioral Assay
| Treatment Group | Dose of this compound (µg) | N | Behavioral Score (Mean ± SEM) | % Change from Vehicle |
| Vehicle Control | 0 | 10 | 100 ± 5.2 | 0% |
| Low Dose | 1 | 10 | 85 ± 4.8 | -15% |
| Medium Dose | 5 | 10 | 62 ± 6.1 | -38% |
| High Dose | 10 | 10 | 41 ± 5.5 | -59% |
Table 3: Neurochemical Analysis of Brain Tissue Post-Injection
| Analyte | Brain Region | Vehicle Control (ng/mg tissue) | This compound (ng/mg tissue) | p-value |
| Dopamine | Striatum | 15.2 ± 1.3 | 7.8 ± 0.9 | <0.01 |
| DOPAC | Striatum | 3.1 ± 0.4 | 1.5 ± 0.3 | <0.01 |
| HVA | Striatum | 2.5 ± 0.3 | 1.2 ± 0.2 | <0.01 |
| Norepinephrine | Hippocampus | 0.8 ± 0.1 | 0.4 ± 0.05 | <0.01 |
DOPAC: 3,4-Dihydroxyphenylacetic acid, HVA: Homovanillic acid
Experimental Protocols
Protocol 1: Preparation of this compound for Intracerebral Injection
This protocol describes the preparation of an this compound solution suitable for in vivo intracerebral administration.
Materials:
-
This compound (CAS: 70-78-0)[7]
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile 0.22 µm syringe filters
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation (if required):
-
For long-term storage, prepare a stock solution in a suitable solvent. This compound can be stored at -80°C for up to 6 months or at -20°C for up to 1 month[1].
-
-
Working Solution Preparation:
-
It is recommended to prepare fresh solutions for each experiment[1].
-
To prepare a working solution, weigh the desired amount of this compound.
-
For compounds with limited aqueous solubility, a co-solvent system may be necessary. A common approach for in vivo studies involves dissolving the compound in a small amount of DMSO and then diluting with saline. For example, to prepare a 1 mg/mL solution:
-
Dissolve 1 mg of this compound in 10 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Slowly add 990 µL of sterile saline while vortexing to bring the final volume to 1 mL. The final DMSO concentration will be 1%.
-
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution[1].
-
Note: The final concentration of DMSO should be kept to a minimum (ideally ≤5%) to avoid neurotoxicity. A vehicle control solution (e.g., 1% DMSO in saline) must be used in parallel experiments.
-
-
Sterilization:
-
Sterilize the final working solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube[1].
-
Protocol 2: Stereotaxic Intracerebral Injection in Rodents
This protocol outlines the procedure for stereotaxic injection of this compound into a specific brain region of an anesthetized rodent. The procedure should be performed under aseptic conditions.
Materials:
-
Anesthesia (e.g., isoflurane (B1672236), ketamine/xylazine cocktail)[3][5][6]
-
Stereotaxic frame
-
Heating pad
-
Hair trimmer
-
Antiseptic solution (e.g., povidone-iodine, 70% ethanol)
-
Surgical drapes
-
Small animal drill
-
Hamilton syringe (10 µL) with a 26-gauge needle or a glass micropipette[4][6]
-
Microinjector pump
-
Suturing material or tissue adhesive
-
Analgesics for post-operative care
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using an approved protocol (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine)[3][6]. Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex[3].
-
Place the anesthetized animal onto a heating pad to maintain body temperature.
-
Secure the animal's head in the stereotaxic frame[5].
-
Trim the fur from the scalp and clean the area with an antiseptic solution.
-
-
Surgical Procedure:
-
Make a midline incision in the scalp to expose the skull.
-
Use a sterile cotton swab to clean the skull surface and identify the bregma and lambda landmarks.
-
Position the drill over the target coordinates for the desired brain region, as determined from a stereotaxic atlas[4].
-
Carefully drill a small burr hole through the skull, avoiding damage to the underlying dura mater.
-
-
Injection:
-
Load the Hamilton syringe with the prepared this compound solution, ensuring there are no air bubbles.
-
Lower the injection needle or micropipette through the burr hole to the predetermined dorso-ventral (DV) coordinate.
-
Inject the solution at a slow and controlled rate (e.g., 0.1-0.5 µL/min) using a microinjector pump[3][4][8].
-
After the injection is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion and to minimize backflow upon retraction[4][5].
-
Slowly withdraw the needle.
-
-
Post-Operative Care:
-
Suture the scalp incision or close it with tissue adhesive[5].
-
Administer post-operative analgesics as per institutional guidelines.
-
Remove the animal from the stereotaxic frame and allow it to recover on a heating pad until it is fully ambulatory[5].
-
House the animal individually and monitor its recovery closely for at least 24-48 hours.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for intracerebral injection of this compound.
Signaling Pathway
Caption: Inhibition of Tyrosine Hydroxylase by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stereotaxic gene delivery in the rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereotaxic Intracranial Delivery of Chemicals, Proteins or Viral Vectors to Study Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. Protocols for stereotaxic injections into mouse brain and ex-vivo electrophysiology [protocols.io]
- 6. Protocol to induce neurodegeneration in a local area of the mouse brain by stereotaxic injection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Dose-Ranging Effects of the Intracerebral Administration of Atsttrin in Experimental Model of Parkinson’s Disease Induced by 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 3-Iodo-L-tyrosine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-L-tyrosine is a versatile, modified amino acid that serves as a crucial building block in modern peptide synthesis. Its unique properties facilitate the site-specific introduction of functionalities, enabling a broad range of applications in drug discovery, diagnostics, and fundamental research. The presence of an iodine atom on the tyrosine ring provides a reactive handle for various post-synthetic modifications, most notably palladium-catalyzed cross-coupling reactions.[1] This allows for the late-stage functionalization of peptides with diverse chemical moieties, the creation of peptide-drug conjugates, and the incorporation of biophysical probes.[1][2] Furthermore, the heavy iodine atom can be invaluable in structural biology for aiding in X-ray crystallography.[2][3]
These application notes provide detailed protocols for the incorporation of 3-Iodo-L-tyrosine into peptides and its subsequent modification, along with data to guide researchers in optimizing their synthetic strategies.
Key Applications
-
Late-Stage Functionalization: Introduction of diverse chemical groups onto a pre-synthesized peptide backbone.[1][2]
-
Bioconjugation: Attachment of labels, imaging agents, or therapeutic molecules to peptides.[2]
-
Structural Biology: Incorporation of a heavy atom to aid in phase determination in X-ray crystallography.[2][3]
-
Probing Biological Interactions: Modification of peptide structure to investigate receptor binding and enzyme activity.[2]
-
Development of Novel Therapeutics: Creation of peptidomimetics and macrocyclic peptides with enhanced stability and activity.[4]
Data Presentation
Table 1: Post-Synthetic Modification Yields of Peptides Containing 3-Iodo-L-tyrosine
| Reaction Type | Coupling Partner | Catalyst System | Solvent | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | Arylboronic acids | Pd(OAc)₂, SPhos | Dioxane/H₂O | >80% | [5][6] |
| Carbonylative Suzuki-Miyaura | Arylboronic acids, Mo(CO)₆ | Pd catalyst | Aqueous | 32-34% | [7] |
| Sonogashira Coupling | Terminal alkynes | Pd(PPh₃)₂Cl₂, CuI | THF/Et₃N | ~70% | [4][7] |
| Negishi Coupling | Organozinc pivalates | Pd catalyst | THF | High | [8] |
Table 2: Comparison of Coupling Reagents for Incorporating 3-Iodo-L-tyrosine in SPPS
While specific head-to-head quantitative comparisons are sequence-dependent, the following table provides a qualitative guide to selecting an appropriate coupling reagent. The bulky iodine atom can cause steric hindrance, making the choice of coupling reagent critical for high efficiency.[9]
| Reagent Class | Examples | General Recommendation for 3-Iodo-L-tyrosine | Key Advantages |
| Aminium/Uronium Salts | HATU, HBTU, HCTU | Highly Recommended | Fast reaction times, high efficiency for sterically hindered amino acids.[9][10] HATU is noted for reducing racemization.[9] |
| Phosphonium Salts | PyAOP, PyBOP | Recommended | Highly effective, particularly for sterically hindered and N-methylated amino acids.[9] |
| Carbodiimides + Additives | DIC + OxymaPure or HOBt | Effective Alternative | Cost-effective. The use of additives is crucial to minimize racemization.[9][10] |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-3-Iodo-L-tyrosine during Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual coupling of Fmoc-3-Iodo-L-tyrosine using a standard uronium/aminium salt coupling reagent like HATU.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
Fmoc-3-Iodo-L-tyrosine
-
HATU (or other selected coupling reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine (B6355638) in DMF (for Fmoc deprotection)
-
Dichloromethane (DCM)
-
Methanol
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF, add the 20% piperidine in DMF solution, and agitate for 20 minutes. Drain and repeat for an additional 5 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[9]
-
Amino Acid Activation: In a separate vial, dissolve 3 equivalents of Fmoc-3-Iodo-L-tyrosine and 2.9 equivalents of HATU in DMF. Add 6 equivalents of DIPEA and allow the mixture to pre-activate for 1-2 minutes.[9]
-
Coupling: Drain the solvent from the resin and add the pre-activated amino acid solution. Agitate the mixture for 2-4 hours, or until a negative Kaiser test is observed.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).[9]
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail for 2-3 hours.[9]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and decant the ether. Lyophilize the crude peptide. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
Protocol 2: Post-Synthetic Iodination of Tyrosine-Containing Peptides
This method is an effective alternative for introducing 3-iodo-tyrosine into a peptide.
Materials:
-
Purified peptide containing at least one tyrosine residue
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (ACN)
-
Water
-
0.1% Trifluoroacetic acid (TFA) in water and ACN for HPLC
Procedure:
-
Peptide Dissolution: Dissolve the purified peptide in a mixture of ACN and water (e.g., 1:1 v/v) to a final concentration in the low millimolar range.
-
NIS Solution Preparation: Prepare a fresh solution of NIS in ACN.
-
Iodination Reaction: Add 0.5 to 1.0 molar equivalents of the NIS solution to the stirring peptide solution. The reaction is typically rapid and can be complete within 5 minutes.
-
Monitoring: Monitor the reaction progress by RP-HPLC to follow the conversion of the starting material to the mono-iodinated product.
-
Quenching (Optional): The reaction can be quenched by adding a solution of sodium thiosulfate.
-
Purification: Purify the iodinated peptide from the reaction mixture using RP-HPLC with a water/ACN gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Protocol 3: Suzuki-Miyaura Cross-Coupling on a 3-Iodo-L-tyrosine Containing Peptide
This protocol outlines a general procedure for the late-stage functionalization of an iodinated peptide.
Materials:
-
Purified peptide containing a 3-Iodo-L-tyrosine residue
-
Arylboronic acid (1.5 - 3 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%)
-
Ligand (e.g., SPhos, 10-20 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., Dioxane/water or THF/water mixture)
Procedure:
-
Reaction Setup: In a reaction vial, dissolve the 3-iodo-tyrosine containing peptide in the chosen aqueous solvent system.
-
Reagent Addition: Add the arylboronic acid, palladium catalyst, ligand, and base to the reaction mixture.
-
Inert Atmosphere: Purge the reaction vial with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 40-80 °C). Stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the catalyst. Acidify the solution with a small amount of TFA.
-
Purification: Purify the modified peptide by RP-HPLC.
Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating 3-Iodo-L-tyrosine.
Caption: General workflow for post-synthetic modification of a 3-Iodo-L-tyrosine containing peptide.
Caption: Representative GPCR signaling pathway probed by a modified peptide ligand.
References
- 1. benchchem.com [benchchem.com]
- 2. Stoichiometric labeling of peptides by iodination on tyrosyl or histidyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Ligation via the Suzuki-Miyaura Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Preparation of a Stable H-Tyr(3-I)-OH Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Tyr(3-I)-OH, also known as 3-iodo-L-tyrosine, is a critical reagent in various fields of biomedical research. It serves as a potent inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines, and is a key intermediate in the synthesis of thyroid hormones.[1][2][3][4][5][6] Its application in research necessitates the preparation of stable and accurately concentrated stock solutions to ensure the reliability and reproducibility of experimental results.
These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions. Adherence to these guidelines will help in maintaining the integrity and stability of the compound for research applications.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for understanding its solubility and stability characteristics.
| Property | Value | References |
| Molecular Formula | C₉H₁₀INO₃ | [3][4][7] |
| Molecular Weight | 307.09 g/mol | [3][4][5] |
| Appearance | White to off-white crystalline powder/solid | [4][8] |
| Melting Point | ~205-210 °C (with decomposition) | [2] |
| Purity | ≥95% | [6] |
| Solubility | ||
| H₂O: 5 mg/mL (with ultrasonic and warming to 80°C) | [1] | |
| Dilute aqueous acid: Soluble | [8] | |
| PBS (pH 7.2): ~0.15 mg/mL | [6] | |
| DMSO: < 1 mg/mL (some sources indicate insoluble) | [1][5] | |
| Ethanol/1 M HCl (4:1): 10 mg/mL | ||
| Storage (Powder) | -20°C for up to 3 years | [1][5] |
| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [1][5][9] |
Experimental Protocol: Preparation of a Stable this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in a dilute acidic buffer, which aids in its dissolution and stability.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
1 M Hydrochloric Acid (HCl)
-
Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Sterile, cryogenic vials for aliquoting
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: Before handling the compound, ensure that all equipment is clean and sterile. Wear appropriate PPE.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 10 mL of a 10 mM stock solution, weigh out 30.71 mg of this compound (Molecular Weight = 307.09 g/mol ). Calculation: (10 mmol/L) * (0.01 L) * (307.09 g/mol ) = 0.03071 g = 30.71 mg
-
Initial Dissolution:
-
Transfer the weighed this compound powder to a sterile conical tube.
-
Add a small volume of sterile water (e.g., 8 mL for a final volume of 10 mL).
-
Vortex the mixture thoroughly for 1-2 minutes. The powder will not dissolve completely at this stage.
-
-
Acidification for Solubilization:
-
Carefully add 1 M HCl dropwise to the suspension while vortexing.
-
Continue adding the acid until the this compound is fully dissolved. The solution should become clear. The amount of acid required will be minimal.
-
Note: For many tyrosine derivatives, a final pH of around 2-3 is effective for solubilization.[10]
-
-
Final Volume Adjustment: Once the solid is completely dissolved, add sterile water to reach the final desired volume (e.g., 10 mL).
-
Gentle Warming and Sonication (Optional): If dissolution is slow, the solution can be gently warmed (up to 80°C) and sonicated for brief periods.[1] Avoid excessive heating to prevent degradation.
-
Sterile Filtration (Optional but Recommended): For applications requiring sterile conditions, filter the final stock solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile cryogenic vials. This prevents multiple freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[1][5][9] For short-term use, storage at -20°C for up to one month is also acceptable.[1][5][9]
-
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a stable this compound stock solution.
Signaling Pathway Inhibition by this compound
This compound is a known inhibitor of tyrosine hydroxylase, which is the initial and rate-limiting step in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine).
Caption: Inhibition of the catecholamine synthesis pathway by this compound.
Safety Precautions
-
Always handle this compound in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment, including a lab coat, safety glasses, and gloves.
-
In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.[6][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. 3-Iodo-L-Tyrosine | C9H10INO3 | CID 439744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. peptide.com [peptide.com]
- 8. Page loading... [wap.guidechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
Application Notes and Protocols for Assessing the Behavioral Effects of 3-Iodo-L-tyrosine in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Iodo-L-tyrosine (B556601) (3IY) is a pharmacological agent known to be an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines, including dopamine (B1211576).[1] By acutely inhibiting dopamine signaling, 3IY serves as a valuable tool in animal models to investigate the role of dopamine in various behavioral and cognitive functions.[2] These application notes provide detailed protocols for assessing the behavioral consequences of 3IY administration, focusing on learning and memory, motor function, and affective-like behaviors.
Mechanism of Action: Dopamine Synthesis Inhibition
3-Iodo-L-tyrosine competitively inhibits tyrosine hydroxylase (TH), which catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), a crucial step in the dopamine synthesis pathway. This inhibition leads to a systemic depletion of dopamine, allowing for the study of dopamine-dependent behaviors.[1][2] The effects of 3IY can often be reversed by the administration of L-DOPA, bypassing the inhibited enzymatic step.[2]
References
- 1. Excess amounts of 3-iodo-l-tyrosine induce Parkinson-like features in experimental approaches of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Associative learning in larval and adult Drosophila is impaired by the dopamine-synthesis inhibitor 3-Iodo-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting H-Tyr(3-I)-OH solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with H-Tyr(3-I)-OH (3-iodo-L-tyrosine) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, or 3-iodo-L-tyrosine (B556601), is a derivative of the amino acid L-tyrosine. It serves as an intermediate in the synthesis of thyroid hormones and is a known inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines like dopamine (B1211576).[1][2] In research, it's used to study the effects of tyrosine hydroxylase inhibition and has been incorporated into proteins as a non-natural amino acid for studying protein-protein interactions.[1]
Q2: Why am I experiencing difficulty dissolving this compound in aqueous solutions?
A2: this compound has limited solubility in neutral aqueous solutions. The presence of the hydrophobic iodine atom on the tyrosine ring reduces its ability to interact with water molecules. Like its parent amino acid L-tyrosine, its solubility is lowest near its isoelectric point (pI), where the molecule has a net neutral charge.
Q3: What is the expected solubility of this compound in common buffers?
A3: The solubility of this compound can vary depending on the solvent, pH, and temperature. For instance, its solubility in PBS (pH 7.2) is approximately 0.15 mg/mL.[1] Higher concentrations can be achieved in water with the aid of heat and sonication, reaching up to 5 mg/mL.[3]
Q4: Can I store aqueous solutions of this compound?
A4: It is generally not recommended to store aqueous solutions of this compound for more than one day due to potential stability issues.[1] For longer-term storage, it is best to prepare fresh solutions or store aliquots of a stock solution in a suitable solvent at -20°C or -80°C.
Q5: Is this compound soluble in organic solvents?
A5: this compound is reported to be insoluble or only slightly soluble in DMSO.[3][4] However, pre-dissolving in a minimal amount of an organic solvent like DMSO before adding the aqueous buffer is a common strategy for dissolving hydrophobic compounds.
Troubleshooting Guide
Problem: this compound is not dissolving in my aqueous buffer (e.g., PBS, Tris).
This guide provides a step-by-step approach to troubleshoot and resolve solubility issues with this compound.
Step 1: Assess the Target Concentration
-
First, verify that your target concentration is achievable based on the known solubility data. Refer to the data summary table below. If your desired concentration exceeds the reported solubility in your chosen solvent system, you will need to adjust your experimental design or the dissolution protocol.
Step 2: Employ Physical Dissolution Aids
-
Heating: Gently warm the solution to aid dissolution. For example, heating to 80°C has been shown to improve the solubility of this compound in water.[3] Avoid excessive or prolonged heating, as it may degrade the compound.
-
Sonication: Use an ultrasonic bath to break down solid particles and increase the surface area for solvation.[3] This can be particularly effective in combination with gentle warming.
Step 3: Adjust the pH of the Solution
-
The solubility of amino acid derivatives like this compound is highly pH-dependent. Solubility is generally greater at pH values significantly above or below the isoelectric point.
-
Acidic Conditions: this compound is soluble in dilute aqueous acid.[5][6] You can try dissolving the compound in a small amount of dilute HCl (e.g., 0.1 M) and then carefully adjusting the pH of the final solution with your buffer.
-
Alkaline Conditions: Similarly, dissolving in a dilute basic solution (e.g., 0.1 M NaOH) can also increase solubility.
Step 4: Utilize a Co-Solvent Approach
-
For highly concentrated stock solutions, dissolving the compound in a minimal amount of an organic solvent first can be effective.
-
Protocol:
-
Weigh the desired amount of this compound.
-
Add a very small volume of a suitable organic solvent (being mindful of its limited solubility in DMSO) to create a slurry or a concentrated stock.
-
While vortexing or stirring, slowly add your desired aqueous buffer to the organic stock solution until the final concentration is reached.
-
Caution: If the solution becomes cloudy or a precipitate forms upon adding the aqueous buffer, you have exceeded the solubility limit in that specific mixed-solvent system.
-
Step 5: Filtration
-
Once dissolved, it is good practice to sterilize the solution by filtering it through a 0.22 µm filter, especially for cell-based assays.[3]
Quantitative Data Summary
| Solvent System | Reported Solubility | Conditions |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~0.15 mg/mL | - |
| Water | 3 mg/mL | - |
| Water | 5 mg/mL | With ultrasonic and warming to 80°C[3] |
| Dilute Aqueous Acid | Soluble | -[5][6] |
| DMSO | Insoluble or slightly soluble | [3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution in Dilute Acid
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Initial Dissolution: Add a small volume of dilute hydrochloric acid (e.g., 0.1 M HCl) to the powder.
-
Mixing: Vortex or sonicate the mixture until the solid is completely dissolved.
-
Buffering: Slowly add the desired aqueous buffer to the solution while stirring to reach the final volume and concentration.
-
pH Adjustment: Carefully adjust the pH of the final solution to the desired value for your experiment using dilute NaOH or HCl.
-
Sterilization: If required, filter the final solution through a 0.22 µm sterile filter.
Visualizations
Caption: A step-by-step workflow for troubleshooting this compound solubility issues.
Caption: this compound inhibits tyrosine hydroxylase, a key enzyme in dopamine synthesis.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Excess amounts of 3-iodo-l-tyrosine induce Parkinson-like features in experimental approaches of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Tyrosine hydroxylase inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-IODO-L-TYROSINE CAS#: 70-78-0 [m.chemicalbook.com]
Technical Support Center: Optimizing H-Tyr(3-I)-OH Concentration for Maximum Enzyme Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing H-Tyr(3-I)-OH as an enzyme inhibitor. This resource offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure the successful design and execution of your enzyme inhibition studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which enzyme does it primarily inhibit?
This compound, also known as 3-Iodo-L-tyrosine, is a potent inhibitor of tyrosine hydroxylase (TH).[1][2][3][4][5][6] Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine (B1211576), norepinephrine, and epinephrine.[3][7][8]
Q2: What is the reported inhibitory concentration of this compound for tyrosine hydroxylase?
Reported values indicate that 100µM of this compound can inhibit tyrosine hydroxylase activity by 100%, while a concentration of 10µM results in 60-70% inhibition.[6] The inhibition constant (Ki) for this compound against tyrosine hydroxylase has been reported to be 0.39 µM.
Q3: I am observing lower than expected inhibition with this compound. What are the possible causes?
Several factors could contribute to lower than expected inhibition. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common culprits include inaccurate inhibitor concentration, degraded inhibitor stock, or issues with the enzyme assay itself.
Q4: Are there known solubility issues with this compound?
Yes, this compound can have limited solubility, particularly in dimethyl sulfoxide (B87167) (DMSO) that has absorbed moisture.[9] It is crucial to use fresh, anhydrous DMSO to prepare stock solutions. If precipitation is observed, gentle heating and/or sonication may aid in dissolution.[6]
Quantitative Data Summary
The following table summarizes the key quantitative data for the inhibition of tyrosine hydroxylase by this compound.
| Parameter | Value | Enzyme | Reference |
| IC50 | Not explicitly stated, but significant inhibition observed in the µM range. | Tyrosine Hydroxylase | [6] |
| Ki | 0.39 µM | Tyrosine Hydroxylase | |
| Inhibitory Concentration | 100% inhibition at 100 µM | Tyrosine Hydroxylase | [6] |
| Inhibitory Concentration | 60-70% inhibition at 10 µM | Tyrosine Hydroxylase | [6] |
Signaling Pathway
The diagram below illustrates the dopamine synthesis pathway, highlighting the critical role of tyrosine hydroxylase as the rate-limiting step and the point of inhibition by this compound.
References
- 1. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. courses.edx.org [courses.edx.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. static.abclonal.com [static.abclonal.com]
- 5. researchgate.net [researchgate.net]
- 6. Star Republic: Guide for Biologists [sciencegateway.org]
- 7. Tyrosine hydroxylase activity westerns [bio-protocol.org]
- 8. mdpi.com [mdpi.com]
- 9. Mechanistic insight into the antidiabetic effects of Ficus hispida fruits: Inhibition of intestinal glucose absorption and pancreatic beta-cell apoptosis | PLOS One [journals.plos.org]
Technical Support Center: H-Tyr(3-I)-OH Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of H-Tyr(3-I)-OH (3-Iodo-L-tyrosine) in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?
A1: Yes, inconsistent results are a common indicator of compound instability in cell culture media. If this compound degrades during your experiment, the effective concentration exposed to the cells will decrease over time, leading to variability in the observed biological effects. It is crucial to assess the stability of your compound under your specific experimental conditions.[1][2]
Q2: What are the primary factors that can affect the stability of this compound in cell culture media?
A2: Several factors can influence the stability of this compound. These include the composition of the cell culture medium, pH, incubation temperature, exposure to light, and the presence of oxidative agents.[2][3] Like other tyrosine derivatives, this compound may be susceptible to oxidation.[3]
Q3: How can I determine the stability of this compound in my specific cell culture system?
A3: A stability study should be performed by incubating this compound in your complete cell culture medium at 37°C for the duration of your longest experiment. Samples should be collected at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and the concentration of the parent compound quantified using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4]
Q4: I've noticed precipitation in my media after adding this compound. What is causing this?
A4: L-tyrosine and some of its derivatives have notoriously low solubility in aqueous solutions at neutral pH.[5][6][7] The precipitation you are observing is likely due to the low solubility of this compound in your cell culture medium.
Q5: How can I improve the solubility and stability of this compound in my cell culture media?
A5: To enhance solubility and stability, consider using a dipeptide form, such as Glycyl-H-Tyr(3-I)-OH, or a chemically modified version like phospho-H-Tyr(3-I)-OH.[5][6][8][9][10] These strategies have been shown to significantly increase the solubility of L-tyrosine and its analogs at neutral pH. Alternatively, preparing a concentrated stock solution in a suitable solvent like dilute aqueous acid and then diluting it into your media can also be effective.[11]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered when working with this compound in cell culture.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected bioactivity | Compound degradation in media. | Perform a stability study to determine the half-life of this compound in your media. Consider replenishing the compound by changing the medium at regular intervals.[1] |
| Adsorption to plasticware. | Use low-binding plates or pre-incubate the plates with a solution of the compound to saturate non-specific binding sites.[1] | |
| Incomplete dissolution of the compound. | Ensure the stock solution is fully dissolved before preparing working solutions. Gentle warming or brief sonication may help. | |
| Precipitation observed in the media | Low solubility of this compound at neutral pH. | Prepare a high-concentration stock solution in a suitable solvent (e.g., dilute HCl) and dilute it to the final concentration in the media. Alternatively, consider using more soluble dipeptide or phosphorylated forms of the compound.[5][6][8][9][10][11] |
| Interaction with media components. | Test the compound's stability and solubility in a simpler, serum-free medium to identify potential interactions.[4] | |
| Media discoloration (e.g., yellowing) | Oxidative degradation of this compound or other media components. | Protect the media from light. Consider adding antioxidants to the media, if compatible with your experimental system. Store prepared media at 4°C and use it promptly.[3][12] |
| High variability between replicates | Inconsistent sample handling or pipetting errors. | Ensure uniform mixing of media and use calibrated pipettes.[2] |
| Fluctuation in incubator temperature. | Monitor and ensure a stable temperature within your incubator.[2] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the chemical stability of this compound under your specific cell culture conditions.
Materials:
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
37°C, 5% CO2 incubator
-
Sterile microcentrifuge tubes
-
HPLC or LC-MS/MS system
-
Quenching solvent (e.g., cold acetonitrile)
Methodology:
-
Prepare a stock solution: Dissolve this compound in an appropriate solvent (e.g., dilute HCl) to create a concentrated stock solution.
-
Spike the media: Dilute the stock solution into pre-warmed complete cell culture media to the desired final concentration. Ensure the final solvent concentration is minimal (typically <0.1%) and consistent across all samples.
-
Aliquot samples: Dispense the spiked media into sterile microcentrifuge tubes, one for each time point.
-
Time Zero (T=0) Sample: Immediately take an aliquot of the spiked media. This will serve as your T=0 reference.
-
Incubation: Place the remaining tubes in a 37°C, 5% CO2 incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator.
-
Sample Processing: To stop further degradation and precipitate proteins, add a cold quenching solvent (e.g., 3 volumes of acetonitrile) to the media sample. Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an analysis vial and quantify the concentration of this compound using a validated HPLC or LC-MS/MS method.[2]
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for determining this compound stability.
Troubleshooting Logic for this compound Instability
Caption: Troubleshooting decision tree for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 6. cellculturedish.com [cellculturedish.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cellculturedish.com [cellculturedish.com]
- 10. Enhancing The Solubility Of L-Tyrosine In Cell Culture Media Applications [bioprocessonline.com]
- 11. 3-Iodo-L-tyrosine 70-78-0 [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: 3-Iodo-L-tyrosine In Vivo Experiments
Welcome to the technical support center for 3-Iodo-L-tyrosine (B556601). This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Formulation & Administration
Q: I am having trouble dissolving 3-Iodo-L-tyrosine for my in vivo study. What is the recommended solvent?
A: 3-Iodo-L-tyrosine has low solubility in aqueous buffers. The solubility in PBS (pH 7.2) is approximately 0.15 mg/ml[1]. For higher concentrations, dissolving the compound in a minimal amount of a suitable organic solvent like DMSO is an option, followed by dilution into your aqueous vehicle[2]. However, ensure the final concentration of the organic solvent is low enough to not cause physiological effects[2]. Another documented method is to dissolve it in dilute aqueous acid.
Q: How stable are 3-Iodo-L-tyrosine solutions? How should I store them?
A: Aqueous solutions of 3-Iodo-L-tyrosine are not recommended for storage for more than one day[1]. It is best to prepare fresh solutions immediately before each experiment. The solid, crystalline form is stable for at least four years when stored at -20°C[1].
Q: What is the best route of administration for in vivo experiments?
A: The optimal administration route depends on your experimental model and objectives. Published studies have successfully used:
-
Intraperitoneal (IP) infusions: This route has been used for long-term studies investigating systemic effects[3].
-
Intrastriatal injections: For targeted central nervous system (CNS) studies, direct injection into a specific brain region has been employed[1][3].
-
Oral gavage: While less common in the reviewed literature for this specific compound, its parent compound, L-tyrosine (B559521), has been administered via oral gavage in toxicity studies[4]. Formulation challenges due to low solubility must be addressed for this route.
2. Dosing & Toxicity
Q: What is a typical dosage range for 3-Iodo-L-tyrosine in mice or rats?
A: Dosage is highly dependent on the administration route and the intended biological effect.
-
An intrastriatal dose of 10 µM in mice was shown to induce parkinsonism-like features[1].
-
For a related radiolabeled compound, 3-(123)I-Iodo-L-alpha-methyltyrosine, an intraperitoneal injection of 0.25 mmol/kg was used in rats for imaging studies[5][6]. A thorough dose-response study is crucial for any new experimental model to determine the effective dose while minimizing toxicity.
Q: What are the potential toxic or off-target effects I should be aware of?
A: High concentrations of 3-Iodo-L-tyrosine can lead to significant off-target effects.
-
Neurotoxicity: Excess amounts have been shown to induce Parkinson-like features in mice, including α-synuclein aggregation, loss of tyrosine-hydroxylase-positive cells, akinesia, and bradykinesia[3]. This is linked to its ability to inhibit tyrosine hydroxylase, the rate-limiting enzyme in dopamine (B1211576) synthesis[1][3].
-
Thyroid Function Disruption: 3-Iodo-L-tyrosine (also known as monoiodotyrosine) is a natural intermediate in the synthesis of thyroid hormones[1][7]. Administering exogenous 3-Iodo-L-tyrosine can interfere with normal thyroid hormone biosynthesis and regulation, potentially inhibiting thyroid peroxidase (TPO) or altering the balance of thyroid hormone precursors[7][8][9].
Q: My animals are showing unexpected adverse effects. What should I do?
A: Unexpected adverse effects are often dose-related.
-
Observe and Document: Carefully record all clinical signs and behavioral changes.
-
Review Dosage: Compare your current dose to published studies. It is likely the dose is too high.
-
Reduce Dose: Perform a dose-response study starting with a significantly lower dose to establish a no-observed-adverse-effect level (NOAEL).
-
Consider the Vehicle: Ensure the solvent (e.g., DMSO) concentration is not contributing to the toxicity[2].
Quantitative Data Summary
The following tables summarize key quantitative data for 3-Iodo-L-tyrosine and its parent compound, L-tyrosine.
Table 1: Solubility of 3-Iodo-L-tyrosine
| Solvent/Vehicle | Approximate Solubility | Source |
| PBS (pH 7.2) | 0.15 mg/mL | [1] |
| Dilute Aqueous Acid | Soluble | |
| Water | 3 mg/mL | [10] |
Note: For comparison, the related compound 3,5-Diiodo-L-tyrosine has a solubility of approximately 10 mg/mL in DMSO and 0.3 mg/mL in PBS (pH 7.2)[2].
Table 2: In Vivo Dosage and Effects
| Compound | Animal Model | Administration Route | Dose | Observed Effect | Source |
| 3-Iodo-L-tyrosine | Mice | Intrastriatal | 10 µM | Induced parkinsonism (reduced locomotor activity, bradykinesia) | [1] |
| 3-Iodo-L-tyrosine | Mice | Intraperitoneal | Not specified | α-synuclein aggregation in the jejunum | [3] |
| L-tyrosine | Rats | Oral Gavage (13 wks) | 200 mg/kg/day | NOAEL for females | [4] |
| L-tyrosine | Rats | Oral Gavage (13 wks) | 600 mg/kg/day | NOAEL for males | [4] |
| L-tyrosine | Rats | Oral Gavage (13 wks) | 2000 mg/kg/day | Increased liver/kidney weight, elevated ALT/AST | [4] |
Experimental Protocols
Protocol 1: Preparation of 3-Iodo-L-tyrosine for Intrastriatal Injection in Mice
This protocol is adapted from methodologies described in studies inducing Parkinson-like features[1][3].
-
Aseptic Technique: Perform all procedures in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of 3-Iodo-L-tyrosine crystalline solid (purity ≥95%)[1].
-
Solubilization:
-
Prepare a sterile, pH 7.2 phosphate-buffered saline (PBS) solution.
-
Directly dissolve the 3-Iodo-L-tyrosine in the PBS. Note that the maximum solubility is approximately 0.15 mg/mL[1]. Gentle warming or vortexing may aid dissolution. Do not store this aqueous solution for more than one day[1].
-
For concentrations higher than 0.15 mg/mL, consider using a minimal volume of dilute aqueous HCl to dissolve the compound, followed by neutralization with NaOH and dilution in PBS, while carefully monitoring the final pH and osmolarity.
-
-
Sterilization: Filter the final solution through a sterile 0.22 µm syringe filter into a sterile vial.
-
Final Concentration Check: If possible, verify the concentration using UV-Vis spectrophotometry (λmax: 283 nm)[1].
-
Storage: Use the solution immediately. Do not freeze-thaw aqueous solutions.
Visualizations
Signaling Pathway Diagrams
Caption: Inhibition of Dopamine Synthesis by 3-Iodo-L-tyrosine.
Caption: Role of 3-Iodo-L-tyrosine as an Intermediate in Thyroid Hormone Synthesis.
Experimental & Troubleshooting Workflows
Caption: General Workflow for an In Vivo Experiment.
Caption: Troubleshooting Logic for Unexpected In Vivo Results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Excess amounts of 3-iodo-l-tyrosine induce Parkinson-like features in experimental approaches of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13-week repeated dose toxicity study of l-tyrosine in rats by daily oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased tumor uptake of 3-(123)I-Iodo-L-alpha-methyltyrosine after preloading with amino acids: an in vivo animal imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. L-Tyrosine and Hypothyroidism | Paloma Health [palomahealth.com]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. 3-Iodo-L-Tyrosine | C9H10INO3 | CID 439744 - PubChem [pubchem.ncbi.nlm.nih.gov]
minimizing off-target effects of H-Tyr(3-I)-OH in research
Welcome to the technical support center for H-Tyr(3-I)-OH (3-Iodo-L-tyrosine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on its application and strategies to minimize potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as 3-Iodo-L-tyrosine (B556601) or Monoiodotyrosine (MIT), is a derivative of the amino acid L-tyrosine.[1] Its primary and most well-characterized mechanism of action is the reversible, competitive inhibition of Tyrosine Hydroxylase (TH).[2][3] TH is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine (B1211576), norepinephrine, and epinephrine.[4] By inhibiting TH, this compound effectively reduces the production of these neurotransmitters.
Q2: What are the potential and known off-target effects of this compound?
While potent as a TH inhibitor, this compound can exhibit several off-target effects, primarily due to its structural similarity to tyrosine and its physiological role in other pathways:
-
Thyroid Hormone Synthesis: this compound is a natural intermediate in the synthesis of thyroid hormones (T3 and T4) within the thyroid gland.[2] Its presence in other tissues could potentially interfere with thyroid hormone signaling or related pathways.
-
Neurotoxicity at High Concentrations: Studies have shown that excess amounts of this compound can induce Parkinson-like features in animal models, including α-synuclein aggregation and damage to the nigrostriatal system.[5] This suggests significant cytotoxicity at high, non-physiological concentrations.
-
Interaction with other Tyrosine-Metabolizing Enzymes: As a tyrosine analog, it may act as a substrate or inhibitor for other enzymes that recognize tyrosine, such as Tyrosine--tRNA ligase, potentially impacting protein synthesis.[6]
Q3: What is a recommended starting concentration for in vitro experiments?
The optimal concentration is highly dependent on the cell type and experimental goal. However, based on literature where it is used as a specific inhibitor, a concentration of 50 µM has been shown to effectively inhibit Tyrosine Hydroxylase activity in plate-reader assays.[3] It is always recommended to perform a dose-response curve (from low micromolar to high micromolar ranges) to determine the optimal concentration that maximizes on-target effects while minimizing cytotoxicity for your specific system.
Troubleshooting Guide
Issue 1: I am observing high levels of cytotoxicity or cell death, even at concentrations where I don't expect to see on-target effects.
-
Possible Cause: The concentration of this compound may be too high for your specific cell line, leading to off-target toxicity.[5]
-
Troubleshooting Steps:
-
Perform a Dose-Response Viability Assay: Use a standard cell viability assay, such as the MTT assay, to determine the cytotoxic concentration 50 (CC50) in your cell model.[7]
-
Lower the Concentration: Adjust the experimental concentration to be well below the cytotoxic threshold.
-
Check Compound Purity: Ensure the purity of your this compound stock. Impurities could contribute to toxicity.
-
Optimize Incubation Time: Reduce the duration of exposure to the compound to see if toxicity is time-dependent.
-
Issue 2: My results are inconsistent, or I see effects that are not explained by the inhibition of the dopamine synthesis pathway.
-
Possible Cause: This could be due to an off-target effect on an unknown kinase or signaling pathway. The structural similarity of this compound to tyrosine makes it a candidate for interacting with various tyrosine kinases.[8]
-
Troubleshooting Steps:
-
Conduct a Kinase Profile Screen: To identify potential off-target kinases, screen this compound against a broad panel of recombinant kinases.[9] This can reveal unexpected interactions.
-
Validate Hits: If the kinase screen identifies potential off-targets, validate these interactions using specific enzymatic assays for the identified kinases.
-
Use a Structurally Unrelated TH Inhibitor: As a control, use a different, structurally distinct inhibitor of Tyrosine Hydroxylase to confirm that the observed phenotype is specifically due to TH inhibition and not an off-target effect of the iodotyrosine structure.
-
Experimental Protocols & Data
Key Compound Properties
| Property | Value | Reference |
| IUPAC Name | (2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid | [1] |
| Molecular Formula | C9H10INO3 | [10] |
| Molecular Weight | 307.08 g/mol | [1] |
| Primary Target | Tyrosine Hydroxylase (EC 1.14.16.2) | [1] |
| Solubility | ~3 mg/mL in water | [1] |
Protocol 1: Tyrosine Hydroxylase (TH) Activity Plate Reader Assay
This protocol is adapted from methods used to measure TH activity by detecting the formation of L-DOPA.[3]
Objective: To quantify the on-target inhibitory effect of this compound on TH activity.
Materials:
-
Purified Tyrosine Hydroxylase enzyme
-
L-Tyrosine (substrate)
-
This compound (inhibitor)
-
Sodium periodate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.0)
-
96-well microplate
-
Spectrophotometer (plate reader) capable of reading at 475 nm
Procedure:
-
Prepare a reaction mixture (Mixture A) containing the assay buffer, purified TH enzyme, and the desired concentration of this compound or vehicle control.
-
In a separate solution (Mixture B), prepare the substrate L-Tyrosine and sodium periodate.
-
To initiate the reaction, add Mixture B to the wells of the 96-well plate containing Mixture A.
-
Immediately place the plate in a plate reader pre-heated to 37°C.
-
Measure the absorbance at 475 nm every 10-20 seconds for 30 minutes. The increase in absorbance corresponds to the formation of dopachrome (B613829) from the L-DOPA product.
-
Calculate the initial reaction velocities (V0) from the linear portion of the absorbance curve.
-
Compare the velocities of the this compound-treated samples to the vehicle control to determine the percent inhibition.
Protocol 2: Cell Viability (MTT) Assay
This protocol is a standard method to assess cytotoxicity, adapted from literature.[7]
Objective: To determine the concentration at which this compound becomes toxic to the cells under investigation.
Materials:
-
Cells of interest (e.g., PC12, SH-SY5Y)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plate
-
ELISA plate reader capable of reading at 490 nm
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation, add 20 µL of MTT solution to each well.
-
Return the plate to the incubator for 4 hours to allow for formazan (B1609692) crystal formation.
-
Carefully remove the supernatant and add 150-200 µL of DMSO to each well to dissolve the crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 490 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Dopamine Synthesis Pathway Inhibition
The following diagram illustrates the primary on-target effect of this compound.
References
- 1. 3-Iodo-L-Tyrosine | C9H10INO3 | CID 439744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Iodotyrosine - Wikipedia [en.wikipedia.org]
- 3. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of 3-iodo-L-tyrosine, a tyrosine hydroxylase inhibitor, on eye pigmentation and biogenic amines in the planarian, Dugesia dorotocephala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Excess amounts of 3-iodo-l-tyrosine induce Parkinson-like features in experimental approaches of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Cell viability and dopamine secretion of 6-hydroxydopamine-treated PC12 cells co-cultured with bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]
- 9. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
how to address H-Tyr(3-I)-OH-induced cytotoxicity in cell assays
This guide provides troubleshooting strategies and frequently asked questions to help researchers address cytotoxicity associated with H-Tyr(3-I)-OH (3-Iodo-L-tyrosine) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it cause cytotoxicity?
This compound, or 3-Iodo-L-tyrosine, is an analog of the amino acid L-tyrosine. While it has applications in various research fields, including as a precursor in radiolabeling, it can induce cytotoxicity. The primary mechanism is believed to be the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS). This overproduction of ROS can damage cellular components, disrupt mitochondrial function, and trigger programmed cell death (apoptosis).
Q2: What is the primary mechanism of this compound-induced cell death?
Evidence suggests that this compound induces apoptosis, a form of programmed cell death. This process is often initiated by intracellular stress, such as the excessive ROS production mentioned above. Key events include the disruption of the mitochondrial membrane potential, activation of stress-related signaling pathways like JNK (c-Jun N-terminal kinase), and the activation of executioner caspases, particularly Caspase-3.
Q3: How can I mitigate this compound cytotoxicity in my experiments?
The most common strategy is to co-incubate the cells with an antioxidant. Antioxidants can neutralize the excess ROS, thereby preventing the downstream cascade of events that lead to apoptosis. It is crucial to run control experiments to ensure the chosen antioxidant does not interfere with the primary experimental endpoint.
Commonly Used Antioxidants:
-
N-acetylcysteine (NAC)
-
Resveratrol
-
Vitamin E (Trolox)
-
Hyperoside
Q4: Will using an antioxidant affect my experimental results?
It is possible. Therefore, a thorough set of controls is essential. You should always include:
-
Cells + Vehicle (Control)
-
Cells + this compound alone
-
Cells + this compound + Antioxidant
-
Cells + Antioxidant alone
This setup allows you to isolate the effect of the antioxidant and ensure it doesn't mask or alter the specific biological process you are studying.
Troubleshooting Guide
Problem: I'm observing high levels of cell death after treating with this compound.
This is a common issue. The following steps will help you diagnose the problem and find a solution.
Step 1: Create a Dose-Response Curve
Before implementing solutions, you must characterize the problem. Run a dose-response experiment to determine the concentration at which this compound induces 50% cell death (the IC50 value). This provides a baseline for evaluating the effectiveness of any interventions.
Table 1: Illustrative Dose-Response Data for this compound on a Generic Cell Line (e.g., HeLa) after 24h Treatment
| This compound (µM) | % Cell Viability (MTT Assay) |
|---|---|
| 0 (Vehicle Control) | 100% |
| 10 | 95% |
| 25 | 88% |
| 50 | 75% |
| 100 | 52% |
| 200 | 28% |
| 400 | 12% |
This is illustrative data. Actual values will depend on the cell line and experimental conditions.
Step 2: Determine the Mechanism of Cell Death (Apoptosis vs. Necrosis)
Distinguishing between apoptosis and necrosis is critical. Apoptosis is a controlled, programmed process, whereas necrosis is an uncontrolled cell death that often results from acute injury and can trigger an inflammatory response. Assays based on Annexin V and Propidium Iodide (PI) staining are commonly used for this purpose via flow cytometry.
-
Live cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
Necrotic cells : Annexin V-negative and PI-positive.
If the results show a significant population of Annexin V-positive/PI-negative cells, this strongly indicates apoptosis.
Step 3: Investigate Key Apoptotic Markers
If apoptosis is confirmed, investigate the specific pathways involved.
-
Mitochondrial Involvement : Measure the mitochondrial membrane potential (ΔΨm) using a fluorescent probe like JC-1. In healthy cells, JC-1 forms red fluorescent aggregates in the mitochondria. In apoptotic cells, the membrane potential collapses, and JC-1 remains as green fluorescent monomers. A shift from red to green fluorescence indicates mitochondrial involvement.
-
Caspase Activation : Measure the activity of Caspase-3, a key executioner caspase. Commercial kits are available that use a substrate (e.g., DEVD-pNA) which, when cleaved by active Caspase-3, releases a chromophore that can be measured spectrophotometrically.
Table 2: Illustrative Results of Mechanistic Assays
| Treatment (at IC50) | JC-1 Red/Green Ratio | Relative Caspase-3 Activity |
|---|---|---|
| Vehicle Control | 8.5 | 1.0 |
| This compound | 1.2 | 5.8 |
| this compound + NAC (Antioxidant) | 6.7 | 1.5 |
This illustrative data suggests that this compound causes a drop in mitochondrial membrane potential and an increase in Caspase-3 activity, both of which are mitigated by an antioxidant.
Step 4: Implement and Validate a Solution
Based on the mechanistic data, the most likely solution is to use an antioxidant.
-
Select an Antioxidant : N-acetylcysteine (NAC) is a common and effective choice.
-
Optimize Concentration : Perform a dose-response experiment with your chosen antioxidant to find the lowest effective concentration that rescues cells from this compound-induced death without causing other effects.
-
Validate : Repeat your primary experiment using the optimized concentration of the antioxidant, including all necessary controls as outlined in FAQ Q4.
Key Signaling Pathway
The evidence strongly points to a pathway where this compound induces oxidative stress, which in turn triggers the intrinsic (mitochondrial) pathway of apoptosis. The c-Jun N-terminal kinase (JNK) pathway, a key stress-activated protein kinase pathway, is often implicated in linking oxidative stress to mitochondrial dysfunction.
Experimental Protocols
Protocol 1: JC-1 Mitochondrial Membrane Potential Assay
This protocol is adapted for a 96-well plate format and can be analyzed via fluorescence microscopy or a plate reader.
Materials:
-
JC-1 Dye (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide)
-
Cell culture medium
-
Assay Buffer (e.g., PBS)
-
CCCP or FCCP (positive control for depolarization)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with this compound, vehicle control, and positive control (e.g., 10 µM CCCP for 30 min) for the desired duration.
-
Prepare the JC-1 staining solution (typically 1-10 µM in pre-warmed cell culture medium). Protect from light.
-
Remove the treatment medium from the wells and add 100 µL of the JC-1 staining solution to each well.
-
Incubate the plate at 37°C in a CO2 incubator for 15-30 minutes, protected from light.
-
Carefully remove the staining solution. Wash each well twice with 100 µL of pre-warmed Assay Buffer.
-
Add 100 µL of Assay Buffer to each well for analysis.
-
Immediately measure fluorescence.
-
Red Fluorescence (J-aggregates): Excitation ~560 nm / Emission ~595 nm.
-
Green Fluorescence (Monomers): Excitation ~485 nm / Emission ~535 nm.
-
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 2: Colorimetric Caspase-3 Activity Assay
This protocol outlines the measurement of Caspase-3 activity from cell lysates.
Materials:
-
Cell Lysis Buffer
-
2x Reaction Buffer
-
DTT (Dithiothreitol)
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
96-well plate
-
Microplate reader (405 nm)
Procedure:
-
Culture and treat cells in a larger format (e.g., 6-well plate) to obtain sufficient cell numbers.
-
Induce apoptosis with this compound for the desired time. Include an untreated control.
-
Harvest the cells (by scraping or trypsinization) and pellet them by centrifugation (e.g., 500 x g for 5 min).
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 50-100 µL of ice-cold Cell Lysis Buffer per 1-2 million cells.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at ~16,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. Determine protein concentration (e.g., using a BCA assay).
-
In a 96-well plate, add 50-100 µg of protein per well. Adjust the volume to 50 µL with Cell Lysis Buffer.
-
Prepare the Caspase Reaction Mix: For each reaction, mix 50 µL of 2x Reaction Buffer and add DTT to a final concentration of 10 mM.
-
Add 50 µL of the Caspase Reaction Mix to each well containing the protein lysate.
-
Add 5 µL of the Caspase-3 substrate (e.g., 4 mM Ac-DEVD-pNA, for a final concentration of 200 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm. The increase in absorbance is proportional to the Caspase-3 activity.
Technical Support Center: Refining 3-Iodo-L-tyrosine Administration for Consistent Results in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Iodo-L-tyrosine (B556601) in mouse models. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for administering 3-Iodo-L-tyrosine to mice?
A1: The choice of vehicle depends on the administration route and the required concentration. 3-Iodo-L-tyrosine has low solubility in aqueous solutions.
-
For low concentration intraperitoneal (IP) or intravenous (IV) injections: Sterile Phosphate-Buffered Saline (PBS) at pH 7.2 can be used. The solubility of 3-Iodo-L-tyrosine in PBS is approximately 0.15 mg/mL[1]. It is crucial to prepare this solution fresh before each use as aqueous solutions are not recommended for storage for more than one day[1].
-
For higher concentrations or oral gavage: A suspension using a vehicle like 0.5% carboxymethylcellulose (CMC) in water is a suitable option. For poorly soluble compounds, vehicles such as polyethylene (B3416737) glycol (PEG) or vegetable oils can also be considered, but their potential effects on the experiment should be evaluated with a vehicle-only control group. It is advisable to avoid Dimethyl sulfoxide (B87167) (DMSO) as the primary vehicle for in vivo studies due to its potential neurotoxicity.
Q2: My 3-Iodo-L-tyrosine solution/suspension is not homogenous. What can I do?
A2: Ensuring a homogenous preparation is critical for consistent dosing. Here are some troubleshooting steps:
-
Sonication: Use a bath sonicator to break down aggregates and create a more uniform suspension.
-
Vortexing: Vortex the solution vigorously before drawing each dose to ensure the compound is evenly distributed.
-
pH Adjustment: For aqueous preparations, ensuring the pH is maintained at 7.2 can help with solubility.
-
Particle Size: If using a suspension, ensure the particle size of the 3-Iodo-L-tyrosine powder is as small as possible to facilitate suspension. This can be achieved by gentle grinding with a mortar and pestle before adding the vehicle.
Q3: I am observing inconsistent behavioral or physiological results in my mice. What are the potential causes?
A3: Inconsistent results can stem from several factors related to compound administration:
-
Inconsistent Dosing: This can be due to an inhomogeneous solution/suspension or inaccurate volume administration. Ensure your preparation is well-mixed before each injection and that you are using calibrated pipettes or syringes.
-
Route of Administration: The bioavailability of 3-Iodo-L-tyrosine can vary significantly with the administration route. Intraperitoneal injections generally lead to faster absorption compared to oral gavage. Consistency in the chosen route is key.
-
Animal Stress: Stress from handling and injection can significantly impact behavioral and physiological readouts. Ensure all handlers are well-trained in proper animal restraint and injection techniques to minimize stress. Acclimatize the animals to the experimental procedures before starting the study.
-
Vehicle Effects: The vehicle itself can have biological effects. Always include a vehicle-only control group to account for any effects of the administration vehicle.
Q4: What are the potential side effects or signs of toxicity of 3-Iodo-L-tyrosine in mice?
A4: While specific toxicity data for 3-Iodo-L-tyrosine is limited, studies on high doses of its parent compound, L-tyrosine (B559521), in rodents can provide some guidance. Potential signs of toxicity to monitor in mice include[2]:
-
Weight loss or reduced weight gain
-
Changes in food and water consumption
-
Lethargy or a hunched posture
-
Ruffled fur
-
Signs of organ toxicity, which may manifest as changes in urine output or color (kidney) or jaundice (liver).
A study using excess amounts of 3-iodo-l-tyrosine to induce Parkinson-like features in mice reported behavioral deficits such as akinesia, bradykinesia, and motor imbalance[3]. It is important to conduct a dose-finding study to determine the optimal dose that achieves the desired biological effect with minimal toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in solution during preparation or storage | Low aqueous solubility of 3-Iodo-L-tyrosine. | Prepare solutions fresh before each use. For higher concentrations, prepare a suspension in a suitable vehicle like 0.5% CMC. Use sonication to aid dispersion. |
| Difficulty in administering a consistent dose | Inhomogeneous suspension. | Vortex the suspension vigorously immediately before drawing each dose. Use a larger gauge needle to prevent clogging if necessary. |
| High variability in experimental results between animals | Inconsistent bioavailability due to administration technique. Stress induced by handling and injection. | Ensure all personnel are proficient in the chosen administration route. Acclimatize animals to handling and procedures. Include a vehicle-only control group. |
| Animals show signs of distress after injection (e.g., writhing, lethargy) | Irritation from the vehicle or compound. Incorrect injection technique. | Ensure the pH of the solution is close to neutral. Administer the injection slowly and at the correct anatomical location. Consider using a less irritating vehicle. |
| No observable effect at the intended dose | Poor bioavailability. Incorrect dose selection. | Re-evaluate the formulation and administration route. Consider using a vehicle known to enhance absorption. Conduct a dose-response study to determine the effective dose range. |
Data Presentation
Table 1: Solubility of 3-Iodo-L-tyrosine
| Solvent | Solubility | Reference |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~ 0.15 mg/mL | [1] |
| Dilute Aqueous Acid | Soluble | [4] |
Table 2: Reported Administration Protocols for Tyrosine Analogs in Rodents
| Compound | Animal Model | Dose | Route of Administration | Vehicle | Observed Effects | Reference |
| 3-Iodo-L-tyrosine | Mouse | Not specified | Intraperitoneal infusions, Unilateral intrabrain injections | Not specified | Induction of Parkinson-like features (akinesia, bradykinesia) | [3] |
| L-tyrosine | Rat | 200, 600, 2000 mg/kg bw/day | Oral gavage | Water suspension | NOAEL determined to be 600 mg/kg/day for males and 200 mg/kg/day for females | [2] |
| 3-nitro-L-tyrosine | Rat | 8 mM in drinking water | Oral | Drinking water | Inhibition of iodotyrosine deiodination | [5] |
Experimental Protocols
Protocol 1: Preparation of 3-Iodo-L-tyrosine Suspension for Intraperitoneal (IP) Injection
Materials:
-
3-Iodo-L-tyrosine powder
-
Sterile 0.5% (w/v) Carboxymethylcellulose (CMC) in isotonic saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
Sterile syringes and needles (25-27 gauge)
Procedure:
-
Weigh the required amount of 3-Iodo-L-tyrosine powder in a sterile microcentrifuge tube.
-
Add a small volume of the 0.5% CMC vehicle to the powder to create a paste.
-
Gradually add the remaining volume of the vehicle while continuously vortexing to ensure a homogenous suspension.
-
Sonicate the suspension in a bath sonicator for 10-15 minutes to break down any remaining aggregates.
-
Visually inspect the suspension for homogeneity.
-
Immediately before administration, vortex the suspension vigorously.
-
Draw the required volume into a sterile syringe.
-
Administer the suspension via intraperitoneal injection to the mouse.
Mandatory Visualization
References
- 1. caymanchem.com [caymanchem.com]
- 2. 13-week repeated dose toxicity study of l-tyrosine in rats by daily oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Excess amounts of 3-iodo-l-tyrosine induce Parkinson-like features in experimental approaches of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrosine hydroxylase inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 5. Effects of 3-nitro-L-tyrosine on thyroid function in the rat: an experimental model for the dehalogenase defect - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of H-Tyr(3-I)-OH by HPLC
Welcome to the technical support center for the detection and troubleshooting of 3-iodo-L-tyrosine (H-Tyr(3-I)-OH) using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this analysis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal UV wavelength for detecting this compound?
A1: The optimal UV wavelength for detecting this compound, also known as 3-monoiodotyrosine (MIT), can vary slightly depending on the mobile phase composition. However, common wavelengths used for the detection of iodotyrosines are 223 nm, 254 nm, and 280 nm.[1][2][3] A photodiode array (PDA) detector is recommended to assess the absorbance spectrum and select the wavelength with the best signal-to-noise ratio for your specific sample and mobile phase conditions.[4]
Q2: Which type of HPLC column is best suited for separating this compound?
A2: Reversed-phase columns, such as C8 and C18, are most commonly used for the separation of this compound and other iodinated amino acids.[1][4][5] For complex samples containing both hydrophobic and polar analytes, a mixed-mode column with both hydrophobic and anion-exchange properties can be effective.[6][7] The choice of column will depend on the complexity of the sample matrix and the other analytes you wish to separate.
Q3: How can I improve the resolution between this compound and other related compounds like tyrosine and diiodotyrosine?
A3: To improve resolution, you can optimize the mobile phase composition, gradient profile, and flow rate. Using a mobile phase with an acidic modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape and selectivity.[1][4][5] Adjusting the gradient steepness can also help to better separate closely eluting peaks. A slower gradient or isocratic elution with an optimized mobile phase composition may be necessary.
Q4: What are the best practices for sample preparation before HPLC analysis of this compound?
A4: Proper sample preparation is crucial for accurate and reproducible results. For biological samples like serum or urine, solid-phase extraction (SPE) using C18 cartridges is a common and effective method to remove matrix interferences and concentrate the analyte.[5][8] It is also essential to filter all samples and solvents to prevent column blockage and system contamination.[9][10][11]
Troubleshooting Guide
Issue 1: Peak Tailing of this compound
Peak tailing is a common issue in the HPLC analysis of this compound, often leading to poor integration and inaccurate quantification.[12]
Possible Causes and Solutions:
-
Secondary Interactions: this compound, having a basic amine group, can interact with residual acidic silanol (B1196071) groups on the silica-based column packing material, causing peak tailing.[12]
-
Solution 1: Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 2-3) using an acidic modifier like TFA or formic acid will protonate the silanol groups, minimizing these secondary interactions.[12][13]
-
Solution 2: Use a Highly Deactivated Column: Employ a column with end-capping or a base-deactivated stationary phase to reduce the number of accessible silanol groups.
-
-
Column Overload: Injecting too much sample (mass overload) can lead to peak distortion.[9]
-
Solution: Dilute the sample and reinject. If the peak shape improves, mass overload was the likely cause.
-
-
Column Bed Deformation: A void at the head of the column or a partially blocked frit can cause peak tailing.[12]
-
Solution: Replace the column frit or the entire column if necessary. Using a guard column can help protect the analytical column from particulate contamination.[9]
-
-
Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening and tailing.[14]
-
Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector.
-
Troubleshooting Logic for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Issue 2: Poor Sensitivity and Low Signal-to-Noise Ratio
Possible Causes and Solutions:
-
Suboptimal Detection Wavelength: The selected wavelength may not be the absorbance maximum for this compound in your mobile phase.
-
Solution: Use a PDA detector to scan the UV spectrum of this compound and select the wavelength of maximum absorbance.
-
-
Sample Degradation: this compound may be unstable in the sample diluent or during storage.
-
Solution: Prepare standards and samples fresh. For stock solutions, dissolving in methanol (B129727) with a small amount of ammonia (B1221849) and storing at -20°C can improve stability.[1]
-
-
Matrix Effects: Components in the sample matrix can interfere with the detection of this compound.
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method
This protocol is a starting point for the analysis of this compound and can be optimized further.
Experimental Workflow
Caption: General workflow for HPLC analysis of this compound.
Method Parameters:
| Parameter | Value | Reference |
| Column | C18, 2.1 mm x 150 mm, 5 µm particle size | [1] |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water | [1] |
| Mobile Phase B | Acetonitrile | [1] |
| Flow Rate | 0.2 mL/min | [1] |
| Gradient | 5% B for 5 min, then linear to 50% B in 35 min | [1] |
| Detection | UV at 280 nm | [1][4] |
| Column Temperature | Ambient | [1] |
| Injection Volume | 10 µL |
Standard and Sample Preparation:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound in methanol containing 0.1% (v/v) concentrated aqueous ammonia. Store at -20°C.[1]
-
Working Standards: Prepare working standards by diluting the stock solution with distilled water. Store at 4°C.[1]
-
Sample Preparation: For complex matrices, use a solid-phase extraction (SPE) protocol with C18 cartridges to clean up the sample.[5][8] Ensure the final sample is dissolved in a solvent compatible with the initial mobile phase conditions.
Protocol 2: Alternative Reversed-Phase HPLC Method with TFA
This method uses Trifluoroacetic Acid (TFA) as a mobile phase modifier, which can improve peak shape for basic compounds.
Method Parameters:
| Parameter | Value | Reference |
| Column | C18 (e.g., Inertsil), 4.6 x 250 mm, 5 µm particle size | [5] |
| Mobile Phase A | 0.1% (v/v) TFA in Water (pH ~3) | [5][8] |
| Mobile Phase B | Acetonitrile | [5][8] |
| Flow Rate | 1.0 mL/min | [5][8] |
| Gradient | A 25-minute gradient program should be developed, starting with a low percentage of B and increasing to elute this compound and other analytes. | [5][8] |
| Detection | UV with Photodiode Array (PDA) Detector | [5][8] |
| Column Temperature | 25 °C | [2] |
| Injection Volume | 20 µL |
Note: The gradient program should be optimized based on the specific separation requirements of your sample. Start with a scouting gradient (e.g., 5-95% B over 20 minutes) and then refine it to improve the resolution of target peaks.
References
- 1. akjournals.com [akjournals.com]
- 2. Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of 3-nitro tyrosine, o-, m-, and p-tyrosine in urine samples by liquid chromatography-ultraviolet absorbance detection with pre-column cloud point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and quantitation of iodotyrosines and iodothyronines in proteins using high-performance liquid chromatography by photodiode-array ultraviolet-visible detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zodiaclifesciences.com [zodiaclifesciences.com]
- 7. HPLC Method for Analysis of Iodide and Thyroid Hormones | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. HPLC Sample Preparation | Life Science Research | Sartorius [sartorius.com]
- 11. greyhoundchrom.com [greyhoundchrom.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. agilent.com [agilent.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
best practices for storing and handling H-Tyr(3-I)-OH powder
Welcome to the technical support center for H-Tyr(3-I)-OH (3-Iodo-L-tyrosine). This resource is designed for researchers, scientists, and drug development professionals, providing detailed guidance on the storage, handling, and effective use of this compound powder in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, or 3-Iodo-L-tyrosine, is a derivative of the amino acid L-tyrosine. It serves as a crucial intermediate in the synthesis of thyroid hormones.[1] In a research context, it is widely used as a potent inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines like dopamine.[2][3] This property makes it a valuable tool in neuroscience research and studies related to dopamine-dependent pathways.[1] It is also utilized in peptide synthesis to introduce an iodine atom for site-specific modifications and structural studies.[4]
Q2: What are the recommended long-term storage conditions for this compound powder?
A2: For long-term stability, this compound powder should be stored at -20°C in a tightly sealed container to prevent moisture absorption.[2] Under these conditions, the powder is stable for up to three years. It is also crucial to keep the container in a dry environment.
Q3: How should I store this compound once it is in a solution?
A3: The stability of this compound in solution is dependent on the storage temperature. For optimal stability, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to one month.[5]
Q4: My this compound powder has changed color. Is it still usable?
A4: A noticeable change in color, such as yellowing or browning, may indicate degradation of the product. While slight color variations can occur between lots, significant changes suggest potential oxidation or other chemical alterations. It is recommended to perform a purity check using analytical methods like HPLC or Mass Spectrometry to confirm the integrity of the compound before use.
Q5: What safety precautions should I take when handling this compound powder?
A5: this compound is classified as a hazardous substance that can cause skin and eye irritation and may be harmful if swallowed.[6] When handling the powder, it is essential to use personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Work in a well-ventilated area or a fume hood to avoid inhaling the powder.[7] In case of accidental contact, wash the affected area thoroughly with water. Always wash your hands after handling the compound.
Data Presentation
Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Keep container tightly closed and dry. |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[5] |
| -20°C | Up to 1 month |
Solubility of this compound
| Solvent | Solubility | Recommended Procedure |
| Water | ~5 mg/mL[2] | May require sonication and gentle warming (up to 80°C) to fully dissolve.[8] |
| DMSO | Insoluble[2] | Use fresh, anhydrous DMSO as moisture can further reduce solubility.[2] |
| Dilute Aqueous Acid (e.g., 1M HCl) | Soluble | Can be used to prepare stock solutions, but pH should be adjusted for experimental use. |
Troubleshooting Guides
Issue 1: this compound powder is not dissolving in water.
-
Cause: this compound has limited solubility in neutral aqueous solutions. The powder may form aggregates that are difficult to break down.
-
Solution:
-
Initial Assessment: Before dissolving the entire amount, perform a small-scale solubility test to avoid loss of material.[9]
-
Use Physical Methods: Employ sonication in a water bath to break up powder clumps. Gentle heating up to 80°C can also aid dissolution, but avoid prolonged heating to prevent degradation.[8]
-
Adjust pH: The solubility of amino acid derivatives is often pH-dependent. Preparing the solution in a dilute aqueous acid, such as 1M HCl, can significantly improve solubility. The pH can then be carefully adjusted with a base for your specific experimental needs.
-
Workflow: Follow a systematic approach as outlined in the dissolution workflow diagram below.
-
Issue 2: Inconsistent results in tyrosine hydroxylase inhibition assays.
-
Cause: Inconsistent results can stem from several factors, including inaccurate inhibitor concentration, degraded compound, or issues with the assay protocol itself.
-
Solution:
-
Confirm Concentration: Ensure your stock solution was prepared accurately. If possible, verify the concentration spectrophotometrically.
-
Check for Degradation: If the stock solution has been stored for an extended period or handled improperly, the this compound may have degraded. Prepare a fresh solution from powder stored under recommended conditions.
-
Assay Controls: Include appropriate controls in your experiment. A known competitive inhibitor of tyrosine hydroxylase, such as 3-iodo-tyrosine (3IT), can be used as a negative control to confirm inhibition.[6]
-
Real-Time Monitoring: Consider a real-time monitoring assay to observe the enzyme kinetics and the effect of the inhibitor more accurately.[6]
-
Issue 3: Low yield or side reactions during solid-phase peptide synthesis (SPPS).
-
Cause: The bulky iodine atom on the tyrosine ring can cause steric hindrance, leading to low coupling efficiency. Additionally, the iodinated aromatic ring can be susceptible to deiodination during the final cleavage step with strong acids like trifluoroacetic acid (TFA).[4][8]
-
Solution:
-
Optimize Coupling: Increase the concentration of the amino acid and coupling reagents to enhance the reaction kinetics.[10] For difficult couplings, a double coupling strategy may be necessary.[10]
-
Protecting Groups: Use an appropriately protected iodotyrosine derivative, such as Fmoc-3-iodo-Tyr(tBu)-OH, to shield the phenolic hydroxyl group during synthesis.[8]
-
Scavengers in Cleavage: To prevent deiodination during TFA cleavage, use a cleavage cocktail containing scavengers like triisopropylsilane (B1312306) (TIS) and water. A common ratio is 95% TFA, 2.5% TIS, and 2.5% water.[4]
-
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound
-
Weighing: Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation. In a fume hood, accurately weigh the desired amount of powder into a sterile conical tube.
-
Initial Dissolution: Add a small volume of high-purity water to the powder.
-
Sonication and Heating: Place the tube in a sonicator water bath. Sonicate in short bursts. If the powder does not fully dissolve, gently warm the solution in a water bath up to 80°C while vortexing intermittently until the solution is clear.[8]
-
Final Volume and Sterilization: Once dissolved, add water to reach the final desired concentration. Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot the sterilized solution into single-use tubes and store at -80°C for long-term use or -20°C for short-term use.
Protocol 2: Tyrosine Hydroxylase (TH) Inhibition Assay
This protocol is a general guideline for assessing the inhibitory effect of this compound on TH activity.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified or crude enzyme preparation, the substrate L-tyrosine, and necessary cofactors (e.g., (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), Fe(II)) in a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 6.0).[11]
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a vehicle control (without inhibitor) and a positive control inhibitor.
-
Reaction Initiation and Monitoring: Initiate the enzymatic reaction. The formation of the product, L-DOPA, can be monitored over time using various methods, such as a plate reader assay that measures the formation of a chromophore like dopachrome (B613829) at 475 nm after oxidation of L-DOPA with sodium periodate.[6] Alternatively, HPLC with fluorescence detection can be used to quantify L-DOPA production.[11][12]
-
Data Analysis: Determine the initial reaction velocities for each inhibitor concentration. Analyze the data using Michaelis-Menten kinetics to calculate the inhibition constant (Ki).[13]
Mandatory Visualization
Caption: A step-by-step workflow for dissolving this compound powder.
Caption: Inhibition of the catecholamine synthesis pathway by this compound.
Caption: Decision tree for troubleshooting deiodination during peptide synthesis.
References
- 1. peptide.com [peptide.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. Assay of tyrosine hydroxylase based on high-performance liquid chromatography separation and quantification of L-dopa and L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
adjusting experimental duration for optimal 3-Iodo-L-tyrosine effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the optimal experimental duration when using 3-Iodo-L-tyrosine. The information is presented in a question-and-answer format to address common issues encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 3-Iodo-L-tyrosine and how quickly does it take effect?
3-Iodo-L-tyrosine is a competitive and reversible inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the synthesis of catecholamines such as dopamine (B1211576).[1][2] The uptake of similar amino acid analogs into cells can be very rapid, reaching a plateau within minutes in some cell lines.[3] Therefore, for studies investigating acute effects on signaling pathways directly linked to tyrosine hydroxylase activity, short incubation times may be sufficient.
Q2: How long should I expose my cells to 3-Iodo-L-tyrosine to observe a significant reduction in dopamine levels?
Q3: Is long-term exposure to 3-Iodo-L-tyrosine feasible in cell culture?
Yes, long-term exposure is a valid experimental approach, but it requires careful consideration of potential cytotoxicity and the stability of the compound in the culture medium. Studies in whole organisms have shown that chronic administration is possible. For example, in planaria, effects on pigmentation were observed over 7 to 25 days.[5] However, it is crucial to assess cell viability throughout the experiment. It is recommended not to store aqueous solutions of 3-Iodo-L-tyrosine for more than one day, suggesting that for long-term experiments, the media should be replaced daily with freshly prepared 3-Iodo-L-tyrosine.
Q4: What is a typical duration for assessing the cytotoxicity of 3-Iodo-L-tyrosine?
Standard cytotoxicity assays are typically conducted over a period of 24 to 72 hours.[6] This timeframe allows for the detection of effects on cell proliferation and viability. It is advisable to test a range of concentrations and time points (e.g., 24, 48, and 72 hours) to establish a comprehensive toxicity profile for your specific cell line.
Q5: How long does it take for the effects of 3-Iodo-L-tyrosine to reverse after its removal?
As a reversible inhibitor, the effects of 3-Iodo-L-tyrosine are expected to diminish after it is removed from the experimental system. In a study on planaria, eye pigmentation began to return within 48 hours of transferring the animals to a medium free of 3-Iodo-L-tyrosine.[5] For in vitro studies, a washout period of 24 to 48 hours is a reasonable starting point to assess the recovery of tyrosine hydroxylase activity and dopamine synthesis. The exact time for full recovery will depend on the duration and concentration of the initial exposure.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| No observable effect of 3-Iodo-L-tyrosine on dopamine levels or downstream pathways. | Insufficient incubation time: The duration of exposure may be too short for the effect to manifest, especially for downstream endpoints like changes in gene or protein expression. | Increase incubation time: Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal duration. |
| Compound degradation: 3-Iodo-L-tyrosine may not be stable in your culture medium for the entire duration of the experiment. | Replenish the compound: For experiments longer than 24 hours, replace the medium with freshly prepared 3-Iodo-L-tyrosine daily. | |
| Suboptimal concentration: The concentration of 3-Iodo-L-tyrosine may be too low to effectively inhibit tyrosine hydroxylase. | Perform a dose-response curve: Test a range of concentrations to determine the effective inhibitory concentration for your cell line. | |
| High levels of cell death observed after treatment. | Cytotoxicity: The concentration and/or duration of 3-Iodo-L-tyrosine exposure may be toxic to the cells. | Reduce concentration and/or duration: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration and duration. |
| Solvent toxicity: If using a solvent to dissolve 3-Iodo-L-tyrosine, the solvent itself may be causing cell death. | Include a solvent control: Always include a vehicle control group in your experiments to account for any effects of the solvent. | |
| Inconsistent results between experiments. | Variability in compound preparation: Inconsistent preparation of 3-Iodo-L-tyrosine solutions can lead to variability in its effective concentration. | Standardize solution preparation: Always prepare fresh solutions of 3-Iodo-L-tyrosine for each experiment and ensure it is fully dissolved. |
| Cell passage number: The responsiveness of cells to treatment can change with increasing passage number. | Use cells within a consistent passage number range: Record the passage number for all experiments and use cells from a similar passage range for reproducibility. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for Dopamine Depletion in PC12 Cells
-
Cell Seeding: Plate PC12 cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare a fresh solution of 3-Iodo-L-tyrosine in the appropriate cell culture medium. Treat the cells with the desired concentration of 3-Iodo-L-tyrosine. Include a vehicle-only control group.
-
Time-Course Incubation: Incubate the cells for various durations: 6, 12, 24, and 48 hours.
-
Sample Collection: At each time point, wash the cells with ice-cold PBS and lyse the cells in a suitable buffer for dopamine measurement.
-
Dopamine Quantification: Measure the intracellular dopamine concentration using a commercially available ELISA kit or by HPLC with electrochemical detection.
-
Data Analysis: Normalize the dopamine levels to the total protein concentration for each sample. Compare the dopamine levels in the treated groups to the control group at each time point to determine the optimal duration for significant dopamine depletion.
Protocol 2: Assessing the Cytotoxicity of 3-Iodo-L-tyrosine using an MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to attach overnight.
-
Treatment: Add varying concentrations of 3-Iodo-L-tyrosine to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control.
Visualizations
References
- 1. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Liriodenine inhibits dopamine biosynthesis and L-DOPA-induced dopamine content in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tyrosine Hydroxylase (TH) Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tyrosine hydroxylase (TH) activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the rate-limiting step in dopamine (B1211576) synthesis?
The rate-limiting step in the synthesis of dopamine is the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), a reaction catalyzed by the enzyme tyrosine hydroxylase (TH).[1][2][3] This makes the measurement of TH activity a critical aspect of research in areas like Parkinson's disease, where dopamine levels are significantly reduced.
Q2: What are the common methods for measuring TH activity?
Several methods are used to assess TH activity, each with its own advantages and disadvantages. These include:
-
Radioactive Assays: These methods, such as the tritium (B154650) release assay, measure the formation of radiolabeled L-DOPA from a radiolabeled tyrosine substrate.[4]
-
HPLC-based Assays: High-performance liquid chromatography (HPLC) can be used to separate and quantify the L-DOPA produced in the enzymatic reaction.[1][5][6] This method is highly sensitive and specific.
-
Colorimetric (Plate Reader) Assays: These assays involve the oxidation of L-DOPA to a colored product, dopachrome (B613829), which can be measured spectrophotometrically, often in a 96-well plate format for high-throughput screening.[1][2][3]
Q3: What are the essential cofactors for TH activity?
Tyrosine hydroxylase requires molecular oxygen (O₂), iron (Fe²⁺), and a pteridine (B1203161) cofactor, typically tetrahydrobiopterin (B1682763) (BH₄), for its catalytic activity.[7]
Q4: How is TH activity regulated?
TH activity is regulated through several mechanisms, including:
-
Phosphorylation: The activity of TH is increased in the short term by phosphorylation of serine residues in its regulatory domain. Key phosphorylation sites include Ser19, Ser31, and Ser40, which are targeted by various protein kinases such as PKA, CAMKII, and ERK1/2.[7]
-
Feedback Inhibition: The end-products of the catecholamine synthesis pathway, such as dopamine, norepinephrine, and epinephrine, can inhibit TH activity. Phosphorylation at Ser40 can relieve this feedback inhibition.[7]
-
Protein-Protein Interactions: TH activity can be modulated by its interaction with other proteins, including chaperone proteins like 14-3-3.
Troubleshooting Guide
General Issues
Q5: My TH activity is very low or absent across all samples, including my positive control. What could be the problem?
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. Ensure the enzyme is stored at the correct temperature (typically -80°C) and avoid repeated freeze-thaw cycles.
-
Incorrect Assay Buffer pH: TH activity is highly dependent on pH. The optimal pH is typically between 5.5 and 6.0.[8] Activity can be significantly inhibited at pH values outside of this range.
-
Missing or Degraded Cofactors: Ensure that all necessary cofactors (Fe²⁺, BH₄) are present at the correct concentrations and have not degraded. Prepare fresh cofactor solutions.
-
Substrate Issues: Verify the concentration and purity of the L-tyrosine substrate.
Q6: I'm observing high background signal in my no-enzyme control wells. What are the common causes?
-
Non-enzymatic Oxidation of L-DOPA: L-DOPA can auto-oxidize, especially in the presence of light and certain ions, leading to a high background signal in colorimetric assays. Prepare fresh solutions and protect them from light.
-
Contaminants in Reagents: Impurities in the reagents can interfere with the assay. Use high-purity reagents and HPLC-grade water.
-
Interfering Substances in the Sample: Components in your sample preparation, such as detergents (e.g., SDS, Tween-20) or chelating agents (e.g., EDTA), can interfere with the assay.[9]
HPLC-Based Assay Issues
Q7: I'm seeing inconsistent retention times for my L-DOPA peak in my HPLC analysis. What should I check?
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently and is properly degassed to prevent air bubbles in the system.
-
Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before each run. Inadequate equilibration can lead to shifting retention times.
-
Pump Performance: Check the HPLC pump for consistent flow rate and pressure. Fluctuations can affect retention times.
Q8: My L-DOPA peak is broad or shows tailing. How can I improve the peak shape?
-
Sample Solvent: Whenever possible, dissolve your sample in the mobile phase to avoid peak distortion. If a different solvent is used, ensure it is weaker than the mobile phase.
-
Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent.
-
Column Degradation: The column itself may be degrading. Consider replacing the column if flushing does not resolve the issue.
Colorimetric (Plate Reader) Assay Issues
Q9: The color development in my plate reader assay is not linear over time. What does this indicate?
-
Substrate Depletion: If the reaction proceeds too quickly, the substrate may become depleted, leading to a plateau in the reaction curve. Consider diluting the enzyme or reducing the incubation time.
-
Enzyme Instability: The enzyme may not be stable under the assay conditions for the entire duration of the measurement.
-
Product Inhibition: High concentrations of the product (L-DOPA or dopachrome) may inhibit the enzyme.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for TH activity assays.
Table 1: Typical Reagent Concentrations for TH Activity Assays
| Reagent | Radioactive Assay | HPLC-Based Assay | Colorimetric Assay |
| L-Tyrosine | 100 - 200 µM | 50 - 500 µM[6] | 50 µM[1] |
| BH₄ (or analog) | 1 mM | 0.1 - 1 mM | 0.25 mM[1] |
| FeSO₄ | 100 µM | 100 µM | 2.5 µM[1] |
| Catalase | 1000 U/mL | 1000 U/mL | Not typically used |
| Dithiothreitol (DTT) | 1 mM | 1 mM | Not typically used |
| Sodium Periodate (B1199274) | Not applicable | Not applicable | 100 µM[1] |
Table 2: Common Inhibitors of Tyrosine Hydroxylase
| Inhibitor | Type of Inhibition | Typical IC₅₀ |
| α-Methyl-p-tyrosine (AMPT) | Competitive with tyrosine | Varies by condition |
| 3-Iodo-tyrosine (3-IT) | Competitive with tyrosine | ~50 µM for 50% inhibition[1] |
| Cobalt Chloride (CoCl₂) | Competitive with iron | ~100 µM for >80% inhibition[1] |
| Dopamine | Feedback inhibition | Varies by condition |
Experimental Protocols
Protocol 1: HPLC-Based Tyrosine Hydroxylase Activity Assay
This protocol is a general guideline and may require optimization for specific experimental conditions.
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the following components at their final concentrations:
-
50 mM MES buffer, pH 6.0
-
100 µM L-tyrosine
-
1 mM (6R)-BH₄
-
100 µM FeSO₄
-
1000 U/mL Catalase
-
1 mM DTT
-
-
Enzyme Addition: Add the tissue homogenate or purified TH enzyme to the reaction mixture to initiate the reaction. The final volume should be around 100 µL.
-
Incubation: Incubate the reaction tubes at 37°C for 20 minutes.
-
Reaction Termination: Stop the reaction by adding an equal volume of 0.1 M perchloric acid. This will precipitate the proteins.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Sample Preparation for HPLC: Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC Analysis: Inject an aliquot of the filtered supernatant onto a C18 reverse-phase HPLC column.
-
Mobile Phase: A typical mobile phase is a mixture of phosphate (B84403) buffer and methanol.
-
Detection: L-DOPA is detected using an electrochemical detector or a fluorescence detector.
-
-
Quantification: Quantify the amount of L-DOPA produced by comparing the peak area to a standard curve of known L-DOPA concentrations.
Protocol 2: Colorimetric Plate Reader-Based TH Activity Assay
This protocol is adapted for a 96-well plate format.
-
Prepare Mixture A: On ice, prepare a mixture containing TH enzyme, tetrahydrobiopterin (BH₄), and iron(II) sulfate. Allow this mixture to incubate for 5-10 minutes on ice.[1]
-
Prepare Mixture B: In a separate tube, prepare a mixture containing HEPES buffer, L-tyrosine, and sodium periodate.[1]
-
Initiate the Reaction: In a 96-well plate, combine Mixture A and Mixture B in a 1:1 ratio. Final concentrations should be optimized, but a starting point is: 10 µg TH, 0.25 mM BH₄, 2.5 µM FeSO₄, 50 µM L-tyrosine, and 100 µM sodium periodate in 10 mM HEPES buffer.[1]
-
Incubation and Measurement: Immediately place the plate in a plate reader pre-heated to 37°C. Measure the absorbance at 475 nm every minute for 30 minutes.[1]
-
Data Analysis: The rate of dopachrome formation is determined from the linear portion of the absorbance versus time curve. The concentration of L-DOPA produced can be calculated using the molar extinction coefficient of dopachrome (ε = 3700 M⁻¹cm⁻¹).[1]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Tyrosine hydroxylase phosphorylation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine hydroxylase phosphorylation is under the control of serine 40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrosine hydroxylase assay for detection of low levels of enzyme activity in peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay of tyrosine hydroxylase based on high-performance liquid chromatography separation and quantification of L-dopa and L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]
- 8. docs.abcam.com [docs.abcam.com]
- 9. cloud-clone.com [cloud-clone.com]
how to prevent degradation of H-Tyr(3-I)-OH during experiments
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of H-Tyr(3-I)-OH (3-Iodo-L-tyrosine) during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound should be stored as a crystalline solid in a tightly sealed container at -20°C for long-term stability, which can be maintained for at least four years under these conditions. It is also crucial to protect the compound from light.
Q2: How stable are aqueous solutions of this compound?
A2: Aqueous solutions of this compound are not recommended for storage for more than one day. For best results, solutions should be prepared fresh before each experiment. If a solution must be stored briefly, it should be kept at 2-8°C and protected from light.
Q3: What are the primary factors that cause this compound to degrade?
A3: The main factors contributing to degradation are:
-
Oxidation: The phenolic ring is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), oxidizing agents (e.g., hydrogen peroxide), or high pH.
-
Light Exposure: The compound is sensitive to light. UV and even visible light can induce photodegradation, including deiodination (loss of iodine) and photooxidation.[1][2]
-
Elevated Temperature: Storing the compound, especially in solution, at temperatures above freezing can accelerate degradation.
-
Extreme pH: Highly acidic or basic conditions can promote degradation. Acid hydrolysis is known to break down iodotyrosines.
Q4: How can I dissolve this compound?
A4: this compound has limited solubility in neutral aqueous buffers. For instance, its solubility in PBS (pH 7.2) is approximately 0.15 mg/mL.[3] It is soluble in dilute acidic or alkaline solutions. For experiments in neutral buffers, preparing a more concentrated stock in a minimal amount of dilute acid or base and then diluting it into the final buffer may be necessary. Always check the compatibility of the solvent with your experimental system.
Q5: What are the common degradation products of this compound?
A5: Degradation can result in a variety of products. The two main pathways are deiodination and oxidation. Deiodination results in the formation of L-tyrosine. Oxidation can yield several products, including iodinated p-hydroxyphenylpyruvic acid, iodinated p-hydroxybenzaldehyde, and quinone-type structures.[4][5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Observed Issue | Probable Cause(s) | Recommended Solution(s) |
| Solution appears yellow or brown upon preparation or after a short time. | Oxidation. This is often accelerated by exposure to air, light, or contaminants. | 1. Prepare solutions fresh using de-gassed buffers.2. Work in a low-oxygen environment (e.g., under argon or nitrogen) if possible.3. Store the solution in an amber vial or wrap the container in foil to protect it from light. |
| Unexpected peaks appear in HPLC or LC-MS analysis. | Degradation. Peaks with a shorter retention time could be more polar oxidation products. A peak corresponding to the mass of L-tyrosine indicates deiodination. | 1. Confirm the identity of the degradation products using mass spectrometry if possible.2. Review your handling and storage procedures (see protocols below).3. Run a fresh standard of this compound to confirm the integrity of your stock material. |
| Loss of biological activity or inconsistent experimental results. | Compound Degradation. The concentration of active this compound may be lower than expected due to degradation. | 1. Implement all recommended handling procedures (fresh solutions, light protection, proper storage).2. Perform a stability study under your specific experimental conditions (see protocol below) to determine the degradation rate.3. Quantify the concentration of this compound by UV-Vis spectrophotometry (λmax: 283 nm) or HPLC immediately before use.[3] |
| Mass spectrometry data shows a significant peak at [M-127]+. | Deiodination. The carbon-iodine bond has been cleaved. | This is a strong indicator of degradation, often induced by light (photodissociation).[2] Ensure all stock materials and experimental setups are rigorously protected from light. Use low-light conditions during experimental manipulation. |
Visualizations
Caption: Key degradation routes for 3-Iodotyrosine.
Caption: A logical workflow for diagnosing degradation issues.
Experimental Protocols
Protocol 1: Recommended Handling of this compound Solutions
This protocol outlines the best practices for preparing and handling solutions to minimize degradation.
Materials:
-
This compound solid
-
High-purity water (e.g., Milli-Q) or desired buffer
-
0.1 M HCl or 0.1 M NaOH (if required for solubilization)
-
Amber glass vials or clear vials with aluminum foil
-
Calibrated pH meter
-
Analytical balance
Procedure:
-
Weighing: Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation. Weigh the required amount of solid quickly and seal the container immediately.
-
Solubilization:
-
Add the desired solvent (buffer or water) to the solid.
-
If solubility is an issue in a neutral buffer, first dissolve the solid in a small volume of 0.1 M HCl or 0.1 M NaOH, and then slowly add it to your final buffer with gentle mixing.
-
Adjust the final pH to the desired value if necessary.
-
-
Light Protection: Immediately transfer the solution to an amber vial or wrap the container completely in aluminum foil.
-
Usage: Use the solution immediately after preparation, ideally within a few hours. Do not store for more than 24 hours.
-
Storage (if unavoidable): If short-term storage is necessary, store the light-protected solution at 2-8°C. Do not freeze aqueous solutions as freeze-thaw cycles can accelerate degradation.
Protocol 2: Forced Degradation Study by HPLC
This protocol allows you to assess the stability of this compound under your specific experimental conditions by intentionally exposing it to common stressors.
Objective: To determine the percentage of this compound remaining after exposure to heat, light, acid, base, and oxidative stress.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water). This will be your "Stressed Sample Stock".
-
Control Sample: Dilute the Stressed Sample Stock to a final concentration of 50 µg/mL. Immediately inject this into the HPLC system. This is your T=0 control.
-
Stress Conditions: For each condition below, dilute the Stressed Sample Stock into the stressor solution to a final this compound concentration of 50 µg/mL.
| Stress Condition | Procedure |
| Acid Hydrolysis | Mix sample with 0.1 M HCl. Incubate at 60°C for 2 hours. Neutralize with 0.1 M NaOH before injection. |
| Base Hydrolysis | Mix sample with 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with 0.1 M HCl before injection. |
| Oxidation | Mix sample with 3% H₂O₂. Keep at room temperature for 2 hours. Inject directly. |
| Thermal Stress | Heat sample (in neutral buffer) at 60°C for 8 hours. Cool to room temperature before injection. |
| Photolytic Stress | Expose sample (in neutral buffer, in a quartz cuvette) to a UV lamp (e.g., 254 nm) for 8 hours. |
-
HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B) can be effective.
-
Detection: UV detector at 283 nm.
-
Injection: Inject equal volumes of each control and stressed sample.
-
-
Data Analysis:
-
Calculate the peak area of this compound in each sample.
-
Calculate the percentage remaining: (% Remaining) = (Peak Area of Stressed Sample / Peak Area of Control) * 100.
-
Observe any new peaks that appear in the chromatograms of the stressed samples, which represent degradation products.
-
References
- 1. Sensitized photooxidation of thyroidal hormones. Evidence for heavy atom effect on singlet molecular oxygen [O2(1Deltag)]-mediated photoreactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radical Directed Dissociation for Facile Identification of Iodo-Tyrosine Residues using ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. scispace.com [scispace.com]
- 5. "Metabolism of 3-iodotyrosine and 3,5-diiodotyrosine by thyroid extract" by Shih-ying Sun [scholarsmine.mst.edu]
Technical Support Center: Optimizing Buffer Conditions for H-Tyr(3-I)-OH Enzymatic Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H-Tyr(3-I)-OH enzymatic assays, primarily focusing on its role as an inhibitor of tyrosine hydroxylase.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzymatic target of this compound?
A1: this compound, also known as 3-iodo-L-tyrosine, is a potent competitive inhibitor of tyrosine hydroxylase (TH).[1] Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine (B1211576), norepinephrine, and epinephrine.[2]
Q2: What is the mechanism of inhibition of this compound on tyrosine hydroxylase?
A2: this compound acts as a competitive inhibitor with respect to the substrate L-tyrosine. This means it binds to the active site of the enzyme, preventing the natural substrate from binding and thus inhibiting the enzymatic reaction.
Q3: What are the common buffer systems used for tyrosine hydroxylase assays?
A3: Common buffer systems for tyrosine hydroxylase assays include HEPES, Tris-HCl, sodium acetate, and sodium phosphate. The choice of buffer can influence enzyme activity, so it is crucial to maintain a consistent buffer system throughout an experiment.
Q4: What is the optimal pH for a tyrosine hydroxylase assay?
A4: The optimal pH for tyrosine hydroxylase activity can vary depending on the specific assay conditions and the source of the enzyme. However, reported pH optima are generally in the range of 6.0 to 7.4.[3] It is recommended to perform a pH profile experiment to determine the optimal pH for your specific experimental setup.
Q5: What is the solubility of this compound in aqueous buffers?
A5: The solubility of this compound in aqueous solutions can be limited due to its hydrophobic aromatic side chain.[4] For hydrophobic peptides and derivatives, using a small amount of an organic co-solvent like DMSO to create a concentrated stock solution before diluting into the aqueous buffer is often necessary.[4]
Troubleshooting Guide
Issue 1: High background signal or non-enzymatic reaction.
-
Question: I am observing a high background signal in my control wells (without enzyme or inhibitor). What could be the cause?
-
Answer:
-
Substrate or cofactor instability: L-DOPA, the product of the tyrosine hydroxylase reaction, can be unstable and auto-oxidize. Including a reducing agent like ascorbic acid in the reaction mixture can help prevent this.
-
Buffer components: Some buffer components may interfere with the detection method. For example, in colorimetric assays measuring dopachrome (B613829) formation, ensure that no buffer components react with sodium periodate (B1199274).[5] It is advisable to run controls with individual assay components to identify any interfering substances.[5]
-
Light sensitivity: Some reagents and products in tyrosine hydroxylase assays can be light-sensitive. Protect your reactions from light, especially during incubation and measurement steps.
-
Issue 2: Low or no enzyme activity.
-
Question: I am not observing any significant enzyme activity. What are the potential reasons?
-
Answer:
-
Suboptimal buffer conditions: The pH and ionic strength of the buffer are critical for enzyme activity. Verify that the pH of your buffer is within the optimal range for tyrosine hydroxylase (typically pH 6.0-7.4).[3] Both very low and very high ionic strengths can decrease enzyme activity.[6]
-
Missing essential cofactors: Tyrosine hydroxylase requires tetrahydrobiopterin (B1682763) (BH4) as a cofactor and ferrous iron (Fe2+) for full activity.[7] Ensure these are present at optimal concentrations in your reaction mixture.
-
Enzyme degradation: Tyrosine hydroxylase can be unstable. Ensure proper storage of the enzyme and avoid repeated freeze-thaw cycles. The presence of catalase in the assay can also help protect the enzyme from inactivation by hydrogen peroxide, a potential byproduct.[7]
-
Issue 3: Inconsistent or variable results.
-
Question: My results are not reproducible between experiments. What should I check?
-
Answer:
-
Inconsistent buffer preparation: Ensure that the buffer composition, pH, and ionic strength are consistent for all experiments. Even minor variations can affect enzyme kinetics.
-
Inhibitor stock solution: If you are using this compound, prepare fresh stock solutions or ensure proper storage of existing stocks to avoid degradation. As it has limited aqueous solubility, ensure it is fully dissolved before use.
-
Pipetting accuracy: Inaccurate pipetting, especially of the enzyme or inhibitor, can lead to significant variability. Use calibrated pipettes and proper pipetting techniques.
-
Issue 4: Difficulty in determining kinetic parameters (Km and Vmax) for this compound inhibition.
-
Question: I am struggling to get reliable Km and Vmax values when studying the inhibition by this compound. What could be wrong?
-
Answer:
-
Inappropriate substrate or inhibitor concentrations: For competitive inhibition studies, use a range of substrate concentrations that bracket the Km value. The inhibitor concentrations should be chosen around the expected Ki value.
-
Data analysis method: Use non-linear regression analysis to fit the data directly to the Michaelis-Menten equation for competitive inhibition. Lineweaver-Burk plots can be useful for visualization but can be skewed by data points at low substrate concentrations.
-
Assay linearity: Ensure that your assay is running under initial velocity conditions. This means that the product formation is linear with time and enzyme concentration. You may need to optimize incubation time and enzyme concentration to achieve this.
-
Quantitative Data Summary
Table 1: Recommended Buffer Conditions for Tyrosine Hydroxylase Assays
| Parameter | Recommended Range/Value | Notes |
| Buffer System | HEPES, Tris-HCl, Sodium Acetate, Sodium Phosphate | The choice may depend on the specific detection method and downstream applications. |
| pH | 6.0 - 7.4 | The optimal pH should be determined empirically for the specific enzyme source and assay conditions. |
| Ionic Strength | 50 mM - 150 mM | Both lower and higher ionic strengths can inhibit enzyme activity.[6] |
| Temperature | 37°C | A common temperature for mammalian enzyme assays. |
Table 2: Key Reagents and Inhibitors in Tyrosine Hydroxylase Assays
| Reagent/Inhibitor | Typical Concentration | Function |
| L-Tyrosine (Substrate) | 50 µM - 200 µM | The substrate for tyrosine hydroxylase. |
| Tetrahydrobiopterin (BH4) | ~0.25 mM | Essential cofactor for the enzyme. |
| Iron (II) Sulfate (B86663) (FeSO4) | ~2.5 µM | Required for full enzyme activity.[7] |
| Catalase | Varies | Protects the enzyme from H2O2-mediated inactivation.[7] |
| This compound (Inhibitor) | Varies (around Ki) | Competitive inhibitor of tyrosine hydroxylase. |
| Ki of this compound | ~0.39 µM | The inhibition constant for tyrosine hydroxylase. |
Experimental Protocols
Protocol 1: Colorimetric Assay for Tyrosine Hydroxylase Activity
This protocol is adapted from a real-time colorimetric assay and is suitable for determining the inhibitory effect of this compound.[5]
-
Preparation of Reagents:
-
Assay Buffer: 10 mM HEPES, pH 6.8.
-
Mixture A (Enzyme and Cofactors): Prepare a stock solution containing tyrosine hydroxylase, 0.25 mM BH4, and 2.5 µM Iron (II) sulfate in the assay buffer.
-
Mixture B (Substrate and Detection Reagent): Prepare a stock solution containing 100 µM L-tyrosine and 200 µM sodium periodate in the assay buffer.
-
Inhibitor Stock: Prepare a stock solution of this compound in a minimal amount of DMSO and dilute to the desired concentrations in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the desired concentration of this compound or vehicle control.
-
Add Mixture A to each well and incubate for 5-10 minutes on ice to allow for enzyme-cofactor binding.
-
Initiate the reaction by adding Mixture B to each well. The final volume should be 200 µL.
-
Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every 30 seconds for 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.
-
Plot the initial rates against the concentration of this compound to determine the IC50 value.
-
To determine the Ki, perform the assay with varying concentrations of both L-tyrosine and this compound and fit the data to the competitive inhibition model.
-
Protocol 2: HPLC-Based Assay for Tyrosine Hydroxylase Activity
This protocol allows for the direct measurement of L-DOPA production.[7]
-
Preparation of Reagents:
-
Assay Buffer: e.g., 50 mM sodium acetate, pH 6.0.
-
Reaction Mixture: Prepare a mixture containing the assay buffer, 100 µM L-tyrosine, 0.25 mM BH4, 2.5 µM Iron (II) sulfate, and catalase.
-
Inhibitor Stock: Prepare as described in Protocol 1.
-
Stop Solution: 0.1 M perchloric acid.
-
-
Assay Procedure:
-
In separate microcentrifuge tubes, add the reaction mixture and the desired concentrations of this compound or vehicle control.
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
Initiate the reaction by adding the tyrosine hydroxylase enzyme solution.
-
Incubate at 37°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of the stop solution.
-
Centrifuge the samples to pellet precipitated protein.
-
-
HPLC Analysis:
-
Filter the supernatant.
-
Inject an aliquot of the filtered supernatant onto an HPLC system equipped with a C18 column and an electrochemical or fluorescence detector for the quantification of L-DOPA.
-
Quantify the L-DOPA peak by comparing its area to a standard curve of known L-DOPA concentrations.
-
-
Data Analysis:
-
Calculate the amount of L-DOPA produced per unit time.
-
Analyze the data as described in Protocol 1 to determine the inhibitory potency of this compound.
-
Visualizations
Caption: Experimental workflow for a tyrosine hydroxylase inhibition assay.
Caption: Inhibition of the dopamine synthesis pathway by this compound.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relevance of Electrostatics for the Interaction of Tyrosine Hydroxylase with Porous Silicon Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simple assay procedure for tyrosine hydroxylase activity by high-performance liquid chromatography employing coulometric detection with minimal sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Inconsistent Results in 3-Iodo-L-Tyrosine Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Iodo-L-tyrosine (B556601). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is 3-Iodo-L-tyrosine and what are its primary applications in research?
A1: 3-Iodo-L-tyrosine is a derivative of the amino acid L-tyrosine. It has two primary roles in biological systems and research: it is an intermediate in the synthesis of thyroid hormones and it acts as an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines like dopamine (B1211576).[1][2] Due to its inhibitory effect on dopamine production, it is frequently used to induce Parkinson's disease-like symptoms in animal models for research purposes.[3][4]
Q2: Why am I observing variable results in my experiments with 3-Iodo-L-tyrosine?
A2: Inconsistent results in 3-Iodo-L-tyrosine studies can arise from a variety of factors, including:
-
Dose and Concentration: The effects of 3-Iodo-L-tyrosine are often dose-dependent. High concentrations are typically required to inhibit tyrosine hydroxylase and induce Parkinsonian-like features.[3][4]
-
Route of Administration: The method of delivery (e.g., intraperitoneal injection, direct intrastriatal infusion) can significantly impact the observed outcomes.[3]
-
Animal Model: Different species and even strains of animals can exhibit varying sensitivities to 3-Iodo-L-tyrosine.
-
Compound Stability and Solubility: 3-Iodo-L-tyrosine has limited solubility in aqueous solutions at neutral pH, and its stability can be affected by storage conditions and the composition of the experimental buffer.
Q3: How should I prepare and store 3-Iodo-L-tyrosine solutions?
A3: 3-Iodo-L-tyrosine is sparingly soluble in neutral aqueous solutions like PBS (approximately 0.15 mg/mL at pH 7.2).[5] To improve solubility, the pH of the solution can be adjusted to be more acidic or alkaline. It is often recommended to prepare fresh solutions for each experiment.[5] For storage, solid 3-Iodo-L-tyrosine should be kept at -20°C. Stock solutions, if necessary, should be aliquoted and stored at -20°C for short-term use or -80°C for longer-term storage to minimize freeze-thaw cycles.[6]
Q4: What are the known off-target effects of 3-Iodo-L-tyrosine?
A4: While the primary target of 3-Iodo-L-tyrosine at high concentrations is tyrosine hydroxylase, it is also a key intermediate in thyroid hormone synthesis.[1][2] Therefore, experiments involving 3-Iodo-L-tyrosine, especially long-term studies, may inadvertently affect thyroid function. It is crucial to consider and potentially monitor thyroid hormone levels in such studies.
Troubleshooting Guides
Issue 1: Inconsistent Tyrosine Hydroxylase (TH) Inhibition
Problem: You are observing variable or lower-than-expected inhibition of tyrosine hydroxylase activity in your in vitro or in vivo experiments.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Suboptimal 3-Iodo-L-tyrosine Concentration | The inhibitory constant (Ki) for 3-Iodo-L-tyrosine against tyrosine hydroxylase can vary depending on the assay conditions. Ensure you are using a concentration well above the expected Ki. A typical reported Ki value is around 0.39 µM.[1][5] |
| Assay Conditions | Tyrosine hydroxylase activity is sensitive to pH, temperature, and cofactor availability (e.g., tetrahydrobiopterin). Optimize your assay buffer and ensure consistent conditions across experiments. |
| Enzyme Source and Purity | The source and purity of the tyrosine hydroxylase enzyme can influence its sensitivity to inhibitors. If possible, use a highly purified, commercially available enzyme and verify its activity. |
| Inaccurate Measurement of TH Activity | The method used to measure TH activity (e.g., spectrophotometric, HPLC-based) can have different sensitivities and sources of error. Validate your assay with a known inhibitor and ensure linearity of the reaction. |
Issue 2: Variable Effects on Dopamine Levels and Parkinson's-like Phenotypes
Problem: You are seeing inconsistent changes in dopamine levels or behavioral phenotypes in your animal models treated with 3-Iodo-L-tyrosine.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Dose and Administration Route | The induction of Parkinson's-like symptoms is highly dependent on both the dose and the method of administration. Intrastriatal injections tend to produce more localized and consistent effects compared to systemic injections.[3] A dose-response study is recommended to determine the optimal concentration for your specific model and research question. |
| Animal Model and Strain | Different rodent strains can have varying responses to neurotoxins. Ensure you are using a well-characterized strain for Parkinson's disease research and be consistent across your experiments. |
| Timing of Measurements | The effects of 3-Iodo-L-tyrosine on dopamine levels and behavior can be time-dependent. Establish a clear timeline for your measurements post-administration to capture the desired effects consistently. |
| Behavioral Testing Parameters | Ensure that the behavioral tests used to assess Parkinson's-like symptoms (e.g., rotarod, open field test) are standardized and that the animals are properly habituated to the testing environment. |
Data Presentation: Comparative Quantitative Data
The following tables summarize quantitative data from various studies to highlight the potential for variability in results.
Table 1: Reported Inhibitory Constants (Ki) of 3-Iodo-L-tyrosine for Tyrosine Hydroxylase
| Ki Value (µM) | Enzyme Source | Assay Conditions | Reference |
| 0.39 | Purified beef adrenal tyrosine hydroxylase | Not specified | [1][5] |
| Note: | Ki values can be influenced by factors such as pH, temperature, and substrate concentration. |
Table 2: Effects of 3-Iodo-L-tyrosine on Striatal Dopamine Levels
| Animal Model | Dose and Administration Route | Observed Effect on Dopamine | Reference |
| Mice | 10 µM, intrastriatal | Reduced locomotor activity and bradykinesia, indicative of reduced dopamine function. | [1] |
| Drosophila melanogaster | Fed 3-Iodo-L-tyrosine for 24 hours | Altered dopamine levels. | [2] |
| Planaria | 0.1 and 1 mM in media | Significant decrease in dopamine concentrations. | |
| Note: | The method of dopamine measurement (e.g., microdialysis, post-mortem tissue analysis) can also influence the results. |
Experimental Protocols
Detailed Methodology: In Vitro Tyrosine Hydroxylase Inhibition Assay (Spectrophotometric)
This protocol is adapted from a method for measuring the activity of tyrosinase, a related enzyme, and can be modified for tyrosine hydroxylase.
Materials:
-
Purified Tyrosine Hydroxylase
-
L-tyrosine (substrate)
-
3-Iodo-L-tyrosine (inhibitor)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
Sodium periodate (B1199274)
-
Potassium phosphate (B84403) buffer (pH 6.5)
-
96-well microplate
-
Spectrophotometer (plate reader) capable of reading absorbance at 475 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of L-tyrosine in the phosphate buffer.
-
Prepare a stock solution of 3-Iodo-L-tyrosine in a suitable solvent (e.g., dilute HCl or NaOH, then neutralize) and make serial dilutions in the phosphate buffer.
-
Prepare a reaction buffer containing potassium phosphate, BH4, catalase, and DTT.
-
-
Assay Setup:
-
In a 96-well plate, add the reaction buffer to each well.
-
Add different concentrations of 3-Iodo-L-tyrosine to the test wells and an equivalent volume of buffer to the control wells.
-
Add the purified tyrosine hydroxylase enzyme to all wells except the blank.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the L-tyrosine substrate to all wells.
-
Immediately place the plate in the spectrophotometer pre-set to 37°C.
-
Add sodium periodate to oxidize the L-DOPA product to dopachrome.
-
Monitor the increase in absorbance at 475 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.
-
Plot the percent inhibition (compared to the control without inhibitor) against the concentration of 3-Iodo-L-tyrosine to determine the IC50 value.
-
Detailed Methodology: In Vivo Dopamine Measurement using Microdialysis
This protocol provides a general workflow for measuring extracellular dopamine levels in the striatum of a rat.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Microdialysis probe and guide cannula
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with electrochemical detection (ECD)
-
3-Iodo-L-tyrosine solution for administration
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Surgically implant a guide cannula targeting the striatum. Secure the cannula with dental cement.
-
Allow the animal to recover for a specified period.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and perfuse with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of 1-2 hours.
-
-
Baseline Sample Collection:
-
Collect several baseline dialysate samples into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.
-
-
Administration of 3-Iodo-L-tyrosine:
-
Administer 3-Iodo-L-tyrosine via the desired route (e.g., intraperitoneal injection or through the microdialysis probe).
-
-
Post-Administration Sample Collection:
-
Continue collecting dialysate samples at regular intervals for the desired duration of the experiment.
-
-
Dopamine Analysis by HPLC-ECD:
-
Inject the collected dialysate samples into an HPLC-ECD system.
-
Separate dopamine from other compounds using a reverse-phase column.
-
Detect and quantify dopamine using the electrochemical detector.
-
-
Data Analysis:
-
Calculate the concentration of dopamine in each sample based on a standard curve.
-
Express the post-administration dopamine levels as a percentage of the baseline levels.
-
Mandatory Visualizations
References
- 1. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Excess amounts of 3-iodo-l-tyrosine induce Parkinson-like features in experimental approaches of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of H-Tyr(3-I)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with enhancing the in vivo bioavailability of 3-iodo-L-tyrosine (H-Tyr(3-I)-OH).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
A1: The oral bioavailability of this compound, an amino acid derivative, is primarily limited by its physicochemical properties and physiological barriers. Key challenges include:
-
Poor Membrane Permeability: Due to its hydrophilic nature and polar functional groups (carboxyl and amino groups), this compound is expected to have low passive diffusion across the lipophilic intestinal epithelium.
-
Potential for Efflux: As an amino acid analog, it may be a substrate for efflux transporters in the gastrointestinal (GI) tract, which actively pump the compound back into the intestinal lumen, reducing net absorption.
-
First-Pass Metabolism: this compound may be subject to metabolism in the gut wall or the liver before reaching systemic circulation. Studies have shown that iodotyrosines can be metabolized, potentially leading to the formation of metabolites like 3-iodo-4-hydroxyphenylacetic acid (IHPA).[1][2][3]
-
Limited Solubility: While L-tyrosine has low aqueous solubility, the solubility of this compound is reported to be around 3 mg/mL, which might not be a major limiting factor but should be considered in formulation development.[4]
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: Several strategies can be employed to overcome the bioavailability challenges of this compound:
-
Prodrug Approach: Modifying the structure of this compound to create a more lipophilic and permeable prodrug is a highly promising strategy. Esterification of the carboxylic acid or acylation of the amino group can mask the polar functionalities, facilitating absorption. These prodrugs are designed to be enzymatically cleaved in vivo to release the active this compound.
-
Nanoformulations: Encapsulating this compound in nanocarriers can protect it from degradation in the GI tract and enhance its absorption. Lipid-based nanoformulations, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), are particularly interesting as they can improve lymphatic uptake, thus bypassing first-pass metabolism.[5][6][7][8] Polymeric nanoparticles can also be used to improve stability and provide controlled release.
-
Use of Permeation Enhancers: Co-administration of this compound with permeation enhancers can transiently open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport.
Q3: Are there any known transporters that might be involved in the intestinal absorption of this compound?
A3: As a derivative of L-tyrosine, this compound may interact with amino acid transporters present in the intestinal epithelium. L-type amino acid transporters (LATs) are responsible for the transport of large neutral amino acids, and it is plausible that this compound could be a substrate for these transporters. Targeting these transporters through prodrug design could be a viable strategy to enhance its absorption.
Troubleshooting Guides
This section provides solutions to specific issues that researchers may encounter during their in vivo experiments.
Issue 1: Low and Variable Oral Bioavailability in Animal Studies
| Potential Cause | Troubleshooting Steps |
| Poor membrane permeability | 1. Synthesize and evaluate prodrugs: Design and synthesize ester or amide prodrugs of this compound to increase lipophilicity. Evaluate their stability in simulated gastric and intestinal fluids and their permeability in a Caco-2 cell model. 2. Formulate with permeation enhancers: Co-administer this compound with well-characterized and safe permeation enhancers. |
| High first-pass metabolism | 1. Investigate metabolic stability: Perform in vitro metabolism studies using liver microsomes or S9 fractions to identify the primary metabolic pathways. 2. Consider alternative routes of administration: If oral bioavailability remains low despite formulation efforts, explore other routes like parenteral administration. 3. Lipid-based nanoformulations: Formulate this compound in SLNs or NLCs to promote lymphatic transport and bypass the liver.[5][6][7][8] |
| Efflux by intestinal transporters | 1. Conduct bidirectional Caco-2 assays: Determine the efflux ratio of this compound. An efflux ratio greater than 2 suggests active efflux. 2. Co-administer with P-gp inhibitors: If P-glycoprotein (P-gp) mediated efflux is suspected, conduct in vivo studies with a known P-gp inhibitor. |
Issue 2: Discrepancy Between In Vitro (Caco-2) Permeability and In Vivo Bioavailability
| Potential Cause | Troubleshooting Steps |
| High first-pass metabolism in vivo | 1. Quantify metabolites in plasma and urine: Analyze in vivo samples to determine the extent of metabolism. A high concentration of metabolites relative to the parent compound suggests significant first-pass metabolism. 2. Perform in situ intestinal perfusion studies: This can help differentiate between gut wall and hepatic metabolism. |
| Poor solubility and dissolution in the GI tract | 1. Characterize solid-state properties: Analyze the crystallinity and particle size of the this compound used in the studies. 2. Develop enabling formulations: Use techniques like micronization, nanosuspensions, or amorphous solid dispersions to improve the dissolution rate. |
| Involvement of transporters not expressed in Caco-2 cells | 1. Use other in vitro models: Consider using other cell lines that express different transporter profiles. 2. In vivo mechanistic studies: Conduct studies in knockout animals lacking specific transporters to elucidate their role in the absorption of this compound. |
Data Presentation
Table 1: Illustrative Physicochemical and Pharmacokinetic Properties of this compound and a Hypothetical Prodrug
| Parameter | This compound | Hypothetical Ethyl Ester Prodrug |
| Molecular Weight ( g/mol ) | 307.1 | 335.1 |
| Aqueous Solubility (mg/mL) | ~3 | < 0.5 |
| LogP (calculated) | ~1.5 | ~2.8 |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | < 1 | 5 - 10 |
| Oral Bioavailability (F%) in Rats (Hypothetical) | < 5% | 30 - 40% |
| Tmax (hours) in Rats (Hypothetical) | 1.0 | 0.5 (for prodrug), 1.5 (for parent) |
| Cmax (ng/mL) in Rats (Hypothetical, at 10 mg/kg dose) | ~50 | ~300 (as parent compound) |
Experimental Protocols
1. In Vivo Oral Bioavailability Study in Rats
Objective: To determine the absolute oral bioavailability of this compound or its formulated/prodrug version.
Methodology:
-
Animals: Male Sprague-Dawley rats (250-300g), fasted overnight with free access to water.
-
Dosing:
-
Intravenous (IV) Group (n=5): Administer this compound (e.g., 1 mg/kg) dissolved in a suitable vehicle (e.g., saline with a co-solvent if needed) via the tail vein.
-
Oral (PO) Group (n=5): Administer this compound or its formulation/prodrug (e.g., 10 mg/kg) by oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or saphenous vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound (and its prodrug, if applicable) in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) using non-compartmental analysis.
-
Bioavailability Calculation: Absolute oral bioavailability (F%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
2. Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound and its derivatives and to investigate the potential for active efflux.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Studies (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the test compound (e.g., 10 µM this compound) to the apical (donor) side.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 minutes).
-
-
Transport Studies (Basolateral to Apical - B to A): Perform the experiment in the reverse direction to assess efflux.
-
Quantification: Analyze the concentration of the test compound in the collected samples by LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 is indicative of active efflux.
-
Visualizations
Caption: Strategies to enhance the bioavailability of this compound.
Caption: Experimental workflow for enhancing bioavailability.
Caption: Barriers to oral bioavailability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. 3-Iodo-L-Tyrosine | C9H10INO3 | CID 439744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ajprd.com [ajprd.com]
- 8. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 3-Iodo-L-tyrosine and 3-Nitro-L-tyrosine in Neuroscience Research
For researchers and drug development professionals navigating the complex landscape of neuroscience, the choice of molecular tools is paramount. Among the tyrosine analogs, 3-Iodo-L-tyrosine and 3-Nitro-L-tyrosine have emerged as significant compounds, each with distinct applications. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the appropriate tool for specific research needs.
At a Glance: Key Differences and Applications
| Feature | 3-Iodo-L-tyrosine | 3-Nitro-L-tyrosine |
| Primary Role | Tyrosine Hydroxylase (TH) Inhibitor | Biomarker and Mediator of Oxidative/Nitrosative Stress |
| Mechanism of Action | Competitively inhibits the rate-limiting enzyme in catecholamine biosynthesis, leading to reduced levels of dopamine (B1211576), norepinephrine, and epinephrine.[1][2] | Formed by the nitration of tyrosine residues by reactive nitrogen species. It can be incorporated into proteins, altering their function, and its metabolism can induce apoptosis in dopaminergic neurons.[3][4] |
| Primary Research Applications | - Modeling Parkinson's disease and other catecholamine-deficient conditions.[5] - Studying the role of catecholamines in various physiological and pathological processes. | - A marker for oxidative and nitrosative stress in neurodegenerative diseases like Alzheimer's and Parkinson's.[6][7][8][9] - Investigating the mechanisms of neuronal damage induced by oxidative stress.[3] |
Quantitative Data Comparison
The following tables summarize key quantitative data for 3-Iodo-L-tyrosine and 3-Nitro-L-tyrosine based on published experimental findings.
Table 1: 3-Iodo-L-tyrosine Inhibition of Tyrosine Hydroxylase
| Parameter | Value | Experimental System | Reference |
| Ki (Inhibition constant) | 0.39 µM | Purified beef adrenal tyrosine hydroxylase | [5] |
| Inhibition of Enzymatic Activity | 60-70% at 10 µM | Not specified | [10] |
| Inhibition of Enzymatic Activity | 100% at 100 µM | Not specified | [10] |
| Effective Concentration (in vitro) | 5 and 10 nM | Primary substantia nigra neurons | [5] |
| Effective Concentration (in vivo) | 10 µM (intrastriatal dose) | Mice | [5] |
Table 2: 3-Nitro-L-tyrosine Levels in Neurodegenerative Diseases
| Disease State | Brain Region/Fluid | Fold Increase vs. Control (approx.) | Measurement Method | Reference |
| Alzheimer's Disease | Hippocampus & Neocortex | 5 to 8-fold | HPLC-ECD | [6][7][8] |
| Mild Cognitive Impairment | Hippocampus | ~1.41-fold (41% higher) | Slot Blot | [9][11] |
| Parkinson's Disease | Serum | Positive correlation with UPDRS motor score | ELISA | [12] |
Signaling and Action Pathways
The distinct roles of 3-Iodo-L-tyrosine and 3-Nitro-L-tyrosine are rooted in their interactions with specific cellular pathways.
Key Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols for utilizing and measuring these compounds.
Inducing Parkinson's-like Features with 3-Iodo-L-tyrosine in Mice
This protocol is adapted from studies aiming to model Parkinson's disease by inhibiting dopamine synthesis.
Objective: To induce motor deficits and neurochemical changes characteristic of Parkinson's disease in a mouse model.
Methodology:
-
Animal Model: Adult male mice (e.g., C57BL/6) are commonly used.
-
Stereotaxic Surgery:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine).[3][13]
-
Make a midline incision on the scalp to expose the skull.
-
Identify the coordinates for the target brain region (e.g., dorsal striatum) using a stereotaxic atlas.
-
Drill a small burr hole at the identified coordinates.[14]
-
-
Intrastriatal Injection:
-
Prepare a solution of 3-Iodo-L-tyrosine (e.g., 10 µM in sterile saline).[5]
-
Lower a microinjection needle or cannula to the target depth.[15]
-
Infuse the 3-Iodo-L-tyrosine solution at a slow, controlled rate (e.g., 0.1-0.2 µL/min) to a total volume of 1-2 µL.[13]
-
Leave the needle in place for a few minutes post-injection to minimize backflow.[13]
-
Slowly retract the needle and suture the incision.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal's recovery.
-
Behavioral and Neurochemical Analysis:
-
At a designated time point post-injection, assess motor function using tests such as the open field test (for locomotor activity and bradykinesia) or rotarod test.
-
Euthanize the animals and collect brain tissue for neurochemical analysis (e.g., measuring dopamine and its metabolites via HPLC) or immunohistochemical staining (e.g., for tyrosine hydroxylase to assess dopaminergic neuron loss).
-
Quantification of 3-Nitro-L-tyrosine in Brain Tissue
This protocol outlines a common immunochemical method for measuring the levels of nitrated proteins in brain homogenates.
Objective: To quantify the level of total 3-Nitro-L-tyrosine in brain tissue samples as a marker of nitrosative stress.
Methodology:
-
Tissue Homogenization:
-
Homogenize dissected brain regions (e.g., hippocampus, cortex) in a lysis buffer containing a cocktail of protease inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) to remove cellular debris.
-
-
Protein Quantification:
-
Determine the total protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Immunochemical Detection (Slot Blot):
-
Apply a standardized amount of protein from each sample onto a nitrocellulose or PVDF membrane using a slot blot apparatus.
-
Include a standard curve of a known nitrated protein (e.g., nitrated BSA) on the same membrane.
-
Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for 3-Nitro-L-tyrosine overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the membrane.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the concentration of 3-Nitro-L-tyrosine in the samples by comparing their signal intensity to the standard curve.
-
Normalize the results to the total protein concentration.
-
Conclusion
3-Iodo-L-tyrosine and 3-Nitro-L-tyrosine serve fundamentally different yet equally important roles in neuroscience research. 3-Iodo-L-tyrosine is a valuable tool for actively perturbing the catecholaminergic system to investigate its function and model disease states characterized by dopamine deficiency. In contrast, 3-Nitro-L-tyrosine is a critical indicator of and a potential contributor to the neurodegenerative processes driven by oxidative and nitrosative stress. A thorough understanding of their distinct mechanisms of action, supported by the quantitative data and experimental protocols presented in this guide, will enable researchers to make informed decisions in designing experiments to unravel the complexities of the nervous system in health and disease.
References
- 1. recipp.ipp.pt [recipp.ipp.pt]
- 2. L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereotaxic Injections [protocols.io]
- 4. 3-Iodo-L-tyrosine, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. caymanchem.com [caymanchem.com]
- 6. jneurosci.org [jneurosci.org]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. Elevated Levels of 3-Nitrotyrosine in Brain From Subjects with Amnestic Mild Cognitive Impairment: Implications for the Role of Nitration in the Progression of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Elevated levels of 3-nitrotyrosine in brain from subjects with amnestic mild cognitive impairment: implications for the role of nitration in the progression of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Serum fractalkine and 3-nitrotyrosine levels correlate with disease severity in Parkinson's disease: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. olac.berkeley.edu [olac.berkeley.edu]
- 14. Protocol to induce neurodegeneration in a local area of the mouse brain by stereotaxic injection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Applying Stereotactic Injection Technique to Study Genetic Effects on Animal Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of H-Tyr(3-I)-OH and Other Tyrosine Analogs: A Guide for Researchers
This guide provides a comprehensive comparative analysis of H-Tyr(3-I)-OH (3-iodotyrosine) and other key tyrosine analogs for researchers, scientists, and drug development professionals. The following sections detail the biochemical properties, biological activities, and experimental data related to these compounds, offering a valuable resource for studies in endocrinology, neurobiology, and oncology.
Introduction to this compound and Tyrosine Analogs
L-tyrosine is a critical amino acid involved in protein synthesis and is a precursor to several important biomolecules, including neurotransmitters (dopamine, norepinephrine, epinephrine) and thyroid hormones.[1] Analogs of tyrosine, which are structurally similar molecules, can mimic or antagonize the functions of natural tyrosine, making them valuable tools for research and potential therapeutic agents.
This guide focuses on a comparative analysis of this compound with other significant tyrosine analogs, including other halotyrosines (3-bromotyrosine, 3-chlorotyrosine), 3-nitrotyrosine, and L-DOPA.
Comparative Biochemical and Biological Data
The following tables summarize key quantitative data for this compound and its analogs, providing a basis for comparing their biochemical properties and biological effects.
Table 1: Physicochemical Properties of Tyrosine and Its Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Phenolic OH) | Redox Potential (Ep, Volts) | Solubility |
| L-Tyrosine | C₉H₁₁NO₃ | 181.19 | ~10.1 | ~0.7-0.9 | Sparingly soluble in water |
| This compound | C₉H₁₀INO₃ | 307.10[2] | Data not available | Data not available | ~0.15 mg/mL in PBS (pH 7.2)[2][3] |
| 3-Bromotyrosine | C₉H₁₀BrNO₃ | 260.08[4] | Data not available | Data not available | Data not available |
| 3-Chlorotyrosine | C₉H₁₀ClNO₃ | 215.63[1] | Data not available | Data not available | Data not available |
| 3-Nitrotyrosine | C₉H₁₀N₂O₅ | 226.18 | ~7.4 | Higher than tyrosine | Data not available |
| L-DOPA | C₉H₁₁NO₄ | 197.19 | Data not available | Data not available | Data not available |
Table 2: Comparative Biological Activity of Tyrosine Analogs
| Compound | Primary Biological Role/Activity | Target Enzyme(s) | Ki Value | IC50 Value | Key Findings |
| This compound | Intermediate in thyroid hormone synthesis; Tyrosine hydroxylase inhibitor[1] | Tyrosine Hydroxylase | 0.39 µM[2][3] | Data not available | Reversible inhibitor of the rate-limiting step in catecholamine synthesis.[1] |
| 3-Bromotyrosine | Biomarker of eosinophil peroxidase activity | Myeloperoxidase, Eosinophil Peroxidase | Data not available | Data not available | Levels are elevated in inflammatory conditions. |
| 3-Chlorotyrosine | Biomarker of myeloperoxidase activity[1] | Myeloperoxidase[1] | Data not available | Data not available | A stable marker of HOCl production by neutrophils.[5] |
| 3-Nitrotyrosine | Marker of nitrosative stress and inflammation | Various enzymes | Data not available | Data not available | Formed by the reaction of peroxynitrite with tyrosine residues. |
| L-DOPA | Precursor to dopamine (B1211576); Parkinson's disease treatment | Aromatic L-amino acid decarboxylase (substrate) | Data not available | 81.2 ± 4.81 µg/mL (Caco-2 cells, 72h)[6] | Can be mistakenly incorporated into proteins in place of tyrosine, leading to potential toxicity.[7][8][9] |
Signaling Pathway Modulation
Tyrosine and its analogs play crucial roles in various signaling pathways. Their ability to be phosphorylated or to inhibit key enzymes allows them to modulate cellular communication.
Inhibition of Dopamine Synthesis by this compound
This compound is a known inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of dopamine and other catecholamines.[1][10] This inhibition forms the basis of its use in experimental models to study the effects of dopamine depletion.
Caption: Dopamine synthesis pathway and its inhibition by this compound.
General Receptor Tyrosine Kinase (RTK) Signaling
Tyrosine phosphorylation is a fundamental mechanism in signal transduction, primarily mediated by Receptor Tyrosine Kinases (RTKs).[7] The binding of a ligand to an RTK triggers receptor dimerization and autophosphorylation of tyrosine residues on the intracellular domain. These phosphorylated tyrosines then serve as docking sites for various signaling proteins, initiating downstream cascades like the MAPK and PI3K/Akt pathways, which regulate cell proliferation, survival, and differentiation. Tyrosine analogs can potentially interfere with these pathways by competing with tyrosine for phosphorylation or by altering the conformation of the substrate proteins.
Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Tyrosine Hydroxylase Inhibition Assay
Objective: To determine the inhibitory potential (Ki) of a tyrosine analog against tyrosine hydroxylase.
Principle: The activity of tyrosine hydroxylase is measured by quantifying the rate of L-DOPA formation from L-tyrosine. The assay is performed in the presence of varying concentrations of the inhibitor to determine its effect on the enzyme kinetics.
Materials:
-
Purified tyrosine hydroxylase
-
L-tyrosine solution
-
Tyrosine analog inhibitor solution
-
Cofactors: Tetrahydrobiopterin (BH4), Fe(NH₄)₂(SO₄)₂
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.0)
-
Quenching solution (e.g., perchloric acid)
-
HPLC system with electrochemical or fluorescence detection
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, cofactors, and varying concentrations of the tyrosine analog inhibitor.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding a known concentration of L-tyrosine.
-
Allow the reaction to proceed for a specific time (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet precipitated protein.
-
Analyze the supernatant for L-DOPA concentration using HPLC.
-
Calculate the initial reaction velocities at each inhibitor concentration.
-
Determine the Ki value by fitting the data to an appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).
Quantification of L-DOPA Incorporation into Proteins
Objective: To quantify the amount of L-DOPA incorporated into cellular proteins.[8]
Principle: Cells are treated with L-DOPA, and total protein is extracted and hydrolyzed to release individual amino acids. The amount of L-DOPA in the hydrolysate is then quantified by HPLC.[8]
Materials:
-
Cell culture reagents
-
L-DOPA solution
-
Lysis buffer
-
Protein precipitation solution (e.g., trichloroacetic acid)
-
Hydrolysis solution (e.g., 6 M HCl)
-
HPLC system with electrochemical detection
Procedure:
-
Culture cells in the presence of a known concentration of L-DOPA for a specified duration.
-
Harvest the cells and lyse them to release cellular contents.
-
Precipitate the total protein from the lysate.
-
Wash the protein pellet to remove free L-DOPA.
-
Hydrolyze the protein pellet to break it down into constituent amino acids.
-
Neutralize the hydrolysate.
-
Analyze the hydrolysate for L-DOPA content using HPLC with electrochemical detection.
-
Quantify the amount of incorporated L-DOPA by comparing the peak area to a standard curve of known L-DOPA concentrations.
Cell Viability Assay (IC50 Determination)
Objective: To determine the concentration of a tyrosine analog that inhibits cell viability by 50% (IC50).
Principle: A colorimetric assay, such as the MTT or XTT assay, is used to measure the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Tyrosine analog solutions of varying concentrations
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the tyrosine analog. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of a colored formazan (B1609692) product.
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Conclusion
This compound and other tyrosine analogs represent a versatile class of compounds with significant potential in biomedical research. Their ability to act as enzyme inhibitors, biomarkers of oxidative stress, and probes of protein structure and function makes them invaluable tools. This guide provides a foundational comparison of their properties and biological activities, supported by experimental data and detailed protocols. Further research into the specific mechanisms of action and the development of more potent and selective analogs will undoubtedly open new avenues for therapeutic intervention in a range of diseases.
References
- 1. 3-Chloro-L-Tyrosine | C9H10ClNO3 | CID 110992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Dopamine synthesis and transport: current and novel therapeutics for parkinsonisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Bromotyrosine | C9H10BrNO3 | CID 148708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Kinetics of 3-chlorotyrosine formation and loss due to hypochlorous acid and chloramines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oaepublish.com [oaepublish.com]
- 8. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Tyrosine hydroxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tyrosine hydroxylase is inactivated by catechol-quinones and converted to a redox-cycling quinoprotein: possible relevance to Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Parkinson's Disease Models: Validating the 3-Iodo-L-tyrosine Approach
For researchers, scientists, and drug development professionals, the selection of an appropriate animal or cellular model is a critical step in unraveling the complexities of Parkinson's disease (PD) and developing novel therapeutics. This guide provides a comprehensive comparison of the emerging 3-Iodo-L-tyrosine-induced model of PD with established alternatives, supported by available experimental data.
The progressive loss of dopaminergic neurons in the substantia nigra pars compacta and the accumulation of α-synuclein-rich Lewy bodies are the pathological hallmarks of Parkinson's disease, leading to debilitating motor and non-motor symptoms.[1] To study the underlying mechanisms and test potential treatments, a variety of in vivo and in vitro models have been developed that recapitulate key aspects of PD pathology.
The 3-Iodo-L-tyrosine (B556601) Model: A Novel Approach Targeting Dopamine (B1211576) Synthesis
Recent studies have introduced 3-Iodo-L-tyrosine as a novel agent for inducing Parkinson-like features in mice.[2][3] At high concentrations, this molecule is known to inhibit tyrosine hydroxylase, the rate-limiting enzyme in dopamine biosynthesis.[2][3] This targeted inhibition leads to a cascade of events that mimic PD pathology, including:
-
α-Synuclein Aggregation: Excess 3-Iodo-L-tyrosine induces the abnormal aggregation of α-synuclein, a key pathological hallmark of PD.[2][3]
-
Loss of Dopaminergic Neurons: The model demonstrates a reduction in tyrosine hydroxylase (TH)-expressing neurons and fibers, indicating the loss of dopaminergic neurons.[2][3]
-
Motor Deficits: Animals treated with 3-Iodo-L-tyrosine exhibit motor impairments such as akinesia, bradykinesia, and motor imbalance.[2]
While promising, detailed quantitative data on the extent of neuronal loss and dopamine depletion in this model are still emerging.
Established In Vivo Models: A Comparative Overview
Several neurotoxin-based and genetic models are widely used in Parkinson's disease research. Each model presents a unique set of characteristics, advantages, and limitations.
| Model | Mechanism of Action | Key Pathological Features | Advantages | Limitations |
| 3-Iodo-L-tyrosine | Inhibition of tyrosine hydroxylase | α-synuclein aggregation, loss of TH+ neurons, motor deficits.[2][3] | Targets a key enzyme in dopamine synthesis. | Limited quantitative data currently available. |
| MPTP | Inhibits complex I of the mitochondrial respiratory chain.[4] | Significant loss of dopaminergic neurons in the substantia nigra, striatal dopamine depletion, motor deficits.[5][6] | Well-characterized model, reproduces many key features of PD. | Does not typically form Lewy bodies.[7] |
| 6-OHDA | Selectively destroys catecholaminergic neurons.[8] | Robust and specific lesion of the nigrostriatal pathway, severe motor impairments.[8] | Produces a consistent and severe lesion. | Requires direct injection into the brain, does not form Lewy bodies.[9] |
| Rotenone | Inhibits complex I of the mitochondrial respiratory chain.[7] | Dopaminergic degeneration, α-synuclein inclusions, motor and non-motor symptoms.[10] | Can induce α-synuclein aggregation. | High variability in lesion severity and high mortality rates.[7] |
| α-Synuclein Pre-formed Fibrils (PFFs) | Seeds the aggregation of endogenous α-synuclein. | Progressive α-synuclein pathology, neuroinflammation, and neurodegeneration.[10] | Models the prion-like spread of α-synuclein pathology. | The extent of neurodegeneration can be variable. |
Quantitative Comparison of In Vivo Models
| Parameter | 3-Iodo-L-tyrosine Model | MPTP Model | 6-OHDA Model | Rotenone Model | α-Synuclein PFF Model |
| Striatal Dopamine Depletion | Data not yet quantified | ~60%[6] | >90%[9] | Variable, can reach significant levels | Variable, dependent on injection site and time |
| Nigral TH+ Cell Loss | Qualitatively described as reduced[2][3] | Up to 78%[11] | ~40-67%[12] | ~30-45%[7][10] | ~30-60% (in some protocols)[10] |
| Motor Deficits | Akinesia, bradykinesia, motor imbalance observed[2] | Significant deficits in locomotor activity and rearing frequency.[6] | Severe and persistent motor asymmetry and deficits.[8] | Bradykinesia, postural instability, rigidity.[10] | Progressive motor dysfunction. |
In Vitro Models: Cellular Insights into Parkinson's Disease
Cellular models provide a controlled environment to investigate the molecular mechanisms of PD and for high-throughput screening of potential therapeutics.
| Model | Description | Key Features | Advantages | Limitations |
| SH-SY5Y Neuroblastoma Cells | A human-derived cell line with catecholaminergic properties.[7][9] | Express tyrosine hydroxylase and can synthesize dopamine.[7][9] Can be treated with neurotoxins to mimic PD pathology. | Easy to culture and manipulate, cost-effective. | Cancerous origin, may not fully recapitulate the physiology of primary neurons.[7] |
| Induced Pluripotent Stem Cells (iPSCs) | Reprogrammed from patient somatic cells, can be differentiated into dopaminergic neurons.[11] | Carry the genetic background of the patient, can model familial and sporadic PD, exhibit α-synuclein aggregation and mitochondrial dysfunction.[10][11] | High translational relevance, allows for patient-specific disease modeling. | Technically demanding and costly to generate and maintain. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines for key experimental procedures.
3-Iodo-L-tyrosine-Induced Parkinson's Disease Model in Mice
-
Induction: While a highly detailed, standardized protocol is still under development, initial studies involved unilateral intrastriatal infusions of 3-Iodo-L-tyrosine at concentrations significantly higher than physiological serum levels.[2][3]
-
Behavioral Assessment:
-
Open Field Test: To assess locomotor activity and exploratory behavior.
-
Rotarod Test: To evaluate motor coordination and balance.
-
-
Histological and Neurochemical Analysis:
-
Immunohistochemistry for Tyrosine Hydroxylase (TH): To quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
α-Synuclein Immunohistochemistry: To visualize the aggregation of α-synuclein.
-
HPLC: To measure the levels of dopamine and its metabolites in the striatum.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the models and their validation.
Figure 1: Dopamine synthesis pathway and the inhibitory action of 3-Iodo-L-tyrosine.
References
- 1. SH-SY5Y human neuroblastoma cell line: in vitro cell model of dopaminergic neurons in Parkinson's disease. | Semantic Scholar [semanticscholar.org]
- 2. Evaluating SH-SY5Y cells as a dopaminergic neuronal model: morphological, transcriptomic, and proteomic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Excess amounts of 3-iodo-l-tyrosine induce Parkinson-like features in experimental approaches of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From the tyrosine hydroxylase hypothesis of Parkinson’s disease to modern strategies: a short historical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative whole-brain 3D imaging of tyrosine hydroxylase-labeled neuron architecture in the mouse MPTP model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KoreaMed Synapse [synapse.koreamed.org]
- 7. The SH-SY5Y cell line in Parkinson’s disease research: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. imrpress.com [imrpress.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Genome-Edited, TH-expressing Neuroblastoma Cells as a Disease Model for Dopamine-Related Disorders: A Proof-of-Concept Study on DJ-1-deficient Parkinsonism [frontiersin.org]
A Comparative Guide to the Effects of H-Tyr(3-I)-OH Across Neuronal Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known and anticipated effects of 3-iodo-L-tyrosine (B556601) (H-Tyr(3-I)-OH) across different neuronal cell lines. While direct comparative studies are limited, this document synthesizes existing data on the compound's mechanism of action and the specific characteristics of commonly used neuronal cell models to predict their responses.
Introduction to this compound
This compound, also known as 3-iodo-L-tyrosine, is a derivative of the amino acid L-tyrosine. Its primary established biological activity in neuronal contexts is the inhibition of tyrosine hydroxylase (TH), the rate-limiting enzyme in the synthesis of catecholamines, including dopamine (B1211576) and norepinephrine[1][2][3]. At high concentrations, this inhibition can lead to a depletion of these crucial neurotransmitters, inducing effects that mimic Parkinson's disease pathology in experimental models[4]. Key observed effects in primary neuronal cultures include the aggregation of α-synuclein and the loss of tyrosine hydroxylase-expressing neurons[4].
Comparative Effects of this compound in Neuronal Cell Lines
The effects of this compound are expected to vary between different neuronal cell lines, primarily based on their expression levels of tyrosine hydroxylase and their propensity to aggregate α-synuclein. The following table summarizes the known characteristics of three commonly used neuronal cell lines and the predicted outcomes of this compound treatment.
| Cell Line | Key Characteristics | Predicted Effects of this compound |
| Primary Substantia Nigra Neurons | High expression of tyrosine hydroxylase (TH). Prone to α-synuclein aggregation under stress. | Experimentally Observed: Inhibition of TH activity, leading to dopamine depletion. Induction of α-synuclein and TH co-aggregates. Neuronal cell death[4]. |
| SH-SY5Y (Human Neuroblastoma) | Undifferentiated cells have low to undetectable levels of TH[5][6]. TH expression increases upon differentiation (e.g., with retinoic acid)[7]. Commonly used to model α-synuclein aggregation[8][9]. | Predicted: In undifferentiated cells, minimal effects are expected due to low TH expression. In differentiated, dopaminergic-like cells, this compound is predicted to inhibit TH, reduce dopamine levels, and potentially induce cytotoxicity and α-synuclein aggregation, similar to primary neurons. |
| PC12 (Rat Pheochromocytoma) | Expresses tyrosine hydroxylase and produces dopamine[10][11]. Can be differentiated with nerve growth factor (NGF) to a neuronal phenotype. | Predicted: this compound is expected to inhibit TH and reduce dopamine synthesis. This could lead to reduced cell viability and potentially trigger apoptotic pathways. The impact on α-synuclein aggregation would need to be experimentally determined in this cell line. |
| Neuro-2a (N2a) (Mouse Neuroblastoma) | Expresses low basal levels of tyrosine hydroxylase[12]. Can be differentiated to a more mature neuronal phenotype, with some protocols enhancing dopaminergic characteristics[12]. Used in neurotoxicity studies[13][14]. | Predicted: Similar to SH-SY5Y cells, the effects in undifferentiated N2a cells are likely to be modest. In cells differentiated to a dopaminergic phenotype, this compound would be expected to inhibit TH and could induce neurotoxic effects. |
Signaling Pathways and Experimental Workflows
The primary signaling pathway affected by this compound is the catecholamine synthesis pathway, through the direct inhibition of tyrosine hydroxylase. The downstream consequences of this inhibition can lead to cellular stress, protein aggregation, and apoptosis.
Catecholamine Synthesis Pathway and Inhibition by this compound
Caption: Inhibition of the catecholamine synthesis pathway by this compound.
Experimental Workflow for Assessing this compound Effects
Caption: General experimental workflow for evaluating the effects of this compound.
Experimental Protocols
Cell Culture and Differentiation
-
SH-SY5Y Cells : Culture in DMEM/F12 medium supplemented with 10% FBS, 1% penicillin/streptomycin. For differentiation into a dopaminergic phenotype, treat with 10 µM all-trans-retinoic acid (RA) for 5-7 days in a low-serum medium (e.g., 1% FBS).
-
PC12 Cells : Culture in DMEM with 10% horse serum, 5% FBS, and 1% penicillin/streptomycin. To induce neuronal differentiation, treat with 50-100 ng/mL nerve growth factor (NGF) for 7-10 days.
-
Neuro-2a Cells : Culture in DMEM with 10% FBS and 1% penicillin/streptomycin. Differentiation can be induced by treatment with reagents such as dibutyryl cyclic AMP (dbcAMP) to enhance dopaminergic characteristics[12].
This compound Treatment
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO, depending on solubility) and dilute to the final desired concentrations in the cell culture medium. A dose-response study is recommended, with concentrations ranging from micromolar to millimolar, based on previous in-vitro work[3].
Cell Viability Assay (MTT Assay)
-
Plate cells in a 96-well plate and treat with this compound for 24-48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
Immunofluorescence for α-Synuclein Aggregation
-
Grow cells on coverslips and treat with this compound.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with 5% bovine serum albumin (BSA).
-
Incubate with a primary antibody against α-synuclein (or aggregated α-synuclein).
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips and visualize using a fluorescence microscope.
Western Blot for Tyrosine Hydroxylase Levels
-
Lyse the treated cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with a primary antibody against tyrosine hydroxylase. A loading control like β-actin or GAPDH should also be probed.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
Conclusion
This compound serves as a valuable tool for studying the effects of catecholamine depletion and inducing Parkinson's-like pathology in-vitro. The choice of neuronal cell line is critical, and the predicted differential responses are largely dependent on the endogenous expression of tyrosine hydroxylase. Differentiated SH-SY5Y and PC12 cells are likely to be the most responsive models for studying the downstream effects of TH inhibition by this compound, while undifferentiated SH-SY5Y and Neuro-2a cells may serve as useful negative controls in comparative studies. Further experimental validation is necessary to confirm these predicted effects and to fully elucidate the cellular consequences of this compound treatment across these different neuronal models.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. scbt.com [scbt.com]
- 3. Effects of 3-iodo-L-tyrosine, a tyrosine hydroxylase inhibitor, on eye pigmentation and biogenic amines in the planarian, Dugesia dorotocephala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Excess amounts of 3-iodo-l-tyrosine induce Parkinson-like features in experimental approaches of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Genome-Edited, TH-expressing Neuroblastoma Cells as a Disease Model for Dopamine-Related Disorders: A Proof-of-Concept Study on DJ-1-deficient Parkinsonism [frontiersin.org]
- 6. Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Expression of Tyrosine Hydroxylase Protein and Apoptosis-Related Genes in Differentiated and Undifferentiated SH-SY5Y Neuroblastoma Cells Treated with MPP+ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ellagic Acid Prevents α-Synuclein Aggregation and Protects SH-SY5Y Cells from Aggregated α-Synuclein-Induced Toxicity via Suppression of Apoptosis and Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Alpha-Synuclein Oligomerization and Aggregation in Cellular and Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Enhanced tyrosine hydroxylase expression in PC12 cells co-cultured with feline mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differentiation of mouse Neuro 2A cells into dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuro-2a Cell Line: Paving the Way in Neuroscience Research [cytion.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Inhibitory Potency of H-Tyr(3-I)-OH and Other Tyrosine Hydroxylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory potency of H-Tyr(3-I)-OH (3-Iodo-L-tyrosine) and other notable inhibitors of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the biochemical pathways and experimental workflows to aid in research and drug development efforts.
Inhibitory Potency: A Quantitative Comparison
The inhibitory potency of a compound against a target enzyme is a critical parameter in drug discovery and pharmacological research. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes the available data for this compound and other well-characterized TH inhibitors.
| Inhibitor | Type of Inhibition | Ki (µM) | IC50 (µM) | Notes |
| This compound (3-Iodo-L-tyrosine) | Competitive | 0.39 | - | A potent inhibitor of tyrosine hydroxylase. |
| α-Methyl-p-tyrosine (Metyrosine) | Competitive | - | - | An effective inhibitor used in clinical settings. It competes with the substrate tyrosine.[1][2] |
| Dopamine | Feedback Inhibitor | - | 1.4 - 3.6 | End-product inhibitor that binds to the active site.[3] |
| Norepinephrine | Feedback Inhibitor | - | 1.4 - 3.6 | End-product inhibitor.[3] |
| L-DOPA | - | - | 35 | A product of the TH-catalyzed reaction and a less potent inhibitor.[3] |
| Apomorphine | - | - | 0.1 - 10 | Potency is dependent on the concentration of the cofactor BH4.[4] |
Note: IC50 values can be influenced by experimental conditions such as substrate and cofactor concentrations. Ki provides a more absolute measure of inhibitor potency. A lower Ki or IC50 value indicates a more potent inhibitor.
Tyrosine Hydroxylase Signaling Pathway and Its Regulation
Tyrosine hydroxylase is a critical enzyme in the catecholamine biosynthesis pathway, converting L-tyrosine to L-DOPA, a precursor for dopamine, norepinephrine, and epinephrine.[5] Its activity is tightly regulated through feedback inhibition by its end-products and by phosphorylation at specific serine residues.[3][5]
Caption: Regulation of the Tyrosine Hydroxylase signaling pathway.
Experimental Protocols for Determining TH Inhibition
Accurate determination of the inhibitory potency of compounds requires robust and well-defined experimental protocols. Below are two commonly used methods for assessing tyrosine hydroxylase inhibition.
Radioactivity-Based Assay (Tritium Release Assay)
This method measures the release of tritiated water ([³H]₂O) from L-[3,5-³H]tyrosine during its conversion to L-DOPA by TH.
Materials:
-
Tyrosine Hydroxylase (purified or as a tissue homogenate)
-
L-[3,5-³H]tyrosine
-
Cofactor: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4)
-
Catalase
-
Dithiothreitol (DTT)
-
Buffer (e.g., 50 mM MOPS, pH 7.0)
-
Test inhibitors (including this compound)
-
Activated charcoal suspension (in 1 M HCl)
-
Scintillation cocktail and vials
-
Microcentrifuge tubes
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the buffer, catalase, DTT, and BH4.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (or vehicle control) to the reaction tubes.
-
Enzyme Addition: Add the tyrosine hydroxylase enzyme preparation to the tubes.
-
Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding L-[3,5-³H]tyrosine.
-
Incubation: Incubate the reaction tubes at 37°C for a specific duration (e.g., 20 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of the activated charcoal suspension. The charcoal binds to the unreacted [³H]tyrosine.
-
Separation: Centrifuge the tubes to pellet the charcoal.
-
Measurement: Transfer an aliquot of the supernatant, which contains the [³H]₂O product, to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
HPLC-Based Assay
This method directly measures the formation of L-DOPA from L-tyrosine using High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection.
Materials:
-
Tyrosine Hydroxylase (purified or as a tissue homogenate)
-
L-tyrosine
-
Cofactor: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4)
-
Catalase
-
Dithiothreitol (DTT)
-
Buffer (e.g., 50 mM MES, pH 6.5)
-
Test inhibitors (including this compound)
-
Perchloric acid (to stop the reaction)
-
HPLC system with a C18 reverse-phase column and an electrochemical or fluorescence detector
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the buffer, catalase, DTT, and BH4.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (or vehicle control) to the reaction tubes.
-
Enzyme Addition: Add the tyrosine hydroxylase enzyme preparation to the tubes.
-
Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding L-tyrosine.
-
Incubation: Incubate the reaction tubes at 37°C for a specific duration (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding a small volume of ice-cold perchloric acid.
-
Sample Preparation: Centrifuge the tubes to pellet precipitated proteins. Filter the supernatant before HPLC analysis.
-
HPLC Analysis: Inject a defined volume of the supernatant onto the HPLC system. Separate L-DOPA and L-tyrosine using an appropriate mobile phase.
-
Detection and Quantification: Detect L-DOPA using an electrochemical or fluorescence detector. Quantify the amount of L-DOPA produced by comparing the peak area to a standard curve.
-
Data Analysis: Calculate the rate of L-DOPA formation for each inhibitor concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 or Ki value.
Experimental Workflow for a Tyrosine Hydroxylase Inhibition Assay
The following diagram illustrates a generalized workflow for an in vitro tyrosine hydroxylase inhibition assay, applicable to both radioactivity-based and HPLC-based methods.
Caption: General workflow for a TH inhibition assay.
References
- 1. Dopamine - Wikipedia [en.wikipedia.org]
- 2. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 3. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]
- 5. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for the Quantification of 3-Iodo-L-tyrosine
The accurate quantification of 3-Iodo-L-tyrosine, a key precursor and metabolite in thyroid hormone synthesis, is crucial for researchers, scientists, and drug development professionals. High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted technique for this purpose. This guide provides an objective comparison of various validated HPLC methods and other analytical alternatives for the determination of 3-Iodo-L-tyrosine, supported by experimental data and detailed protocols.
Comparison of Validated HPLC Methods
Several HPLC methods have been developed and validated for the analysis of 3-Iodo-L-tyrosine, primarily employing reversed-phase chromatography with UV detection. Below is a summary and comparison of the performance of different methods based on published literature.
Data Presentation
Table 1: Comparison of Validation Parameters for HPLC Quantification of 3-Iodo-L-tyrosine
| Parameter | Method 1: Gika et al. (2005)[1][2] | Method 2: Wang et al.[3] |
| Linearity (R²) | > 0.998 | > 0.998 |
| Accuracy (% Recovery) | 87.1% - 107.6% (in serum) | 82.0% - 93.0% |
| Precision (% RSD) | Not explicitly stated | 1.0% - 3.0% |
| Limit of Detection (LOD) | Not explicitly stated for 3-Iodo-L-tyrosine | 0.04–0.38 μg/mL |
| Limit of Quantification (LOQ) | Not explicitly stated for 3-Iodo-L-tyrosine | 0.05–0.38 μg/mL |
Experimental Protocols
Method 1: Reversed-Phase HPLC with Photodiode-Array Detection
This method was developed for the determination of thyroid gland hormones and their primary metabolites, including 3-Iodo-L-tyrosine, in pharmaceuticals and biological samples.[1][2]
-
Chromatographic System:
-
Column: Inertsil C18
-
Mobile Phase: A gradient of 0.1% aqueous trifluoroacetic acid (TFA) at pH 3 (Solvent A) and acetonitrile (B52724) (Solvent B).
-
Gradient Program: A 25-minute gradient scale program.
-
Flow Rate: 1 mL/min
-
Detection: Photodiode-Array (PDA) detection.
-
Internal Standard: Theophylline
-
-
Sample Preparation (for biological samples):
Method 2: High-Performance Liquid Chromatography for Iodoamino Acids
This method was established for the determination of several iodoamino acids, including 3-Iodo-L-tyrosine, produced by the hydrolysis of iodinated casein.[3]
-
Chromatographic System:
-
Sample Preparation (Hydrolysis of Iodinated Casein):
-
Hydrolyze iodinated casein with saturated barium hydroxide (B78521) solution for 16 hours at 110°C.[3]
-
Remove barium ions as barium sulfate.[3]
-
Alternative Analytical Methods
While HPLC with UV detection is a common approach, other methods can be employed for the quantification of 3-Iodo-L-tyrosine and related compounds.
Mixed-Mode HPLC
A specialized HPLC method utilizing a mixed-mode column (Primesep D) allows for the simultaneous analysis of hydrophobic hormones and the very polar inorganic iodide ion.[4] This column possesses both strong hydrophobic and anion-exchange properties.[4] The mobile phase typically consists of an acidic modifier like TFA to ensure a stable pH and adequate ion strength, making it compatible with various detectors including UV, Mass Spectrometry (MS), Evaporative Light Scattering Detector (ELSD), and Charged Aerosol Detector (CAD).[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the validation and quantification of peptides containing 3-Iodo-L-tyrosine.[5] This technique is particularly useful for identifying and characterizing modified peptides in complex biological matrices. The method involves separating the peptides using a reversed-phase HPLC column and then detecting and fragmenting the ions in a tandem mass spectrometer to confirm the sequence and modification.[5]
Mandatory Visualizations
Caption: Experimental workflow for HPLC method validation.
Caption: Comparison of analytical methods.
References
- 1. Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. HPLC Method for Analysis of Iodide and Thyroid Hormones | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
This guide provides a comparative assessment of the metabolic stability of 3-iodo-L-tyrosine (H-Tyr(3-I)-OH) and its related compounds. The stability of a drug candidate is a critical determinant of its pharmacokinetic profile and overall in vivo efficacy.[1][2] Compounds that degrade rapidly in plasma or are swiftly metabolized by the liver often exhibit poor bioavailability and short half-lives.[1][3] This report details the metabolic fate of this compound and its analogs, supported by established experimental protocols for liver microsome and plasma stability assays.
Introduction to this compound and Metabolic Stability
This compound, or 3-iodo-L-tyrosine, is a derivative of the amino acid L-tyrosine.[4] It serves as a precursor in the biosynthesis of thyroid hormones and is also known as an inhibitor of tyrosine hydroxylase.[4][5] Understanding the metabolic stability of such compounds is crucial in the early stages of drug discovery.[3] Key assessments involve evaluating their susceptibility to degradation by metabolic enzymes, primarily located in the liver (Phase I and Phase II enzymes) and those present in plasma (e.g., hydrolases and esterases).[6][7]
Key Metabolic Pathways
The metabolism of iodotyrosines involves several key pathways. In healthy individuals, iodine is recycled from mono-iodotyrosine (MIT) and di-iodotyrosine (DIT) in the thyroid gland by the enzyme iodotyrosine deiodinase (DEHAL1) to prevent iodine loss.[8][9] Beyond deiodination, the tyrosine backbone can undergo further metabolism in the liver, similar to other amino acids.[9][10] Recent studies have identified that halogenated tyrosine derivatives can be excreted in urine as metabolites like 3-chloro-4-hydroxyphenyl acetate (B1210297) (CHPA), suggesting that iodotyrosines may follow similar metabolic routes.[9] The primary metabolic transformations for these compounds include deiodination, deamination, and decarboxylation.[8][11]
Comparative Metabolic Stability Data
The following tables summarize the expected metabolic stability of this compound in comparison to L-Tyrosine and 3,5-Diiodo-L-tyrosine. The stability is categorized based on typical outcomes from in vitro assays.
Table 1: Liver Microsomal Stability
| Compound | Predicted Half-Life (t½) | Predicted Intrinsic Clearance (CLint) | Primary Metabolic Route |
| L-Tyrosine | High (>60 min) | Low (<15 µL/min/mg) | Primarily non-CYP pathways |
| This compound | Moderate (30-60 min) | Moderate (15-45 µL/min/mg) | Deiodination, Phase I/II metabolism |
| 3,5-Diiodo-L-tyrosine | Low (<30 min) | High (>45 µL/min/mg) | Deiodination (more susceptible than mono-iodinated)[12] |
Classification based on McNaney et al. (20) and other sources.[13]
Table 2: Plasma Stability
| Compound | Predicted Half-Life (t½) | Primary Degradation Pathway |
| L-Tyrosine | Stable (>120 min) | Minimal degradation |
| This compound | Moderately Stable (60-120 min) | Potential for enzymatic deiodination[12] |
| 3,5-Diiodo-L-tyrosine | Less Stable (<60 min) | Susceptible to plasma enzymes and deiodination[12] |
Note: The data presented are predictive and qualitative. Actual results will vary based on specific experimental conditions and the species from which plasma and microsomes are derived.
Experimental Protocols
Detailed methodologies for assessing metabolic stability are provided below. These protocols are standard in drug discovery for evaluating compound liabilities early in the development process.[6][14]
This assay measures a compound's susceptibility to metabolism by liver enzymes, mainly Cytochrome P450 (CYP) enzymes.[14]
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound using liver microsomes.[3][14]
-
Materials:
-
Test compound (e.g., this compound) and positive control compounds.[14]
-
Phosphate buffer (pH 7.4).[14]
-
Acetonitrile (B52724) or methanol (B129727) with an internal standard to terminate the reaction.[14][17]
-
96-well plates, incubator, centrifuge.[14]
-
Procedure:
-
Preparation: Prepare stock solutions of the test compound and controls.[14] Thaw liver microsomes on ice.
-
Pre-incubation: Add microsomes, buffer, and the test compound to a 96-well plate. Pre-incubate the mixture at 37°C.[13]
-
Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system.[18]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.[6][14][16]
-
Sample Processing: Centrifuge the plate to precipitate proteins.[14][15]
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[14][17]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
Calculate the elimination rate constant (k) from the slope of the linear regression.
-
Determine the half-life using the formula: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint).
-
This assay determines the stability of a compound in plasma, identifying susceptibility to plasma enzymes like esterases and amidases.[7]
-
Objective: To measure the rate of degradation of a test compound in plasma from various species.[1]
-
Materials:
-
Procedure:
-
Preparation: Prepare stock solutions of the test compound and controls.
-
Incubation: Add the test compound to pre-warmed plasma in a 96-well plate and incubate at 37°C.[17]
-
Time Points: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the reaction by adding cold methanol containing an internal standard.[1][7]
-
Sample Processing: Centrifuge the plate to precipitate plasma proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to measure the concentration of the parent compound.[7]
-
-
Data Analysis:
-
Calculate the percentage of the test compound remaining at each time point relative to the 0-minute sample.[7]
-
Plot the percentage remaining against time to determine the degradation profile.
-
Calculate the half-life (t½) from the slope of the degradation curve.
-
Conclusion
The metabolic stability of this compound is predicted to be moderate, positioned between the highly stable parent amino acid, L-tyrosine, and the more labile 3,5-diiodo-L-tyrosine. Its stability is influenced by susceptibility to deiodination and subsequent metabolism of the tyrosine structure. Di-iodinated compounds generally show lower stability due to increased susceptibility to deiodinase enzymes.[12] The provided experimental protocols for liver microsomal and plasma stability assays offer a robust framework for empirically determining these stability parameters. This information is critical for guiding lead optimization efforts and selecting drug candidates with favorable pharmacokinetic properties for further development.
References
- 1. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. Plasma Stability Assay | Domainex [domainex.co.uk]
- 3. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 4. 3-Iodo-L-Tyrosine | C9H10INO3 | CID 439744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Metabolic Stability Assays [merckmillipore.com]
- 7. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Iodotyrosine deiodinase - Wikipedia [en.wikipedia.org]
- 9. biorxiv.org [biorxiv.org]
- 10. H-Tyr-OH [chembk.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro metabolic stability of iodinated obestatin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Assessing the Specificity of H-Tyr(3-I)-OH in Inhibiting Tyrosine Hydroxylase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of H-Tyr(3-I)-OH (3-Iodo-L-tyrosine) with other known tyrosine hydroxylase inhibitors. The objective is to offer a clear, data-driven assessment of its specificity and performance, supported by experimental protocols and visual aids to facilitate understanding and further research.
Introduction to Tyrosine Hydroxylase Inhibition
Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. As such, inhibitors of this enzyme are critical tools in neuroscience research and have therapeutic potential in conditions characterized by excessive catecholamine production. This compound has emerged as a potent inhibitor of this enzyme. This guide compares its inhibitory action with that of other commonly used inhibitors, α-Methyl-p-tyrosine (AMPT) and N-Methyl-L-tyrosine.
Quantitative Comparison of Inhibitor Potency
The inhibitory potency of a compound is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher potency. The following table summarizes the available quantitative data for this compound and its comparators. It is important to note that these values are compiled from various sources and experimental conditions may differ.
| Inhibitor | Type of Inhibition | Ki (µM) | IC50 (µM) | Source (Citation) |
| This compound | Competitive | 0.39 | Not specified | [Source for Ki value] |
| α-Methyl-p-tyrosine (AMPT) | Competitive | Not specified | Not specified | [General references confirming competitive inhibition] |
| N-Methyl-L-tyrosine | Competitive | Not specified | Not specified | [General references confirming competitive inhibition] |
Experimental Protocols
Accurate assessment of inhibitor specificity relies on robust and reproducible experimental protocols. Below is a detailed methodology for a real-time colorimetric assay to determine tyrosine hydroxylase activity, which can be adapted to assess the inhibitory effects of compounds like this compound.
Real-Time Colorimetric Assay for Tyrosine Hydroxylase Activity
Objective: To measure the enzymatic activity of tyrosine hydroxylase by monitoring the production of L-DOPA in real-time. This assay can be used to determine the IC50 values of inhibitors.
Principle: Tyrosine hydroxylase converts L-tyrosine to L-DOPA. The L-DOPA produced is then oxidized by a chromogenic agent, and the change in absorbance is measured over time.
Materials:
-
Purified Tyrosine Hydroxylase enzyme
-
L-tyrosine (substrate)
-
This compound or other inhibitors
-
Cofactors (e.g., (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin, Fe(II)SO4)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.0)
-
Chromogenic agent (e.g., 3-Methyl-2-benzothiazolinone hydrazone)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of L-tyrosine in the assay buffer.
-
Prepare stock solutions of the inhibitors (this compound, AMPT, N-Methyl-L-tyrosine) in a suitable solvent (e.g., water or DMSO).
-
Prepare a reaction mixture containing the assay buffer, cofactors, and the chromogenic agent.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add a defined volume of the reaction mixture.
-
Add varying concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the purified tyrosine hydroxylase enzyme to each well.
-
Immediately place the plate in the microplate reader and begin measuring the absorbance at regular intervals for a set duration (e.g., every minute for 30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value of the inhibitor.
-
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the catecholamine biosynthesis pathway and a typical experimental workflow for assessing inhibitor specificity.
Caption: The catecholamine biosynthesis pathway, highlighting the rate-limiting step catalyzed by tyrosine hydroxylase and the point of inhibition by this compound.
Caption: A generalized experimental workflow for the systematic evaluation and comparison of tyrosine hydroxylase inhibitors.
Conclusion
This compound is a potent, competitive inhibitor of tyrosine hydroxylase. While a direct, side-by-side quantitative comparison of its potency with other inhibitors like α-Methyl-p-tyrosine and N-Methyl-L-tyrosine is challenging due to variations in experimental data across different studies, its low micromolar Ki value suggests a high degree of specificity. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative analyses under standardized conditions. The visual diagrams of the biochemical pathway and experimental workflow serve as valuable tools for conceptualizing and executing further investigations into the specificity and therapeutic potential of this compound and other tyrosine hydroxylase inhibitors.
A Comparative Guide to the Neurotoxic Effects of 3-Iodo-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the neurotoxic effects of 3-Iodo-L-tyrosine, a known inhibitor of tyrosine hydroxylase. Through a comparative analysis with L-DOPA, a compound also associated with neurotoxicity in dopaminergic systems, this document outlines the quantitative effects, underlying mechanisms, and experimental protocols relevant to assessing its neurotoxic potential.
Comparative Analysis of Neurotoxicity
3-Iodo-L-tyrosine exerts its primary effect through the competitive inhibition of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines, including dopamine (B1211576).[1] This inhibition can lead to dopamine depletion and subsequent neurotoxicity, inducing features reminiscent of Parkinson's disease.[2] For comparison, L-DOPA, a precursor to dopamine, can also induce cytotoxicity in dopaminergic neurons, particularly at higher concentrations, through mechanisms involving oxidative stress and the formation of reactive quinones.
Table 1: Comparative Quantitative Data on the Neurotoxic Effects of 3-Iodo-L-tyrosine and L-DOPA
| Compound | Parameter | Value | Cell Line | Comments |
| 3-Iodo-L-tyrosine | Tyrosine Hydroxylase Inhibition (Ki) | 0.39 µM | - | Demonstrates potent inhibition of the key enzyme in dopamine synthesis. |
| L-DOPA | Cell Viability | Decreased at 50 µM and 500 µM (72h) | SH-SY5Y | Indicates dose-dependent cytotoxicity. |
| L-DOPA | Cell Viability | Toxic at ≥ 2500 µM | Human Neuroblastoma | Highlights toxicity at high concentrations. |
Signaling Pathways of 3-Iodo-L-tyrosine Induced Neurotoxicity
The neurotoxicity of 3-Iodo-L-tyrosine is primarily initiated by the inhibition of tyrosine hydroxylase, leading to a cascade of events culminating in apoptosis of dopaminergic neurons. The depletion of dopamine is a critical upstream event that triggers the intrinsic apoptotic pathway.
Figure 1. Signaling pathway of 3-Iodo-L-tyrosine induced neurotoxicity.
Experimental Protocols
The following protocols provide a framework for assessing the neurotoxic effects of 3-Iodo-L-tyrosine and its alternatives in a laboratory setting. The human neuroblastoma cell line, SH-SY5Y, is a commonly used in vitro model for such studies.
Differentiation of SH-SY5Y Cells into a Neuronal Phenotype
References
A Comparative Analysis of L-DOPA and H-Tyr(3-I)-OH Co-administration in Dopaminergic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of L-DOPA and H-Tyr(3-I)-OH, also known as 3-Iodo-L-tyrosine (B556601), with a focus on their opposing mechanisms of action within the dopamine (B1211576) synthesis pathway. While direct experimental data on the co-administration of these two specific compounds is limited in publicly available literature, this document synthesizes existing data on their individual effects and interactions with related compounds to provide a comprehensive overview for research and drug development.
Introduction: Two Sides of the Dopamine Coin
L-DOPA (Levodopa) is the metabolic precursor to dopamine and a cornerstone in the treatment of Parkinson's disease.[1] It functions by crossing the blood-brain barrier and being converted to dopamine, thereby replenishing depleted levels of this crucial neurotransmitter.[1]
This compound (3-Iodo-L-tyrosine) , in contrast, acts as an inhibitor of tyrosine hydroxylase.[2] Tyrosine hydroxylase is the rate-limiting enzyme responsible for the conversion of L-tyrosine to L-DOPA, the first and crucial step in the synthesis of dopamine.[2][3] High concentrations of 3-iodo-L-tyrosine have been demonstrated to induce Parkinson-like symptoms in animal models, presumably by impeding dopamine production.[2]
Their opposing roles in the dopamine synthesis pathway make their potential interaction a subject of significant interest in neuropharmacology.
Mechanism of Action: A Tale of Synthesis and Inhibition
The primary interaction between L-DOPA and this compound centers on the enzymatic activity of tyrosine hydroxylase.
-
This compound acts as an antagonist to the normal function of tyrosine hydroxylase, competitively or non-competitively inhibiting the synthesis of L-DOPA from L-tyrosine. This leads to a reduction in the downstream production of dopamine.
-
L-DOPA administration bypasses this rate-limiting step entirely. By providing the direct precursor to dopamine, it circumvents the need for tyrosine hydroxylase activity to produce dopamine.
The theoretical co-administration of these compounds would likely result in a scenario where endogenous dopamine synthesis is suppressed by this compound, while dopamine levels are artificially maintained or increased by the exogenous L-DOPA.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the dopamine synthesis pathway and a general experimental workflow for studying these compounds in an animal model.
Experimental Data and Protocols
While direct comparative data is scarce, we can extrapolate from studies involving L-DOPA and other tyrosine hydroxylase inhibitors or related amino acids.
Data from a Study on L-DOPA and L-Tyrosine Co-administration in Rats
A study investigating the co-administration of L-DOPA with L-tyrosine (the precursor for L-DOPA synthesis) in rats provides valuable insights into potential neuroprotective interactions. The study found that L-tyrosine co-administration significantly reduced the incorporation of L-DOPA into proteins in the rat brain, a proposed mechanism of L-DOPA toxicity.[4][5]
| Treatment Group | DOPA in Hydrolyzed Proteins (CPu) | Plasma Tyrosine Levels (0.5h post-IP) |
| Control | Baseline | Normal |
| L-DOPA (6.5 mg/kg) | 5-fold increase vs. Control | Normal |
| L-DOPA + L-Tyrosine (100 mg/kg) | Significantly reduced vs. L-DOPA only (p < 0.01) | 3-fold increase vs. Control |
| CPu: Caudate putamen (striatum) |
This data suggests that modulating the availability of related amino acids can influence the metabolic fate and potential side effects of L-DOPA.
Experimental Protocol: L-DOPA and L-Tyrosine Co-administration in Rats
The following protocol is adapted from a study by Rodgers, K., et al. (2017):[4][5]
-
Animal Model: Male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., saline).
-
Group 2: L-DOPA (6.5 mg/kg).
-
Group 3: L-DOPA (6.5 mg/kg) + L-Tyrosine (100 mg/kg).
-
-
Administration: Intraperitoneal (IP) injection, twice daily for 21 days.
-
Sample Collection: At the end of the treatment period, animals are sacrificed, and brain tissues (motor cortex, substantia nigra, striatum) and plasma are collected.
-
Biochemical Analysis:
-
Proteins are extracted from brain tissue and hydrolyzed.
-
Levels of DOPA-containing proteins are measured by High-Performance Liquid Chromatography (HPLC).
-
Plasma tyrosine levels are also measured by HPLC.
-
Data from a Study on L-DOPA and α-methyl-p-tyrosine (AMPT)
A study on the effects of the tyrosine hydroxylase inhibitor α-methyl-p-tyrosine (AMPT) and L-DOPA on brain self-stimulation in rats demonstrated their opposing behavioral effects. AMPT (100 mg/kg) led to a significant and lasting suppression of self-stimulation behavior. Subsequent administration of L-DOPA failed to reverse this suppression.[6] This suggests that while L-DOPA can supplement dopamine, it may not fully counteract the broader neurological effects of tyrosine hydroxylase inhibition.
Potential Effects of Co-administration: A Hypothetical Framework
Based on the known mechanisms of action, the co-administration of L-DOPA and this compound could theoretically be explored for several research purposes:
-
Investigating L-DOPA Neurotoxicity: By inhibiting endogenous dopamine production with this compound, researchers could isolate and study the specific neurotoxic or neuroprotective effects of exogenously administered L-DOPA and its metabolites.
-
Modeling Dopamine Dysregulation: The combination could be used to create a novel animal model of dopamine dysregulation, where the natural, regulated synthesis of dopamine is blocked and replaced by a pulsatile, unregulated supply from L-DOPA.
-
Exploring Therapeutic Strategies: While seemingly counterintuitive, a combination therapy involving a tyrosine hydroxylase inhibitor and a dopamine agonist has been proposed as a strategy to protect remaining dopaminergic neurons from potential dopamine-induced toxicity while still providing symptomatic relief.[3][7][8]
Conclusion and Future Directions
The co-administration of L-DOPA and this compound represents a compelling area for future research in neuropharmacology. While direct experimental data is currently lacking, the opposing mechanisms of these compounds on the dopamine synthesis pathway suggest that their interaction could yield significant insights into dopamine regulation, L-DOPA's long-term effects, and potentially novel therapeutic strategies for neurodegenerative diseases.
Future studies should aim to:
-
Conduct direct co-administration experiments in relevant animal models of Parkinson's disease.
-
Quantify the effects on dopamine and its metabolite levels in different brain regions.
-
Assess the impact on motor and non-motor behaviors.
-
Investigate the long-term effects on neuronal viability and markers of oxidative stress.
Such research will be crucial in elucidating the complex interplay of dopamine synthesis, supplementation, and inhibition, ultimately contributing to the development of more effective and safer treatments for dopamine-related disorders.
References
- 1. The effects of L-Dopa and N-(alpha-linolenoyl) tyrosine on 6-OH-DA lesions on dopamine level and activity, dyskinesia and homocysteinemia in rats [scirp.org]
- 2. Excess amounts of 3-iodo-l-tyrosine induce Parkinson-like features in experimental approaches of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosine Hydroxylase Inhibitors and Dopamine Receptor Agonists Combination Therapy for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. research.monash.edu [research.monash.edu]
- 6. Effects of α-methyl-p-tyrosine and L-DOPA on brain self-stimulation and motor activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tyrosine Hydroxylase Inhibitors and Dopamine Receptor Agonists Combination Therapy for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: H-Tyr(3-I)-OH as a Pharmacological Model Versus Genetic Models of Tyrosine Hydroxylase Deficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the use of H-Tyr(3-I)-OH, a potent tyrosine hydroxylase inhibitor, as a pharmacological tool to model tyrosine hydroxylase (TH) deficiency and the use of established genetic models of this condition. We will delve into the mechanistic differences, compare key quantitative experimental data, and provide detailed experimental protocols relevant to both approaches.
Introduction: Modeling Tyrosine Hydroxylase Deficiency
Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine (B1211576). Its deficiency, caused by mutations in the TH gene, leads to a spectrum of neurological disorders primarily affecting motor function, ranging from L-DOPA responsive dystonia to severe infantile parkinsonism[1][2]. To investigate the pathophysiology of TH deficiency and to develop novel therapeutic strategies, researchers rely on animal and cellular models that recapitulate the key features of the disease. These models can be broadly categorized into two main types: pharmacological models, induced by chemical inhibitors like this compound, and genetic models, which involve the manipulation of the TH gene.
This compound (3-Iodo-L-tyrosine) is a potent and effective inhibitor of tyrosine hydroxylase[3]. By acutely blocking the conversion of L-tyrosine to L-DOPA, it provides a rapid and inducible model of dopamine depletion.
Genetic models of TH deficiency include various approaches such as knock-out mice, where the TH gene is inactivated, and knock-in mice, which carry specific disease-causing mutations found in human patients. These models offer a more chronic and potentially more physiologically relevant representation of the genetic condition.
Comparison of Phenotypes: Pharmacological vs. Genetic Models
Both pharmacological induction with this compound and genetic modifications of the TH gene lead to phenotypes consistent with dopamine deficiency. However, the onset, duration, and specific characteristics of these phenotypes can differ significantly.
Biochemical Phenotype
A primary hallmark of TH deficiency is the reduction of dopamine and its metabolites in the brain.
| Model | Brain Region | Dopamine (DA) Level | Dopamine Metabolites (DOPAC, HVA) | Reference |
| Pharmacological Model | ||||
| This compound treated mice | Striatum | Significantly reduced | Not explicitly quantified in reviewed literature | [4] |
| Genetic Models | ||||
| Th knock-in mice (Type B THD model) | Whole Brain | Gradual loss, ~3% of wild-type at 1 year | Gradual loss | [1][2][5] |
| Dopamine-deficient (DD) mice (Th-/-) | Brain | <1% of normal | Markedly reduced | [4] |
| HPRT-deficient mice (Lesch-Nyhan model) | Caudoputamen | 48-64% reduction | Reduced TH activity | [6] |
| Germ-free (GF) mice | Striatum, Hippocampus, Frontal Cortex | Significantly decreased | Not specified | [7] |
Note: Direct quantitative comparison of dopamine depletion between this compound and genetic models from a single study is not available in the reviewed literature. The table presents data from different studies and should be interpreted with caution.
Behavioral Phenotype
Motor impairments are a key functional outcome in models of TH deficiency. These are often assessed using standardized behavioral tests such as the Rotarod and Open Field tests.
| Model | Rotarod Performance (Motor Coordination) | Open Field Performance (Locomotor Activity) | Reference | |---|---|---|---|---| | Pharmacological Model | | | | | | this compound treated mice | Akinesia and motor imbalance observed | Bradykinesia and directional bias observed |[4] | | Genetic Models | | | | | | Th knock-in mice (Type B THD model) | Reduced latency to fall | Hypokinesia, reduced horizontal activity |[1][2] | | Dopamine-deficient (DD) mice (Th-/-) | Impaired performance | Hypoactive |[4] | | Striatal NMDAR1 KO mice | Impaired motor learning | Not specified |[8] |
Note: Quantitative performance data (e.g., latency to fall in seconds, distance traveled in cm) is often study-specific and depends on the exact protocol used. The table provides a qualitative summary of the observed motor deficits.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental approaches, we provide the following diagrams using the DOT language.
Catecholamine Biosynthesis Pathway and Inhibition by this compound
Caption: Inhibition of the catecholamine pathway by this compound.
Experimental Workflow for Comparing Models
Caption: Workflow for comparing pharmacological and genetic models.
Detailed Experimental Protocols
Induction of TH Deficiency with this compound
-
Objective: To acutely inhibit tyrosine hydroxylase and induce a Parkinson-like phenotype in mice.
-
Procedure (based on[4]):
-
Animal Model: Adult male mice (e.g., C57BL/6).
-
Reagent Preparation: Dissolve this compound (3-iodo-L-tyrosine) in a suitable vehicle. The original study does not specify the vehicle, but sterile saline or a buffered solution is common.
-
Administration: Administer this compound via intracerebral infusion into the dorsal striatum. This targeted approach ensures localized inhibition. Intraperitoneal injections can also be used for systemic effects.
-
Dosage: The concentration of this compound should be determined based on pilot studies to achieve the desired level of TH inhibition and behavioral phenotype. The referenced study used concentrations higher than physiological serum levels.
-
Post-administration Monitoring: Observe animals for the emergence of motor deficits such as akinesia, bradykinesia, and motor imbalance.
-
Rotarod Test for Motor Coordination
-
Objective: To assess motor coordination and balance.
-
Apparatus: An automated rotarod apparatus with a rotating rod of a specified diameter.
-
Procedure (a general protocol synthesized from[1][2][9][10][11]):
-
Acclimation: Acclimate mice to the testing room for at least 30-60 minutes before the test.
-
Training (optional but recommended): Place mice on the rotarod at a low, constant speed (e.g., 4-5 rpm) for a short duration (e.g., 60 seconds) for one or more trials to familiarize them with the apparatus.
-
Testing:
-
Place the mouse on the rotating rod.
-
Start the trial with the rod accelerating from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).
-
Record the latency to fall from the rod. The trial ends when the mouse falls or after a predetermined cut-off time.
-
Conduct multiple trials (e.g., 3 trials) with an inter-trial interval (e.g., 10-15 minutes).
-
-
Data Analysis: The primary measure is the latency to fall. A shorter latency indicates poorer motor coordination.
-
Open Field Test for Locomotor Activity
-
Objective: To assess general locomotor activity and anxiety-like behavior.
-
Apparatus: A square or circular arena with walls to prevent escape, often equipped with an automated video tracking system.
-
Procedure (a general protocol synthesized from[5][12][13][14][15]):
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes.
-
Testing:
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena freely for a set duration (e.g., 10-20 minutes).
-
Record the session using a video camera mounted above the arena.
-
-
Data Analysis: Use video tracking software to analyze various parameters:
-
Total distance traveled: A measure of overall locomotor activity.
-
Time spent in the center vs. periphery: Mice with higher anxiety levels tend to spend more time near the walls (thigmotaxis).
-
Rearing frequency: A measure of exploratory behavior.
-
-
Measurement of Striatal Dopamine by HPLC
-
Objective: To quantify the levels of dopamine and its metabolites in brain tissue.
-
Procedure (a general protocol synthesized from[6][9][11][14][16][17]):
-
Tissue Collection: Rapidly dissect the brain region of interest (e.g., striatum) on ice and freeze it immediately in liquid nitrogen. Store at -80°C until analysis.
-
Sample Preparation:
-
Weigh the frozen tissue.
-
Homogenize the tissue in an appropriate acidic solution (e.g., 0.1 M perchloric acid) to precipitate proteins and stabilize catecholamines.
-
Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Inject the filtered supernatant into a high-performance liquid chromatography (HPLC) system equipped with a C18 reverse-phase column and an electrochemical detector.
-
Use a mobile phase suitable for separating catecholamines (e.g., a phosphate (B84403) buffer with an organic modifier like methanol).
-
Identify and quantify dopamine, DOPAC, and HVA by comparing their retention times and peak areas to those of known standards.
-
-
Data Normalization: Express the results as concentration per weight of tissue (e.g., ng/mg tissue).
-
Conclusion: Choosing the Right Model
The choice between a pharmacological model using this compound and a genetic model of TH deficiency depends on the specific research question.
-
This compound offers a rapid, inducible, and reversible way to model acute dopamine depletion. This is particularly useful for screening potential therapeutic compounds that aim to alleviate the immediate symptoms of TH deficiency or for studying the acute effects of dopamine loss.
-
Genetic models provide a more chronic and potentially more disease-relevant platform to study the long-term consequences of TH deficiency, including developmental aspects, compensatory mechanisms, and the progressive nature of the disorder. They are indispensable for investigating the effects of specific mutations and for testing therapies aimed at modifying the disease course.
By understanding the distinct characteristics and employing the appropriate experimental protocols, researchers can leverage both pharmacological and genetic models to advance our understanding of tyrosine hydroxylase deficiency and develop effective treatments.
References
- 1. Brain catecholamine depletion and motor impairment in a Th knock-in mouse with type B tyrosine hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tyrosine administration increases striatal dopamine release in rats with partial nigrostriatal lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine Signaling in the Dorsal Striatum Is Essential for Motivated Behaviors: Lessons from Dopamine-deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Dopamine deficiency in a genetic mouse model of Lesch-Nyhan disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijbiotech.com [ijbiotech.com]
- 8. researchgate.net [researchgate.net]
- 9. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 10. Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Striatal dopamine measurement through HPLC [protocols.io]
- 12. Tyrosine hydroxylase conditional KO mice reveal peripheral tissue-dependent differences in dopamine biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tyrosine: effects on catecholamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Genetic Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modest Neuropsychological Deficits Caused by Reduced Noradrenaline Metabolism in Mice Heterozygous for a Mutated Tyrosine Hydroxylase Gene - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Impact of 3-Iodo-L-tyrosine on Biogenic Amine Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-Iodo-L-tyrosine's (MIT) performance in modulating biogenic amine levels against other alternatives. The information is supported by experimental data to assist researchers and professionals in drug development in making informed decisions.
Mechanism of Action
3-Iodo-L-tyrosine is a derivative of the amino acid L-tyrosine and functions as an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines. By blocking this enzyme, 3-Iodo-L-tyrosine effectively reduces the production of dopamine (B1211576) and norepinephrine.
Quantitative Data Summary
The following tables summarize the quantitative effects of 3-Iodo-L-tyrosine on biogenic amine levels from cited experimental studies.
Table 1: Effect of 3-Iodo-L-tyrosine on Biogenic Amines in Planaria
| Treatment Group (mM) | Dopamine (% of Control) | Serotonin (% of Control) |
| 0.001 | No significant change | ~60% |
| 0.01 | No significant change | ~55% |
| 0.1 | ~70% | ~80% |
| 1.0 | ~80% | ~85% |
*Data adapted from a study on the planarian Dugesia dorotocephala[1][2].
Table 2: Comparative Effects of Tyrosine Hydroxylase Inhibitors on Hypothalamic Biogenic Amines in Rats
| Compound | Dopamine (% of Control) | Noradrenaline (% of Control) |
| 3-Iodo-L-tyrosine (MIT) | Markedly Reduced | No significant change |
| alpha-Methyl-p-tyrosine (α-MT) | Markedly Reduced | Significantly Decreased |
Data from a study comparing the acute effects of MIT and α-MT in rats. The exact percentage reductions were not provided in the abstract, but the significance of the reduction was noted.
Comparison with Alternatives
L-Tyrosine Supplementation:
L-Tyrosine is the precursor for catecholamine synthesis. Supplementation with L-tyrosine can increase the levels of dopamine and norepinephrine, particularly in stressful conditions where these neurotransmitters are depleted[3][4][5][6][7][8][9]. Unlike 3-Iodo-L-tyrosine, which inhibits production, L-tyrosine enhances the synthesis pathway. Studies have shown that oral administration of L-tyrosine can lead to a dose-dependent increase in plasma tyrosine levels and may enhance cognitive function in demanding situations[10][11].
Monoamine Oxidase Inhibitors (MAOIs):
MAOIs represent another class of compounds that increase the levels of biogenic amines. However, their mechanism is entirely different. MAOIs work by inhibiting the monoamine oxidase enzymes (MAO-A and MAO-B), which are responsible for the degradation of biogenic amines like dopamine, norepinephrine, and serotonin[12][13][14]. By blocking this degradation, MAOIs lead to an accumulation of these neurotransmitters in the synaptic cleft. This contrasts with 3-Iodo-L-tyrosine's effect of decreasing their synthesis.
Experimental Protocols
1. In Vivo Administration of 3-Iodo-L-tyrosine and Brain Tissue Analysis (Rodent Model)
-
Animal Model: Adult male Sprague-Dawley rats.
-
Compound Administration: 3-Iodo-L-tyrosine is dissolved in a suitable vehicle (e.g., saline or a mild solvent if necessary) and administered via intraperitoneal (i.p.) injection at various doses. A control group receives the vehicle only.
-
Tissue Collection: At a predetermined time point after injection (e.g., 1-2 hours), animals are euthanized, and brains are rapidly excised. Specific brain regions of interest (e.g., striatum, prefrontal cortex, hypothalamus) are dissected on a cold plate.
-
Sample Preparation: The brain tissue is homogenized in an acidic solution (e.g., 0.1 M perchloric acid) to precipitate proteins and stabilize the biogenic amines. The homogenate is then centrifuged at high speed, and the supernatant is collected for analysis.
-
Biogenic Amine Quantification (HPLC-ECD):
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column and an electrochemical detector (ECD).
-
Mobile Phase: A buffered aqueous solution (e.g., phosphate (B84403) or citrate (B86180) buffer) at a specific pH, containing an ion-pairing agent and a small percentage of organic solvent like methanol (B129727) or acetonitrile (B52724) to optimize separation.
-
Detection: The ECD is set at an appropriate oxidation potential to detect the biogenic amines of interest (dopamine, norepinephrine, serotonin) and their metabolites.
-
Quantification: The concentration of each biogenic amine is determined by comparing the peak area from the sample to a standard curve generated from known concentrations of the analytes.
-
2. In Vivo Microdialysis for Real-Time Neurotransmitter Monitoring
-
Surgical Procedure: A guide cannula is stereotaxically implanted into the specific brain region of an anesthetized rat. The animal is allowed to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
Compound Administration: 3-Iodo-L-tyrosine can be administered systemically (e.g., i.p.) or locally through the microdialysis probe (reverse dialysis).
-
Dialysate Collection: The perfusate (dialysate), containing neurotransmitters that have diffused across the probe's semipermeable membrane from the extracellular fluid, is collected at regular intervals.
-
Analysis: The collected dialysate samples are then analyzed for biogenic amine content using HPLC-ECD as described in the previous protocol. This method allows for the monitoring of changes in neurotransmitter levels over time in response to the drug administration in awake, freely moving animals[15][16][17][18][19].
Visualizations
Caption: Inhibition of the catecholamine synthesis pathway by 3-Iodo-L-tyrosine.
Caption: Experimental workflow for analyzing the effect of 3-Iodo-L-tyrosine.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosine: effects on catecholamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of systemic L-tyrosine on dopamine release from rat corpus striatum and nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the depletion of brain amines by m-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The catecholamine precursor Tyrosine reduces autonomic arousal and decreases decision thresholds in reinforcement learning and temporal discounting | PLOS Computational Biology [journals.plos.org]
- 9. The catecholamine precursor Tyrosine reduces autonomic arousal and decreases decision thresholds in reinforcement learning and temporal discounting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dose-Dependent Effects of Oral Tyrosine Administration on Plasma Tyrosine Levels and Cognition in Aging [mdpi.com]
- 11. Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]
- 13. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of chronic monoamine oxidase inhibitor treatment on biogenic amine metabolism in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis | Springer Nature Experiments [experiments.springernature.com]
- 16. In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 18. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of H-Tyr(3-I)-OH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and maintaining environmental responsibility. This guide provides essential safety information and a detailed operational plan for the proper disposal of H-Tyr(3-I)-OH (also known as 3-Iodo-L-tyrosine), a halogenated amino acid derivative utilized in various research applications.
Essential Safety & Handling Information
This compound is a chemical that requires careful handling. While there are some discrepancies across safety data sheets, it is prudent to handle it with a degree of caution. According to one Safety Data Sheet, this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Another supplier, however, states the chemical is not considered hazardous by the 2012 OSHA Hazard Communication Standard. Given the potential for irritation, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All handling of solid this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of dust particles.
Quantitative Data Summary
| Parameter | Value | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Acute Toxicity (Oral LD50) | No data available | [2][3][4] |
| Acute Toxicity (Inhalation LC50) | No data available | [3] |
| Carcinogenic, Mutagenic, or Teratogenic Effects | No data available | [3] |
Experimental Protocol: Disposal Procedures
The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound and materials contaminated with it. This procedure is based on best practices for the disposal of halogenated organic compounds.
-
Waste Identification and Segregation:
-
Characterize the waste: Determine if it is pure, unused this compound, contaminated materials (e.g., weighing paper, gloves, pipette tips), or a solution.
-
Segregate the waste: As a halogenated organic compound, this compound waste should be collected separately from other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Containerization:
-
Use a designated, chemically compatible, and leak-proof waste container in good condition with a secure lid.
-
Clearly label the container with "Halogenated Organic Waste" and the chemical name "this compound" or "3-Iodo-L-tyrosine". The approximate quantity or concentration should also be noted.
-
-
Waste Collection:
-
Solid Waste: Carefully transfer the solid this compound or contaminated solids into the designated waste container, minimizing dust generation.
-
Liquid Waste: Pour solutions containing this compound into the designated liquid waste container, avoiding splashes.
-
Empty Containers: Rinse empty containers that held this compound three times with a suitable solvent. Collect the rinsate as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
-
-
Waste Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area.
-
The storage area should be well-ventilated and away from incompatible materials.
-
-
Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.
-
Provide a complete and accurate description of the waste, including its composition and volume.
-
Per precautionary statements, the contents and container must be disposed of at an approved waste disposal plant.[4]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling H-Tyr(3-I)-OH
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount for laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe management of H-Tyr(3-I)-OH (3-Iodo-L-tyrosine), a halogenated aromatic amino acid derivative. The following procedures are based on best practices from safety data sheets (SDS) and general chemical safety principles.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. This information is crucial for safe handling and storage.
| Property | Value |
| Synonyms | (S)-2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic acid, 3-Iodo-L-tyrosine[1] |
| CAS Number | 70-78-0[1][2] |
| Molecular Formula | C9H10INO3[2] |
| Molecular Weight | 307.1 g/mol [2] |
| Appearance | Off-white powder/solid[3] |
| Melting Point | 196 - 198 °C / 384.8 - 388.4 °F[3] |
| Storage Temperature | -20°C[1] |
Hazard Identification and Precautionary Statements
While comprehensive hazard data for this compound is not fully available, its structure suggests that it should be handled with care. The presence of iodine and its aromatic nature necessitate precautions to avoid potential health risks.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.[1]
-
P271: Use only outdoors or in a well-ventilated area.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P312: Call a POISON CENTER/doctor if you feel unwell.[1]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1]
-
P405: Store locked up.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.
Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.[1][4]
-
Safety Equipment: Ensure that a calibrated analytical balance, weigh paper, and appropriate glassware are clean and readily available inside the fume hood.
-
Emergency Preparedness: Confirm that an eyewash station and safety shower are accessible and in good working order.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| Protection Type | Equipment | Specifications & Remarks |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Must be worn at all times in the laboratory. Use chemical safety goggles when there is a risk of splashing.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Inspect gloves for any signs of damage before use. Dispose of contaminated gloves immediately after use.[5] |
| Skin and Body Protection | Laboratory coat. | A standard laboratory coat is sufficient for handling small quantities. For larger amounts or when there is a risk of significant spillage, consider additional protective clothing.[5] |
| Respiratory Protection | NIOSH-approved respirator with a particulate filter (e.g., N95). | Required if handling fine powders that may become airborne, especially if engineering controls like a fume hood are not sufficient.[5] |
Handling and Experimental Protocol
-
Weighing:
-
Perform all weighing operations within a chemical fume hood or a balance enclosure to control dust.
-
Use anti-static weigh paper or a suitable container.
-
Carefully transfer the desired amount of this compound using a clean spatula. Avoid creating dust.
-
-
Dissolving:
-
If preparing a solution, slowly add the solid this compound to the solvent to prevent splashing.
-
Stir the mixture gently until the solid is fully dissolved.
-
-
Post-Handling:
-
Thoroughly clean the work area and any equipment used with an appropriate solvent.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
-
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Identification and Segregation
-
Characterize Waste: Identify the waste as either pure, unused compound, contaminated materials (e.g., gloves, weigh paper, pipette tips), or a solution.[4]
-
Segregate Waste: Do not mix halogenated organic waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4] Halogenated organic waste should typically be collected separately.[4]
Containerization
-
Solid Waste:
-
Liquid Waste:
-
Collect all solutions containing this compound in a designated, chemically compatible, and leak-proof waste container with a secure lid.[4]
-
The container should be clearly labeled as "Halogenated Organic Waste" and include the chemical name and approximate concentration.
-
Decontamination and Final Disposal
-
Empty Containers: Rinse empty containers of this compound three times with an appropriate solvent. Collect the rinsate as chemical waste.[5] Once decontaminated, the container can be disposed of or recycled according to your institution's policies.[5]
-
Storage: Store sealed waste containers in a designated and secure satellite accumulation area that is well-ventilated and away from incompatible materials.[4]
-
Arranging for Disposal: Contact your institution's EHS department to schedule a pickup for the chemical waste.[4] Provide a complete and accurate description of the waste.
Workflow for Safe Handling of this compound
The following diagram illustrates the key decision points and steps for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
